molecular formula C10H11NO2 B3151275 N-ethyl-2-oxo-2-phenylacetamide CAS No. 70817-57-1

N-ethyl-2-oxo-2-phenylacetamide

Cat. No.: B3151275
CAS No.: 70817-57-1
M. Wt: 177.2 g/mol
InChI Key: DSCKLTANIBRBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-oxo-2-phenylacetamide (CAS 70817-57-1) is a chemical compound with the molecular formula C 10 H 11 NO 2 and a molecular weight of 177.20 g/mol . It is a solid research chemical that belongs to the α-ketoamide family, characterized by a distinctive structure where two carbonyl groups are adjacent, creating a versatile and reactive scaffold for organic synthesis . This compound serves as a high-value building block in medicinal chemistry and drug discovery. The α-ketoamide motif is a recognized pharmacophore in the development of enzyme inhibitors, as the ketone carbonyl can interact directly with active site residues and nucleophiles . Research into structurally related N-phenylacetamide and isatin-based compounds has demonstrated their potential as carbonic anhydrase inhibitors (CAIs) with cytotoxic effects, highlighting the relevance of this chemical class in developing anticancer agents . The specific substitutions on the amide nitrogen and the phenyl ring allow researchers to fine-tune the steric, electronic, and pharmacokinetic properties of resulting molecules . Synthetic applications of this compound are extensive. Its multiple reactive sites, including the two carbonyl groups and the N-H bond, enable a wide range of transformations, such as nucleophilic attack at the ketone, reduction to α-hydroxy amides, and N-alkylation . This makes it a versatile precursor for synthesizing diverse heterocyclic systems and complex molecular architectures prevalent in pharmaceuticals and agrochemicals. A common synthesis involves the condensation of an activated phenylglyoxylic acid derivative with ethylamine . Attention: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

IUPAC Name

N-ethyl-2-oxo-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-11-10(13)9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCKLTANIBRBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-ethyl-2-oxo-2-phenylacetamide, a valuable building block in organic synthesis and medicinal chemistry. The document details experimental protocols, reaction mechanisms, and quantitative data for three core synthesis strategies.

Introduction

This compound is an α-ketoamide, a structural motif present in numerous biologically active compounds. The unique electronic arrangement of the adjacent amide and ketone functionalities imparts specific reactivity and metabolic stability, making it an attractive scaffold in drug discovery. This guide explores the most common and effective methods for its synthesis, providing detailed protocols and comparative data to aid researchers in its preparation.

Core Synthesis Pathways

There are three primary routes for the synthesis of this compound:

  • Amide Coupling of Phenylglyoxylic Acid with Ethylamine: This is a direct and widely applicable method involving the formation of an amide bond between a carboxylic acid and an amine, often facilitated by a coupling agent.

  • Nucleophilic Acyl Substitution of α-Halo Phenylacetyl Chloride: This pathway utilizes a more reactive carboxylic acid derivative, an acyl chloride, which readily reacts with ethylamine to form the desired amide.

  • N-Alkylation of 2-oxo-2-phenylacetamide: This approach involves the formation of the carbon-nitrogen bond at a later stage, by adding an ethyl group to a pre-existing amide.

Pathway 1: Amide Coupling of Phenylglyoxylic Acid with Ethylamine

This method relies on the activation of the carboxylic acid group of phenylglyoxylic acid to facilitate nucleophilic attack by ethylamine. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are commonly employed as coupling agents, often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Phenylglyoxylic Acid P This compound R1->P R2 Ethylamine R2->P Re1 DCC Re1->P Re2 DMAP (cat.) Re2->P

Caption: Amide coupling of phenylglyoxylic acid and ethylamine.

Experimental Protocol

The following protocol is adapted from the synthesis of N-cyclohexyl-2-oxo-2-phenylacetamide and is expected to provide good yields for the title compound.[1]

ParameterValue
Reactants Phenylglyoxylic acid, Ethylamine
Reagents N,N'-Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP)
Solvent Methylene chloride (CH₂Cl₂)
Temperature Room temperature
Reaction Time 10 hours
Purification Column chromatography (silica gel)
Reported Yield ~69% (for analogous reaction)

Detailed Methodology:

  • In a round-bottom flask, suspend phenylglyoxylic acid (1.0 eq) and ethylamine (0.9 eq) in methylene chloride.

  • To this suspension, add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.2 eq).

  • Stir the reaction mixture at room temperature for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the N,N'-dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), to afford this compound.

Pathway 2: Nucleophilic Acyl Substitution of α-Halo Phenylacetyl Chloride

This is a robust method that involves the reaction of a highly reactive acyl chloride with ethylamine.[2] The reaction typically proceeds rapidly at low temperatures and requires a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagent cluster_product Product R1 2-Oxo-2-phenylacetyl chloride P This compound R1->P R2 Ethylamine R2->P Re1 Triethylamine or excess Ethylamine Re1->P

Caption: Synthesis via nucleophilic acyl substitution.

Experimental Protocol

This protocol is a general method for the synthesis of amides from acyl chlorides and can be adapted for the preparation of the target molecule. An excess of ethylamine or the addition of a tertiary amine base like triethylamine is crucial.

ParameterValue
Reactants 2-Oxo-2-phenylacetyl chloride, Ethylamine
Base Triethylamine or excess ethylamine
Solvent Dichloromethane or Toluene
Temperature 0 °C to room temperature
Reaction Time 1-2 hours
Purification Aqueous workup and recrystallization/chromatography
Expected Yield High (often >90%)

Detailed Methodology:

  • Dissolve ethylamine (2.2 eq) in a suitable solvent such as dichloromethane in a flask equipped with a dropping funnel and stir under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 2-oxo-2-phenylacetyl chloride (1.0 eq) in the same solvent and add it dropwise to the stirred ethylamine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess amine, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography if necessary.

Pathway 3: N-Alkylation of 2-oxo-2-phenylacetamide

An alternative strategy involves the N-alkylation of a precursor amide, 2-oxo-2-phenylacetamide.[2] This reaction typically employs an ethylating agent, such as ethyl iodide, in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagent cluster_product Product R1 2-Oxo-2-phenylacetamide P This compound R1->P R2 Ethyl Iodide R2->P Re1 Potassium Carbonate Re1->P

Caption: N-Alkylation of 2-oxo-2-phenylacetamide.

Experimental Protocol

The following is a general procedure for the N-alkylation of amides. The reaction conditions may require optimization for this specific substrate.

ParameterValue
Reactants 2-Oxo-2-phenylacetamide, Ethyl iodide
Base Potassium carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF) or Acetone
Temperature Room temperature to reflux
Reaction Time 2-24 hours
Purification Aqueous workup and recrystallization/chromatography
Expected Yield Moderate to high

Detailed Methodology:

  • To a solution of 2-oxo-2-phenylacetamide (1.0 eq) in a suitable solvent like DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C or reflux) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Summary of Synthesis Pathways

PathwayStarting MaterialsKey ReagentsAdvantagesDisadvantages
1. Amide Coupling Phenylglyoxylic acid, EthylamineDCC, DMAPMild conditions, good functional group tolerance.Use of expensive coupling agents, formation of byproducts that can be difficult to remove.
2. Nucleophilic Acyl Substitution 2-Oxo-2-phenylacetyl chloride, EthylamineTriethylamineHigh yields, fast reaction rates.Acyl chloride may be moisture sensitive and corrosive.
3. N-Alkylation 2-Oxo-2-phenylacetamide, Ethyl iodideK₂CO₃Utilizes a readily available precursor.Potential for O-alkylation as a side reaction, may require harsher conditions.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of pathway will depend on factors such as the availability of starting materials, desired scale, and the need to avoid certain reagents or byproducts. For high-yield and rapid synthesis, the nucleophilic acyl substitution of 2-oxo-2-phenylacetyl chloride is a strong candidate. The amide coupling route offers milder conditions suitable for more sensitive substrates, while N-alkylation provides an alternative when the precursor amide is readily accessible. The detailed protocols and comparative data in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

An In-depth Technical Guide on the Potential Mechanisms of Action of N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available scientific literature that definitively establishes the mechanism of action of N-ethyl-2-oxo-2-phenylacetamide. This guide, therefore, explores the potential mechanisms of action based on the reported biological activities of structurally related N-phenylacetamide and phenylglyoxylic acid amide derivatives. The information presented herein is intended for research and informational purposes only.

Introduction

This compound is an α-ketoamide derivative of phenylglyoxylic acid. While the specific biological targets of this compound have not been elucidated, its structural motifs are present in molecules with known pharmacological activities. Structurally similar N-phenylacetamide derivatives have been reported to exhibit activities as carbonic anhydrase inhibitors, anticancer agents, and cannabinoid receptor 2 (CB2) inverse agonists. This technical guide provides an in-depth overview of these three potential mechanisms of action, including relevant signaling pathways, experimental protocols for assessing these activities, and quantitative data from studies on analogous compounds.

Potential Mechanism of Action 1: Carbonic Anhydrase Inhibition

N-phenylacetamide derivatives, particularly those bearing a sulfonamide group, have been identified as potent inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.

Signaling Pathway and Mechanism of Inhibition

The catalytic mechanism of α-CAs involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbon dioxide substrate. The resulting bicarbonate is then displaced by a water molecule, and the catalytic cycle is regenerated by the removal of a proton from the coordinated water molecule, a process facilitated by a proton shuttle residue, typically a histidine.

Sulfonamide-based inhibitors, and potentially other N-phenylacetamide derivatives, act by coordinating to the zinc ion in the active site. The sulfonamide group binds to the Zn(II) ion, displacing the catalytic water molecule/hydroxide ion and preventing the binding and hydration of carbon dioxide.

Carbonic_Anhydrase_Inhibition cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ CO2 CO₂ E_Zn_OH->CO2 Nucleophilic Attack E_Zn_Inhibitor E-Zn²⁺-Inhibitor Complex (Inactive) E_Zn_OH->E_Zn_Inhibitor Binding to Active Site E_Zn_H2O->E_Zn_OH - H⁺ HCO3 HCO₃⁻ CO2->HCO3 Hydration HCO3->E_Zn_H2O Displacement by H₂O H_ion H⁺ H2O H₂O Inhibitor N-phenylacetamide Derivative (Inhibitor) Inhibitor->E_Zn_Inhibitor

Carbonic Anhydrase Inhibition Pathway
Quantitative Data: Carbonic Anhydrase Inhibition by N-phenylacetamide Derivatives

The following table summarizes the inhibition constants (Ki) of some N-phenylacetamide-based sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

Compound IDhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
2h 45.105.87-7.91[1][2]
3c ----[1][2]
3d ----[1][2]
Acetazolamide (Standard) ---5.70[1][2]

Note: '-' indicates data not reported in the cited source. The specific structures of compounds 2h, 3c, and 3d can be found in the referenced literature.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

Materials:

  • Stopped-flow spectrophotometer

  • Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄

  • Indicator: 0.2 mM Phenol Red

  • Substrate: CO₂-saturated water (concentrations ranging from 1.7 to 17 mM)

  • Enzyme: Purified recombinant human carbonic anhydrase isoforms

  • Inhibitor: N-phenylacetamide derivative stock solution (e.g., 0.1 mM in a suitable solvent)

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Mix the enzyme solution with the desired concentration of the inhibitor and incubate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.

  • Assay Preparation: Prepare two syringes for the stopped-flow instrument.

    • Syringe A: Enzyme solution (with or without pre-incubated inhibitor) in the HEPES buffer with Phenol Red.

    • Syringe B: CO₂-saturated water.

  • Measurement:

    • Rapidly mix the contents of the two syringes in the stopped-flow instrument.

    • Monitor the change in absorbance of Phenol Red at 557 nm over time (typically 10-100 seconds). The hydration of CO₂ produces protons, causing a pH drop and a change in the indicator's absorbance.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the initial linear portion of the absorbance change curve.

    • Measure the uncatalyzed rate (in the absence of the enzyme) and subtract it from the enzyme-catalyzed rates.

    • Calculate the inhibition constant (Ki) using non-linear least-squares methods and the Cheng-Prusoff equation.

Stopped_Flow_Assay_Workflow prep Prepare Reagents: - Buffer (HEPES) - Indicator (Phenol Red) - Enzyme (CA) - Inhibitor Solution - CO₂ Saturated Water preincubation Pre-incubate Enzyme with Inhibitor (15 min) prep->preincubation syringe_prep Load Syringes: Syringe A: Enzyme +/- Inhibitor in Buffer Syringe B: CO₂ Saturated Water preincubation->syringe_prep mixing Rapid Mixing in Stopped-Flow Instrument syringe_prep->mixing measurement Monitor Absorbance Change at 557 nm (10-100s) mixing->measurement data_analysis Data Analysis: - Calculate Initial Velocity - Determine Uncatalyzed Rate - Calculate Ki measurement->data_analysis

Stopped-Flow Assay Workflow

Potential Mechanism of Action 2: Anticancer Activity

Several studies have reported the cytotoxic and pro-apoptotic activities of N-phenylacetamide derivatives against various cancer cell lines. These compounds may exert their anticancer effects by inducing programmed cell death (apoptosis) through the modulation of key signaling pathways.

Signaling Pathway and Mechanism of Action

N-phenylacetamide derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Concurrently, they can upregulate the expression of Fas ligand (FasL), which binds to its receptor (Fas) on the cell surface, initiating the extrinsic pathway. Both pathways converge on the activation of caspase cascades, which execute the apoptotic process.

Anticancer_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound N-phenylacetamide Derivative FasL Upregulation of FasL compound->FasL Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) compound->Bcl2 Bax Upregulation of Bax (Pro-apoptotic) compound->Bax Fas Fas Receptor FasL->Fas DISC DISC Formation Fas->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Anticancer Apoptosis Pathway
Quantitative Data: Cytotoxicity of N-phenylacetamide Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some N-phenylacetamide derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
3c MCF-7 (Breast)0.7 ± 0.4[3]
3d MCF-7 (Breast)0.7 ± 0.08[3]
3d MDA-MB-468 (Breast)0.6 ± 0.08[3]
3d PC-12 (Pheochromocytoma)0.6 ± 0.08[3]
2b PC3 (Prostate)52[4]
2c PC3 (Prostate)80[4]
2c MCF-7 (Breast)100[4]
Imatinib (Standard) PC3 (Prostate)40[4]
Imatinib (Standard) MCF-7 (Breast)98[4]

Note: The specific structures of the compounds can be found in the referenced literature.

Experimental Protocols

1. MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well microplates

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-phenylacetamide derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

2. TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or in a 96-well plate

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • TdT reaction buffer and TdT enzyme

  • Labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP)

  • Staining solution (e.g., fluorescently labeled anti-BrdU antibody)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the N-phenylacetamide derivative to induce apoptosis.

  • Fixation and Permeabilization: Fix the cells with the fixative solution, followed by permeabilization to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the cells with the TdT reaction cocktail containing TdT enzyme and labeled dUTP. The TdT enzyme incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

  • Staining and Detection: If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled antibody that specifically binds to the incorporated label.

  • Nuclear Counterstaining: Stain the cell nuclei with a counterstain.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Anticancer_Screening_Workflow cell_culture Seed Cancer Cells in 96-well Plate treatment Treat with N-phenylacetamide Derivative (various concentrations) cell_culture->treatment cytotoxicity_assay Assess Cytotoxicity (e.g., MTT Assay) treatment->cytotoxicity_assay apoptosis_assay Investigate Mechanism of Cell Death (e.g., TUNEL Assay, Caspase Activity) treatment->apoptosis_assay ic50_determination Determine IC₅₀ Value cytotoxicity_assay->ic50_determination pathway_analysis Analyze Apoptotic Pathways (e.g., Western Blot for Bcl-2, Bax) apoptosis_assay->pathway_analysis

In Vitro Anticancer Screening Workflow

Potential Mechanism of Action 3: Cannabinoid Receptor 2 (CB2) Inverse Agonism

The N-phenylacetamide scaffold is present in some reported modulators of the cannabinoid receptors. Inverse agonists of the CB2 receptor are of interest for their potential immunomodulatory and anti-inflammatory effects.

Signaling Pathway and Mechanism of Action

The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in immune cells. It is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The CB2 receptor exhibits some level of constitutive (basal) activity even in the absence of an agonist.

An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the CB2 receptor, an inverse agonist would bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal signaling activity and leading to an increase in intracellular cAMP levels from the basal state.

CB2_Inverse_Agonist_Pathway cluster_receptor CB2 Receptor Signaling CB2_basal CB2 Receptor (Constitutively Active) Gi_protein Gᵢ Protein CB2_basal->Gi_protein CB2_inactive CB2 Receptor (Inactive Conformation) CB2_basal->CB2_inactive AC_basal Adenylyl Cyclase (Basal Inhibition) Gi_protein->AC_basal AC_disinhibited Adenylyl Cyclase (Disinhibited) Gi_protein->AC_disinhibited cAMP_basal ↓ Basal cAMP AC_basal->cAMP_basal inverse_agonist N-phenylacetamide Derivative (Inverse Agonist) inverse_agonist->CB2_basal Binds and Stabilizes Inactive State CB2_inactive->Gi_protein Inhibition of Constitutive Activity cAMP_increased ↑ cAMP from Basal AC_disinhibited->cAMP_increased

CB2 Receptor Inverse Agonism
Quantitative Data: Phenylacetamide Derivatives as CB2 Ligands

Currently, there is a lack of specific quantitative data (Ki or EC₅₀ values) for this compound or closely related simple phenylacetamides as CB2 inverse agonists in the public domain. Research in this area is ongoing, and future studies may identify such properties.

Experimental Protocols

1. Radioligand Binding Assay for CB2 Receptor Affinity

This assay determines the affinity of a compound for the CB2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes from cells expressing the human CB2 receptor (e.g., CHO or HEK293 cells)

  • Radioligand (e.g., [³H]CP-55,940)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4)

  • Non-specific binding control (a high concentration of a known CB2 ligand)

  • Test compound (N-phenylacetamide derivative)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the Ki value.

2. GTPγS Binding Assay for Functional Activity (Inverse Agonism)

This functional assay measures the activation of G proteins coupled to the CB2 receptor. Inverse agonists will decrease the basal level of GTPγS binding.

Materials:

  • Cell membranes from cells expressing the human CB2 receptor

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Test compound (N-phenylacetamide derivative)

  • WGA-coated SPA beads or filter plates

Procedure:

  • Membrane and Compound Incubation: Pre-incubate the cell membranes with varying concentrations of the test compound and GDP.

  • Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate at 30°C for 60-90 minutes.

  • Separation and Detection:

    • SPA bead method: Add WGA-coated SPA beads to capture the membranes, and measure the signal using a scintillation counter.

    • Filtration method: Filter the reaction mixture through filter plates and measure the retained radioactivity.

  • Data Analysis: Plot the [³⁵S]GTPγS binding against the logarithm of the test compound concentration. A decrease in basal binding indicates inverse agonism. Calculate the EC₅₀ and the maximal inhibition (I_max_).

CB2_Assay_Workflow cluster_binding Binding Affinity (Radioligand Assay) cluster_functional Functional Activity (GTPγS Assay) binding_setup Incubate CB2 Membranes with Radioligand and Test Compound binding_filtration Filter and Wash binding_setup->binding_filtration binding_count Scintillation Counting binding_filtration->binding_count binding_analysis Determine Ki binding_count->binding_analysis g_protein_setup Incubate CB2 Membranes with Test Compound and [³⁵S]GTPγS g_protein_separation Separate Bound/Free [³⁵S]GTPγS g_protein_setup->g_protein_separation g_protein_count Scintillation Counting g_protein_separation->g_protein_count g_protein_analysis Determine EC₅₀ and I_max (Assess Inverse Agonism) g_protein_count->g_protein_analysis

Workflow for Assessing CB2 Receptor Activity

Conclusion

While the precise mechanism of action for this compound remains to be determined through direct experimental evidence, the analysis of its structural analogs provides a rational basis for investigating its potential as a carbonic anhydrase inhibitor, an anticancer agent, or a CB2 receptor inverse agonist. The experimental protocols and data presented in this guide offer a comprehensive framework for the scientific community to explore these potential activities and to further characterize the pharmacological profile of this and related compounds. Future research, including in vitro screening against a broad panel of targets and subsequent mechanistic studies, will be crucial in unveiling the definitive biological role of this compound.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of Potential Therapeutic Targets for N-ethyl-2-oxo-2-phenylacetamide Based on its α-Ketoamide and Phenylacetamide Scaffolds

Executive Summary

This compound is a molecule belonging to the α-ketoamide class of compounds. While direct therapeutic applications of this specific molecule are not extensively documented in current literature, its structural motifs—the α-ketoamide group and the N-substituted phenylacetamide backbone—are recognized as "privileged structures" in medicinal chemistry.[1][2] These scaffolds are present in numerous compounds with significant biological activities. This guide synthesizes the potential therapeutic targets of this compound by examining the known activities of these broader chemical classes. The primary focus will be on proteases, which are key targets for α-ketoamides, and various receptors and enzymes targeted by phenylacetamide derivatives.

The α-Ketoamide Moiety: A Covalent Modifier of Proteases

The α-ketoamide functional group is a potent electrophilic warhead that can engage in reversible covalent interactions with nucleophilic residues, particularly cysteine and serine, in the active sites of enzymes.[1][2] This mechanism of action makes it an effective inhibitor of various proteases.

  • Cysteine Proteases: The α-keto group of the α-ketoamide can form a reversible tetrahedral thiohemiketal adduct with the active site cysteine residue.[3] This class of enzymes is a promising target for α-ketoamide-based inhibitors.[3]

    • Viral Proteases (e.g., SARS-CoV-2 Mpro, Enterovirus 3Cpro): The main protease (Mpro) of coronaviruses and the 3C protease (3Cpro) of enteroviruses are essential for viral replication and are prime targets for antiviral drug development.[3][4] Several α-ketoamide inhibitors have been designed to target these proteases.[4]

    • Calpains: These are calcium-dependent cysteine proteases involved in various cellular processes, and their dysregulation is implicated in neurodegenerative diseases and neuronal injury.[2]

    • Cathepsins: This family of proteases is involved in various physiological and pathological processes, including cancer progression.[3]

  • Serine Proteases: The α-ketoamide can form a hemiketal with the active site serine residue, making serine proteases potential targets.[1]

  • Proteasome: The proteasome is a large protein complex responsible for degrading ubiquitinated proteins and is a validated target in cancer therapy. Novel α-keto phenylamide derivatives have been designed to target both the primed and non-primed sites of the proteasome.[5]

The inhibition of a cysteine protease by an α-ketoamide typically proceeds through the formation of a thiohemiketal adduct. The catalytic cysteine residue in the enzyme's active site acts as a nucleophile, attacking one of the carbonyl carbons of the α-ketoamide. This interaction is often facilitated by a nearby histidine residue that acts as a general base.

G cluster_0 Enzyme Active Site cluster_1 α-Ketoamide Inhibitor cluster_2 Reversible Covalent Complex Cys Cysteine (Cys-SH) Inhibitor This compound (α-Ketoamide) Cys->Inhibitor Nucleophilic Attack His Histidine (His) His->Cys Proton Abstraction Complex Thiohemiketal Adduct (Enzyme-Inhibitor Complex) Inhibitor->Complex Formation Complex->Inhibitor Reversal

Mechanism of Cysteine Protease Inhibition.

The Phenylacetamide Scaffold: A Versatile Pharmacophore

Phenylacetamide derivatives are known to possess a broad spectrum of biological activities, including analgesic, anticonvulsant, antidepressant, anticancer, and antibacterial effects.[6]

  • Monoamine Oxidase A (MAO-A): Some phenylacetamide derivatives have been investigated as potential antidepressant agents that target MAO-A.[7]

  • Cancer Cell Lines: Phenylacetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells.[8][9] The exact molecular targets are often multifactorial but can involve the induction of apoptosis.[9]

  • Bacterial Targets: Certain N-phenylacetamide derivatives have shown promising in vitro antibacterial activities, for instance, against Xanthomonas oryzae.[10]

  • Pain and Inflammation Pathways: N-substituted phenylacetamide derivatives have been patented for the treatment of neuropathic pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[11]

Quantitative Data on Related Compounds

The following tables summarize quantitative data for representative α-ketoamide and phenylacetamide derivatives from the literature.

Table 1: Inhibitory Activity of α-Ketoamide Derivatives

Compound ClassTargetCompound ExampleIC50 / KiReference
α-KetoamidesSARS-CoV Mpro11r (P2 = cyclohexylmethyl)EC50 < 1 µM[4]
α-KetoamidesMERS-CoV11r (P2 = cyclohexylmethyl)EC50 in pM range[4]
α-KetoamidesCruzainThio-urea conjugates>50% inhibition at 1 µM[12]
Isatin N-phenylacetamide sulfonamideshCA IICompound 2hKi = 5.87 nM[13]
Isatin N-phenylacetamide sulfonamideshCA IXCompound IIIKi = 8.9 nM[2]

Table 2: Cytotoxic Activity of Phenylacetamide Derivatives

Compound ClassCell LineCompound ExampleIC50Reference
2-(4-Fluorophenyl)-N-phenylacetamidesPC3 (Prostate Carcinoma)Compound 2b52 µM[8]
2-(4-Fluorophenyl)-N-phenylacetamidesPC3 (Prostate Carcinoma)Compound 2c80 µM[8]
2-(4-Fluorophenyl)-N-phenylacetamidesMCF-7 (Breast Cancer)Compound 2c100 µM[8]
Phenylacetamide DerivativesMDA-MB-468 (Breast Cancer)Compound 3d0.6 ± 0.08 µM[9]
Phenylacetamide DerivativesPC-12 (Pheochromocytoma)Compound 3d0.6 ± 0.08 µM[9]
Phenylacetamide DerivativesMCF-7 (Breast Cancer)Compound 3c0.7 ± 0.08 µM[9]
Phenylacetamide DerivativesMCF-7 (Breast Cancer)Compound 3d0.7 ± 0.4 µM[9]

Experimental Protocols

  • Enzyme and Substrate Preparation: Recombinant cysteine protease (e.g., SARS-CoV Mpro) is expressed and purified. A fluorogenic peptide substrate is prepared in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Preparation: The test compound (e.g., an α-ketoamide) is dissolved in DMSO to create a stock solution, which is then serially diluted.

  • Assay Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor in an assay buffer for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate.

  • Data Acquisition: The increase in fluorescence due to substrate cleavage is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, PC3) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a phenylacetamide derivative) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

G cluster_workflow General Drug Screening Workflow A Compound Library (e.g., α-ketoamides, phenylacetamides) B Primary Screening (e.g., Protease Inhibition Assay) A->B C Hit Identification B->C D Secondary Screening (e.g., Cytotoxicity Assay) C->D E Lead Optimization D->E F In Vivo Studies E->F

A generalized workflow for drug discovery.

Conclusion and Future Directions

While this compound itself has not been extensively studied as a therapeutic agent, its core chemical structures suggest a high potential for biological activity. The α-ketoamide moiety strongly indicates that this compound could be a promising candidate for the development of inhibitors targeting cysteine and serine proteases, with potential applications in antiviral and anticancer therapies. The phenylacetamide component broadens the possible therapeutic landscape to include neurological disorders, cancer, and infectious diseases.

Future research should focus on synthesizing and screening this compound and its derivatives against a panel of relevant biological targets, particularly viral proteases and cancer cell lines. Structure-activity relationship (SAR) studies would be crucial in optimizing the potency and selectivity of these compounds to develop novel therapeutic agents.

References

The Genesis and Evolution of Phenylacetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylacetamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of phenylacetamide and its derivatives, from early serendipitous findings to their rational design as targeted therapeutics. We will delve into the key historical milestones, detail foundational and contemporary synthetic protocols, present quantitative data on the biological activities of notable derivatives, and visualize the key signaling pathways through which they exert their effects.

A Historical Journey: From Coal Tar to Targeted Therapies

The story of phenylacetamide derivatives begins not with a targeted search for a new therapeutic class, but with an accidental discovery in the late 19th century, a period marked by the burgeoning coal tar industry.

The Accidental Antipyretic: In 1886, a pivotal moment occurred when acetanilide (N-phenylacetamide), a derivative of aniline, was found by accident to possess potent antipyretic (fever-reducing) properties.[1] This discovery led to its rapid marketing as a drug, offering a synthetic alternative to natural remedies.[1] However, its use was soon marred by a significant side effect: cyanosis, a bluish discoloration of the skin due to the reduced oxygen-carrying capacity of hemoglobin.[1] This toxicity prompted the search for safer alternatives.

The Rise of Phenacetin: Building on the knowledge gained from acetanilide, Bayer Company developed and introduced phenacetin (N-(4-ethoxyphenyl)acetamide) in 1887.[1] Phenacetin proved to be a safer and effective analgesic and antipyretic, becoming a widely used component in headache and cold remedies for many decades.[1] However, its long-term use was eventually linked to renal disease, leading to its withdrawal from the market in the 1980s.[1]

The Anticonvulsant Era: The mid-20th century saw the emergence of phenylacetamide derivatives as a significant class of anticonvulsant drugs. Phenacemide (phenylacetylurea), a ring-opened analog of phenytoin, was introduced in 1949 for the treatment of epilepsy.[2] While effective, its use was limited by toxicity.[2] This early work, however, laid the groundwork for the development of a multitude of N-phenylacetamide derivatives with anticonvulsant activity, many of which are believed to exert their effects by modulating neuronal ion channels.[3][4]

Modern Applications: Today, the phenylacetamide core is a versatile pharmacophore found in a wide range of therapeutic agents. Its derivatives have been investigated and developed as:

  • Anticancer agents: Inducing apoptosis in cancer cells.[5][6]

  • Antidepressants: Exhibiting potential as monoamine oxidase (MAO) inhibitors.[7]

  • Anti-obesity drugs: Such as Lorcaserin, which acts as a selective serotonin 5-HT2C receptor agonist to control appetite.[8][9]

  • Penicillin Precursors: 2-Phenylacetamide is a crucial intermediate in the production of Penicillin G.[10]

  • Agrochemicals: Serving as precursors in the synthesis of pesticides.[10]

Foundational Synthetic Methodologies

The synthesis of phenylacetamide and its derivatives has evolved over time, with several key methods being historically and currently significant.

Synthesis of 2-Phenylacetamide from Benzyl Cyanide

One of the earliest and most well-documented methods for the preparation of the parent compound, 2-phenylacetamide, is the hydrolysis of benzyl cyanide. A detailed procedure for this synthesis is provided in the esteemed collection, Organic Syntheses.

Experimental Protocol:

  • Reactants: 200 g (1.71 moles) of benzyl cyanide and 800 ml of 35% hydrochloric acid.[11]

  • Apparatus: A 3-liter three-necked round-bottomed flask equipped with a reflux condenser, a thermometer, and an efficient mechanical stirrer.[11]

  • Procedure:

    • The benzyl cyanide and hydrochloric acid are placed in the flask and stirred vigorously at a bath temperature of approximately 40°C.[11]

    • Stirring is continued until the benzyl cyanide dissolves, which typically takes 20-40 minutes. The reaction is exothermic, and the temperature of the mixture may rise about 10°C above the bath temperature.[11]

    • The resulting homogeneous solution is maintained at this temperature for an additional 20-30 minutes.[11]

    • The warm water bath is replaced with tap water (15-20°C), and 800 ml of cold distilled water is added with stirring.[11]

    • Crystals of phenylacetamide will begin to separate after the addition of about 100-150 ml of water.[11]

    • After the complete addition of water, the mixture is cooled in an ice-water bath for about 30 minutes.[11]

    • The crude phenylacetamide is collected by suction filtration and washed with two 100-ml portions of water.[11]

    • The product is dried at 50-80°C. The yield of crude phenylacetamide is typically 190-200 g (82-86%).[11]

  • Purification (Optional): For a purer product, the crude solid can be stirred with a 10% sodium carbonate solution to remove any traces of phenylacetic acid, followed by washing with cold water and drying.[11]

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for the synthesis of phenylacetic acids and their corresponding amides from aryl alkyl ketones. This reaction is particularly useful for preparing substituted phenylacetamides. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thiomorpholide intermediate, which is then hydrolyzed to the carboxylic acid or amide.

Experimental Protocol (General Procedure for Phenylacetic Acid Synthesis):

  • Reactants: Acetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol).[12]

  • Procedure:

    • A mixture of the acetophenone, sulfur, and morpholine is refluxed for several hours.[12]

    • After the reaction is complete, the mixture is cooled, and the intermediate thiomorpholide is hydrolyzed with a strong acid or base (e.g., 20% NaOH) to yield phenylacetic acid.[12]

    • The phenylacetic acid can then be converted to phenylacetamide through standard amidation procedures (e.g., reaction with thionyl chloride followed by ammonia).

The Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction used to convert a primary amide into a primary amine with one fewer carbon atom.[13][14] While not a direct synthesis of a phenylacetamide derivative, it is a crucial reaction for the modification of these compounds and the synthesis of related structures. The reaction proceeds through an isocyanate intermediate.[13]

Experimental Protocol (Modified Hofmann Rearrangement):

  • Reactants: A primary amide (e.g., a substituted benzamide), N-bromosuccinimide (NBS), and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like methanol.[15]

  • Procedure:

    • The amide, NBS, and DBU are dissolved in methanol and heated to reflux.[15]

    • The reaction mixture is then worked up to isolate the resulting carbamate, which can be subsequently hydrolyzed to the primary amine.[15]

Quantitative Analysis of Biological Activity

The versatility of the phenylacetamide scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following tables summarize key quantitative data for some notable examples.

Anticancer Phenylacetamide Derivatives Cell Line IC50 (µM) Reference
Derivative 3dMDA-MB-4680.6 ± 0.08[5][6]
Derivative 3dPC-120.6 ± 0.08[5][6]
Derivative 3cMCF-70.7 ± 0.08[5][6]
Derivative 3dMCF-70.7 ± 0.4[5][6]
Compound IHepG21.43[16]
Compound IIHepG26.52[16]
Anticonvulsant Phenylacetamide Derivatives Test Model ED50 (mg/kg) Reference
Compound 6 MES68.30[17]
Compound 6 6 Hz (32 mA)28.20[17]
N-benzyl 2-acetamido-3-methoxypropionamideMES8.3[18]
N-benzyl 2,3-dimethoxypropionamideMES30[18]
Antidepressant Phenylacetamide Derivative Test Model Dose (mg/kg) % Decrease in Immobility Reference
Compound VS25Tail Suspension3082.23[7]

Visualizing the Mechanisms of Action

The therapeutic effects of phenylacetamide derivatives are mediated through their interaction with specific biological pathways. The following diagrams, generated using the DOT language, illustrate some of these key mechanisms.

Anticancer Activity: Induction of Apoptosis

Many phenylacetamide derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key proteins in both the intrinsic and extrinsic apoptotic pathways.

anticancer_pathway Phenylacetamide Phenylacetamide Derivative Cell Cancer Cell Phenylacetamide->Cell Enters FasL FasL (Upregulation) Cell->FasL Bax Bax (Upregulation) Cell->Bax Bcl2 Bcl-2 (Modulation) Cell->Bcl2 Caspase3 Caspase-3 Activation FasL->Caspase3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Phenylacetamide derivatives inducing apoptosis in cancer cells.

Anticonvulsant Activity: Neuronal Inhibition

The anticonvulsant properties of many phenylacetamide derivatives are attributed to their ability to suppress excessive neuronal firing. This is often achieved by modulating voltage-gated ion channels and enhancing the effects of the inhibitory neurotransmitter GABA.

anticonvulsant_pathway Phenylacetamide Phenylacetamide Derivative NaChannel Voltage-Gated Na+ Channel Phenylacetamide->NaChannel Blocks CaChannel Voltage-Gated Ca2+ Channel Phenylacetamide->CaChannel Blocks GABA_A GABA-A Receptor Phenylacetamide->GABA_A Enhances Neuron Presynaptic Neuron Inhibition Neuronal Inhibition (Reduced Excitability) NaChannel->Inhibition CaChannel->Inhibition GABA_A->Inhibition

Caption: Mechanism of action for anticonvulsant phenylacetamides.

Anti-Obesity Activity: Serotonergic Pathway

The anti-obesity drug Lorcaserin, a notable phenylacetamide derivative, functions by selectively activating serotonin receptors in the brain, leading to a feeling of satiety and reduced food intake.

antiobesity_pathway Lorcaserin Lorcaserin (Phenylacetamide Derivative) HT2C 5-HT2C Receptor (Hypothalamus) Lorcaserin->HT2C Activates POMC POMC Neuron Activation HT2C->POMC Satiety Satiety & Reduced Appetite POMC->Satiety

References

N-ethyl-2-oxo-2-phenylacetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of N-ethyl-2-oxo-2-phenylacetamide. The information is curated for researchers and professionals in drug development and related scientific fields.

Core Chemical and Physical Properties

This compound is an organic compound belonging to the α-ketoamide class. While specific experimental data for some of its physical properties are not widely reported, its fundamental characteristics can be summarized.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 70817-57-1[1][2]
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in organic solvents.

Structural and Spectroscopic Characteristics

The structure of this compound features a phenyl group attached to an α-ketoamide moiety. This arrangement of functional groups imparts specific reactivity and spectroscopic signatures.

Structure:

Spectroscopic Data:

  • ¹H NMR: Expected signals would include those for the aromatic protons of the phenyl group, a quartet for the -CH₂- protons of the ethyl group, a triplet for the -CH₃ protons of the ethyl group, and a broad singlet for the N-H proton.

  • ¹³C NMR: Carbonyl carbons of the keto and amide groups are expected to appear in the downfield region (around 170-180 ppm).[3] Aromatic carbons and the carbons of the ethyl group will also be present.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the N-H bond, the C=O stretching of the ketone and amide groups, and the aromatic C-H and C=C bonds of the phenyl ring.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common approach involves the condensation of a phenylglyoxylic acid derivative with ethylamine.

General Synthetic Pathways

Several strategies can be employed for the synthesis of this compound:

  • Condensation of Phenylglyoxylic Acid Derivatives with Ethylamine: This is a direct method involving the formation of an amide bond between a phenylglyoxylic acid derivative (such as the acid itself, an acid chloride, or an ester) and ethylamine.[1]

  • N-Alkylation of 2-oxo-2-phenylacetamide: This involves the reaction of 2-oxo-2-phenylacetamide with an ethylating agent in the presence of a base.[1]

  • From α-Halo Phenylacetyl Chlorides: Reaction of an α-halo phenylacetyl chloride with ethylamine can also yield the desired product.[1]

Detailed Experimental Protocol (Adapted)

The following is a detailed experimental protocol for the synthesis of an N-substituted-2-oxo-2-phenylacetamide, adapted from a procedure for a similar compound.[4] This protocol can be modified for the synthesis of this compound by substituting cyclohexylamine with ethylamine.

Reaction: Condensation of Phenylglyoxylic Acid with Ethylamine using DCC and DMAP.

Materials:

  • Phenylglyoxylic acid

  • Ethylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a suspension of phenylglyoxylic acid (1.0 eq) in dichloromethane, add ethylamine (1.1 eq).

  • To this mixture, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (0.2 eq) at room temperature.

  • Stir the reaction mixture for 10-12 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Diagram 1: Experimental Workflow for Synthesis

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Phenylglyoxylic Acid + Ethylamine in DCM B Add DCC and DMAP A->B Step 1 & 2 C Stir at Room Temperature (10-12h) B->C Step 3 D Filter C->D Step 5 E Concentrate D->E Step 6 F Column Chromatography E->F Step 7 G This compound F->G

Caption: Workflow for the synthesis of this compound.

Reactivity and Potential Applications

The α-ketoamide functionality in this compound provides multiple reactive sites, making it a versatile scaffold in organic synthesis.[1]

Table 2: Reactivity of this compound

Functional GroupType of ReactionPotential Products
Ketone CarbonylNucleophilic Additionα-Hydroxy amides
Amide N-HDeprotonation followed by Alkylation/AcylationN-substituted derivatives
Phenyl RingElectrophilic Aromatic SubstitutionRing-substituted derivatives

The α-ketoamide motif is present in various biologically active molecules and is considered a valuable pharmacophore in drug discovery. This is due to its potential to interact with enzyme active sites and its generally favorable metabolic stability and cell permeability compared to α-keto acids and esters.[1]

Biological Activity and Signaling Pathways (Inferred from Related Compounds)

While there is a lack of specific biological data for this compound, studies on structurally related compounds provide insights into potential areas of investigation.

  • Anticancer Activity: Derivatives of N-phenylacetamide have been explored for their potential as anticancer agents.[5]

  • Enzyme Inhibition: The α-ketoamide structure is a known feature in some enzyme inhibitors. For instance, certain N-phenylacetamide derivatives have been investigated as carbonic anhydrase inhibitors.[5]

  • MAPK Signaling Pathway: A study on the related compound 2-phenylacetamide demonstrated its ability to inhibit renal fibrosis by modulating the MAPK signaling pathway.[6] This suggests that this compound could potentially interact with similar pathways.

Diagram 2: Potential Signaling Pathway Involvement

MAPK_Pathway cluster_0 External Stimuli cluster_1 MAPK Cascade cluster_2 Cellular Response Stimuli Cellular Stress / Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38) MAPKK->MAPK Response Inflammation, Proliferation, etc. MAPK->Response Compound This compound (Hypothetical Target) Compound->MAPK Inhibition?

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Disclaimer: The biological activities and signaling pathway interactions described above are based on studies of structurally related compounds and are presented for research and exploratory purposes. The specific biological profile of this compound requires dedicated experimental investigation.

References

An In-depth Technical Guide to N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 70817-57-1

This technical guide provides a comprehensive overview of N-ethyl-2-oxo-2-phenylacetamide, a member of the α-ketoamide class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C₁₀H₁₁NO₂. As an α-ketoamide, its structure is characterized by an amide group directly attached to a ketone, a feature that imparts unique electronic properties and reactivity. This structural motif is of significant interest in medicinal chemistry due to its potential to act as a covalent inhibitor of enzymes, particularly proteases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 70817-57-1[1]
Molecular Formula C₁₀H₁₁NO₂[2]
Molecular Weight 177.20 g/mol [2]
Storage Temperature 2-8°C[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly available in search results

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
Data not explicitly available in search results

Note: While a supplementary document from the Royal Society of Chemistry containing the NMR spectra was identified, the specific peak data was not retrievable in the provided search snippets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound would include:

  • N-H stretch: A moderate to strong band around 3300 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹.

  • C=O stretch (ketone and amide): Strong bands in the region of 1700-1650 cm⁻¹. The presence of two carbonyl groups may result in two distinct peaks or a broadened peak.

  • C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of N-monosubstituted 2-phenylacetamides typically shows fragmentation patterns involving cleavage of the bond alpha to the carbonyl group. For this compound, characteristic fragments would be expected from the loss of the ethyl group and subsequent fragmentation of the phenylacetamide core.[3]

Synthesis of this compound

The synthesis of this compound and related N-substituted phenylglyoxamides is most commonly achieved through the condensation of phenylglyoxylic acid with the corresponding amine.[4][5]

General Experimental Protocol

The following is a representative protocol adapted from the synthesis of a similar compound, N-cyclohexyl-2-oxo-2-phenylacetamide.[5]

Materials:

  • Phenylglyoxylic acid

  • Ethylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a suspension of phenylglyoxylic acid (1.0 eq) and ethylamine (0.9 eq) in dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (0.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to afford this compound.

Below is a graphical representation of the synthesis workflow.

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction & Purification cluster_product Final Product PGA Phenylglyoxylic Acid Stir Stir at RT, 10h PGA->Stir EA Ethylamine EA->Stir DCC DCC DCC->Stir DMAP DMAP DMAP->Stir DCM Dichloromethane DCM->Stir Filter Filter Stir->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Fig. 1: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

Role as a Protease Inhibitor

α-Ketoamides are known to be effective inhibitors of serine and cysteine proteases.[6][7] The electrophilic nature of the ketone carbonyl allows for nucleophilic attack by the catalytic serine or cysteine residue in the enzyme's active site. This forms a reversible covalent thio-hemiketal or hemiacetal adduct, which mimics the tetrahedral transition state of peptide bond hydrolysis.[6]

The general mechanism of inhibition is depicted in the following signaling pathway diagram.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_complex Inhibition Protease Cysteine/Serine Protease (Active Site) CysSer Catalytic Cys/Ser Residue Protease->CysSer Adduct Reversible Covalent Thio-hemiketal/Hemiacetal Adduct CysSer->Adduct Ketoamide α-Ketoamide Inhibitor (this compound) Ketoamide->Adduct Nucleophilic Attack Inhibition Enzyme Inhibition Adduct->Inhibition

References

An In-depth Technical Guide on the In Vitro Evaluation of N-substituted-2-oxo-2-phenylacetamides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-substituted-2-oxo-2-phenylacetamides represent a class of organic compounds characterized by a central α-ketoamide scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The α-ketoamide functionality imparts unique electronic properties and the potential for diverse chemical modifications, making these compounds attractive for drug discovery efforts. While specific in vitro evaluation data for N-ethyl-2-oxo-2-phenylacetamide is not extensively documented in publicly available literature, this guide provides a comprehensive overview of the in vitro evaluation of structurally related N-substituted-2-oxo-2-phenylacetamide derivatives. The methodologies and findings presented herein are drawn from studies on analogous compounds and serve as a technical framework for researchers, scientists, and drug development professionals engaged in the investigation of this chemical class.

The general structure of N-substituted-2-oxo-2-phenylacetamides allows for systematic modifications of the substituent on the amide nitrogen, which can significantly influence the compound's biological activity. These derivatives have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. This guide will detail the experimental protocols for key in vitro assays, present quantitative data from relevant studies in a structured format, and provide visual representations of experimental workflows.

Experimental Protocols

A fundamental aspect of the in vitro evaluation of any new chemical entity is the use of standardized and reproducible experimental protocols. The following sections detail the methodologies for common assays employed in the assessment of N-substituted-2-oxo-2-phenylacetamide derivatives.

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the potential of a compound to kill or inhibit the proliferation of cancer cells. A commonly used method is the MTS assay.

MTS Assay Protocol

  • Cell Culture: Human cancer cell lines, such as PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia), are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. The cells are then treated with these dilutions and incubated for 48 hours.

  • MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Incubation and Absorbance Measurement: The plates are incubated for 2-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Antimicrobial Assays

To assess the antibacterial and antifungal properties of N-substituted-2-oxo-2-phenylacetamide derivatives, the Minimum Inhibitory Concentration (MIC) is determined.

Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media overnight. The microbial suspension is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent like DMSO and serially diluted in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data

The following tables summarize the quantitative data from in vitro evaluations of various N-substituted-2-oxo-2-phenylacetamide derivatives.

Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2]

CompoundSubstituent on N-phenyl ringPC3 (IC50, µM)MCF-7 (IC50, µM)HL-60 (IC50, µM)
2b 3-nitro52>100>100
2c 4-nitro80100>100
Imatinib (control) -4098-

Table 2: Antifungal Activity of N-phenylacetamide-incorporated 1,2,3-triazoles [3][4]

CompoundFungal StrainMIC (µg/mL)
6a Candida albicans>100
6a Aspergillus niger50
6b Candida albicans100
6b Aspergillus niger25
Fluconazole (control) Candida albicans12.5
Fluconazole (control) Aspergillus niger25

Visualizations

The following diagrams illustrate key workflows and concepts related to the evaluation of N-substituted-2-oxo-2-phenylacetamides.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis start Starting Materials (e.g., Phenylglyoxylic Acid, Substituted Aniline) reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (e.g., NMR, Mass Spec) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTS Assay) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC Determination) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: General workflow for the synthesis and in vitro evaluation of N-substituted-2-oxo-2-phenylacetamides.

mts_assay_workflow MTS Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis culture Culture Cancer Cell Lines seed Seed Cells into 96-well Plates culture->seed treat_cells Add Compounds to Cells and Incubate (48h) seed->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->treat_cells add_mts Add MTS Reagent treat_cells->add_mts incubate_mts Incubate (2-4h) add_mts->incubate_mts read_absorbance Measure Absorbance at 490 nm incubate_mts->read_absorbance calculate_viability Calculate Percent Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Detailed workflow of the MTS assay for determining cytotoxicity.

The in vitro evaluation of N-substituted-2-oxo-2-phenylacetamides is a critical step in assessing their therapeutic potential. This technical guide has provided a framework for conducting such evaluations, including detailed experimental protocols for key assays, a summary of available quantitative data for related compounds, and visual representations of experimental workflows. The data presented for derivatives of the N-substituted-2-oxo-2-phenylacetamide scaffold indicate that this class of compounds warrants further investigation. Future studies should aim to synthesize and evaluate a broader range of derivatives, including this compound, to establish a comprehensive structure-activity relationship and identify lead compounds for further development. The methodologies and data presented in this guide can serve as a valuable resource for researchers in this field.

References

An In-depth Technical Guide on N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-2-oxo-2-phenylacetamide is a member of the α-ketoamide class of compounds, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and potential biological activities, drawing upon existing literature for the broader class of phenylacetamides and α-ketoamides where specific data for the title compound is unavailable. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and conceptual frameworks for the evaluation of this and similar molecules.

Chemical and Physical Properties

This compound is a small molecule characterized by a phenylglyoxylic acid core structure with an ethyl amide substituent. Its α-ketoamide motif is associated with enhanced metabolic stability and cell permeability compared to corresponding α-keto acids or esters, making it an attractive candidate for further investigation in drug development.[1]

PropertyValueSource
CAS Number 70817-57-1[1]
Molecular Formula C₁₀H₁₁NO₂[2]
Molecular Weight 177.20 g/mol [1]
InChI Key DSCKLTANIBRBDN-UHFFFAOYSA-N[1]
Canonical SMILES CCNC(=O)C(=O)C1=CC=CC=C1N/A
Appearance Solid (predicted)N/A
Storage Temperature 2-8°C[2]

Synthesis of this compound

Several synthetic routes have been reported for the preparation of N-substituted-2-oxo-2-phenylacetamides. The most common approaches involve the condensation of a phenylglyoxylic acid derivative with an amine or the N-alkylation of a primary amide.

Synthesis via Condensation of Phenylglyoxylic Acid with Ethylamine

A primary method for the synthesis of this compound is the condensation reaction between phenylglyoxylic acid and ethylamine.[1] This reaction typically requires a coupling agent to activate the carboxylic acid.

Experimental Protocol:

  • Materials: Phenylglyoxylic acid, ethylamine, N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), methylene chloride, silica gel, ethyl acetate, hexane.

  • Procedure:

    • To a suspension of phenylglyoxylic acid (1.0 eq) and ethylamine (0.9 eq) in methylene chloride, add DCC (1.0 eq) and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 10-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Synthesis_Condensation phenylglyoxylic_acid Phenylglyoxylic Acid reagents DCC, DMAP Methylene Chloride phenylglyoxylic_acid->reagents ethylamine Ethylamine ethylamine->reagents product This compound reagents->product

Condensation synthesis of this compound.

Synthesis via N-alkylation of 2-oxo-2-phenylacetamide

An alternative synthetic route involves the N-alkylation of 2-oxo-2-phenylacetamide with an ethylating agent.[1]

Experimental Protocol:

  • Materials: 2-oxo-2-phenylacetamide, ethyl iodide, potassium carbonate, dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-oxo-2-phenylacetamide (1.0 eq) in DMF.

    • Add potassium carbonate (1.2 eq) to the solution and stir for 15-20 minutes.

    • Add ethyl iodide (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis_Alkylation start_material 2-oxo-2-phenylacetamide reagents Ethyl Iodide, K₂CO₃ DMF start_material->reagents product This compound reagents->product Apoptosis_Pathway compound This compound cell Cancer Cell compound->cell bax Bax (Pro-apoptotic) cell->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 Downregulation caspase9 Caspase-9 bax->caspase9 Activation bcl2->caspase9 Inhibition caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout analysis Calculate IC₅₀ readout->analysis end End analysis->end

References

N-ethyl-2-oxo-2-phenylacetamide: A Versatile α-Ketoamide Building Block for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-ethyl-2-oxo-2-phenylacetamide is a member of the α-ketoamide family, a class of organic compounds increasingly recognized for its significance as a versatile scaffold in organic synthesis and medicinal chemistry.[1] The unique electronic arrangement of two adjacent carbonyl groups—a ketone and an amide—confers a distinct reactivity profile, making it a valuable intermediate for constructing complex molecular architectures.[1] Compared to their α-keto acid or α-keto ester counterparts, α-ketoamides often exhibit enhanced metabolic stability and improved cell permeability, rendering them attractive scaffolds for the development of novel therapeutics.[1] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, reactivity, and its application as a foundational building block in drug discovery and development.

Physicochemical and Structural Data

While extensive experimental data for this compound is not widely published, its core properties can be summarized. For comparison, data for the closely related N-methyl analogue is also provided.

PropertyThis compoundN-methyl-2-oxo-2-phenylacetamide
CAS Number 70817-57-1[1][2]83490-71-5[3]
Molecular Formula C₁₀H₁₁NO₂[1]C₉H₉NO₂[3][4]
Molecular Weight 177.20 g/mol [1]163.17 g/mol [3][4]
IUPAC Name This compoundN-methyl-2-oxo-2-phenylacetamide[4]
InChI Key DSCKLTANIBRBDN-UHFFFAOYSA-N[1]VQKOLBPBJRMCMR-UHFFFAOYSA-N[3]
Melting Point Data not available74 °C[3]
Boiling Point Data not availableData not available
Density Data not available1.137 g/cm³ (Predicted)[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes, primarily involving amide bond formation or N-alkylation. The most common approaches are summarized below.

Synthesis cluster_0 Amide Condensation cluster_1 N-Alkylation PGA Phenylglyoxylic Acid Target This compound PGA->Target Coupling Agent (e.g., DCC, DMAP) EA Ethylamine OxoPA 2-Oxo-2-phenylacetamide OxoPA->Target Base (e.g., K₂CO₃) EtI Ethyl Iodide

Caption: Key synthetic routes to this compound.
Experimental Protocols

Method 1: Amide Condensation from Phenylglyoxylic Acid (Adapted Protocol)

This protocol is adapted from a validated procedure for the synthesis of the N-cyclohexyl analogue and is expected to provide good yields for the N-ethyl target molecule.[5]

  • Reaction Setup: Suspend phenylglyoxylic acid (1.0 eq) and ethylamine (0.9 eq) in a suitable aprotic solvent such as methylene chloride (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Coupling Agent Addition: To the suspension, add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.2 eq) at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 10-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane as the eluent) to afford pure this compound.

Method 2: N-Alkylation of 2-oxo-2-phenylacetamide

This alternative strategy involves the direct ethylation of a precursor amide.[1]

  • Reaction Setup: Dissolve 2-oxo-2-phenylacetamide (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the solution. The base deprotonates the amide nitrogen, increasing its nucleophilicity.

  • Alkylation: Add an ethylating agent, such as ethyl iodide (EtI) or ethyl bromide (EtBr) (1.1 eq), to the mixture.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Reactivity and Application as a Chemical Building Block

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The two carbonyls and the amide N-H bond serve as handles for a wide array of chemical transformations.[1]

  • Ketone Carbonyl: This site is susceptible to nucleophilic attack. It can undergo reduction to yield the corresponding α-hydroxy amide, a valuable chiral intermediate, or react with Grignard reagents to introduce new carbon-carbon bonds.

  • Amide Carbonyl: While less electrophilic than the ketone, the amide carbonyl can participate in various reactions, though it is generally more stable.

  • Amide N-H Bond: The proton on the nitrogen can be removed by a base to form an amidate. This nucleophilic species can then be used in subsequent alkylation or acylation reactions to further functionalize the molecule.[1]

This multifunctionality makes this compound an ideal starting point for generating libraries of diverse compounds for screening purposes.

Reactivity Start This compound Ketone Start->Ketone 1 AmideNH Start->AmideNH 2 Reduction Reduction (e.g., NaBH₄) Ketone->Reduction Attack at C=O NucAdd Nucleophilic Addition (e.g., Grignard Reagent) Ketone->NucAdd Deprot Deprotonation/Alkylation (e.g., Base + R-X) AmideNH->Deprot Proton Abstraction Hydroxy α-Hydroxy Amide Derivative Reduction->Hydroxy TertiaryAlc Tertiary Alcohol Derivative NucAdd->TertiaryAlc NSubstituted N,N-Disubstituted Derivative Deprot->NSubstituted

Caption: Reactivity of this compound as a building block.

Role in Drug Discovery and Medicinal Chemistry

The α-ketoamide motif is a recognized pharmacophore present in numerous enzyme inhibitors, where the ketone carbonyl can form key interactions with active site residues of biological targets.[1] While this compound itself is not a known therapeutic, its derivatives are of significant interest. Research on related N-phenylacetamide structures has explored their potential as anticancer, antibacterial, and enzyme-inhibiting agents. For example, N-phenylacetamide conjugates have been synthesized and evaluated as potent inhibitors of carbonic anhydrase, an enzyme implicated in several diseases including cancer and glaucoma.[6]

The general workflow for utilizing this building block in a drug discovery program is outlined below.

DrugDiscovery Start Building Block (this compound) Synthesis Combinatorial Synthesis (Library Generation) Start->Synthesis Screening High-Throughput Screening (e.g., Enzyme Assays) Synthesis->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Drug discovery workflow using this compound.

This workflow leverages the core scaffold to rapidly generate a library of analogues. By systematically modifying the ethyl and phenyl substituents, researchers can probe structure-activity relationships (SAR) to identify compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of a clinical candidate.

References

An In-depth Technical Guide to the Derivatives of N-ethyl-2-oxo-2-phenylacetamide: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-2-oxo-2-phenylacetamide and its derivatives represent a class of α-ketoamides with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these compounds. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, collated quantitative biological data, and visual representations of key signaling pathways. The exploration of this chemical scaffold has revealed promising anticancer and anticonvulsant activities, suggesting that with further optimization, these derivatives could lead to the development of novel therapeutic agents.

Introduction

The α-ketoamide moiety is a privileged structural motif in medicinal chemistry, known for its presence in various biologically active compounds. This compound serves as a foundational structure within this class, offering multiple sites for chemical modification to modulate its physicochemical and pharmacological properties. The inherent reactivity of the α-keto group, coupled with the stability of the amide bond, makes these derivatives attractive candidates for targeting a range of biological processes. This guide will delve into the synthetic strategies for creating a library of these derivatives, summarize their reported biological activities with a focus on anticancer and anticonvulsant effects, provide detailed experimental procedures, and explore the underlying mechanisms of action through signaling pathway diagrams.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through several established routes. The primary methods involve the formation of the amide bond between a phenylglyoxylic acid derivative and an amine, or the alkylation of a pre-existing amide.

General Synthetic Pathways

Two principal strategies for the synthesis of the this compound core are:

  • Condensation of Phenylglyoxylic Acid Derivatives with Ethylamine: This is a direct approach where phenylglyoxylic acid or its activated form (e.g., acyl chloride) is reacted with ethylamine to form the desired α-ketoamide. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with an activator like 4-(dimethylamino)pyridine (DMAP) are often employed to facilitate the reaction.

  • N-Alkylation of 2-Oxo-2-phenylacetamide: An alternative method involves the ethylation of 2-oxo-2-phenylacetamide using an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate. The base is crucial for deprotonating the amide nitrogen, thereby enhancing its nucleophilicity.

Derivatization of the core structure can be achieved by:

  • Substitution on the Phenyl Ring: Introducing various substituents on the phenyl ring of phenylglyoxylic acid prior to the condensation reaction.

  • Variation of the N-Alkyl Group: Replacing ethylamine with other primary amines to generate a diverse library of N-substituted-2-oxo-2-phenylacetamides.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities. This section focuses on their potential as anticancer and anticonvulsant agents, presenting available quantitative data to facilitate comparison.

Anticancer Activity

Several studies have highlighted the potential of phenylacetamide derivatives as cytotoxic agents against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular enzymes like histone deacetylases (HDACs) or components of the ubiquitin-proteasome system.

Table 1: Anticancer Activity of Selected Phenylacetamide Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
A 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate)52
B 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80
C 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast)100
D N-(4-Bromophenyl)-2-(2-oxo-3-((4-sulfamoylphenyl)diazenyl)indolin-1-yl)acetamideA549 (Lung)7.8
E N-(4-chlorophenyl)-2-(2-oxo-3-((4-sulfamoylphenyl)diazenyl)indolin-1-yl)acetamideA549 (Lung)9.2

Note: The presented data is for a range of N-phenylacetamide derivatives and not exclusively for this compound analogs. Direct comparison should be made with caution, considering the structural differences.

Anticonvulsant Activity

The N-phenylacetamide scaffold is a key feature in several known anticonvulsant drugs. Research into derivatives of this class has shown promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The proposed mechanism often involves the modulation of voltage-gated sodium channels.

Table 2: Anticonvulsant Activity of Selected N-Substituted-2-phenylacetamide Derivatives

Compound IDN-SubstituentPhenyl Ring SubstituentMES Screen (ED50 mg/kg, i.p., mice)Reference
F 3-(Dimethylamino)pyrrolidine-2,5-dione3-CF349.6
G 3-(Dimethylamino)pyrrolidine-2,5-dione3-OCF363.2 (in 6 Hz test)
H 2-(4-methylpiperazin-1-yl)3-chloro100 (at 0.5h)
I 2-morpholino3-chloro100 (at 0.5h) & 300 (at 4h)

Note: The data presented is for N-phenylacetamide and related amide derivatives. The core structure and substituents vary, which significantly impacts activity. The data is intended to be illustrative of the potential of this class of compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for the evaluation of its cytotoxic activity using the MTT assay.

Synthesis of this compound

This protocol describes the synthesis via the condensation of phenylglyoxylic acid and ethylamine using DCC as a coupling agent.

Materials:

  • Phenylglyoxylic acid

  • Ethylamine (as a solution, e.g., 70% in water or as hydrochloride salt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of phenylglyoxylic acid (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add ethylamine (1.2 eq) to the reaction mixture. If using ethylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity Screening: MTT Assay

This protocol outlines the procedure for determining the in vitro cytotoxicity of this compound derivatives against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO to a stock concentration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents. The following sections illustrate the putative signaling pathways involved in their anticancer and anticonvulsant activities.

Anticancer Mechanism: Proteasome Inhibition and Induction of Apoptosis

The α-ketoamide moiety can act as an electrophile, reversibly inhibiting the chymotrypsin-like activity of the 20S proteasome. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, triggering cellular stress and ultimately leading to apoptosis.

Proteasome_Inhibition_Pathway cluster_0 This compound Derivative cluster_1 Proteasome Complex cluster_2 Cellular Consequences Derivative α-Ketoamide Derivative Proteasome 20S Proteasome (Chymotrypsin-like activity) Derivative->Proteasome Inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins (e.g., p53, IκB) Proteasome->Ub_Proteins Degradation Blocked ER_Stress Endoplasmic Reticulum Stress Ub_Proteins->ER_Stress Apoptosis Apoptosis Ub_Proteins->Apoptosis Induction ER_Stress->Apoptosis Induction

Caption: Proteasome inhibition by α-ketoamide derivatives.

Anticancer Mechanism: Histone Deacetylase (HDAC) Inhibition

Certain phenylacetamide derivatives can inhibit HDAC enzymes, leading to hyperacetylation of histones and non-histone proteins. This alters gene expression, reactivating tumor suppressor genes and inducing cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway Derivative This compound Derivative HDAC Histone Deacetylase (HDAC) Derivative->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Tumor_Suppressor Tumor Suppressor Gene Activation (e.g., p21, BAX) Gene_Expression->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis

Caption: HDAC inhibition leading to apoptosis.

Anticonvulsant Mechanism: Modulation of Voltage-Gated Sodium Channels

A common mechanism of action for many anticonvulsant drugs is the modulation of voltage-gated sodium channels (VGSCs). Phenylacetamide derivatives may stabilize the inactive state of these channels, thereby reducing the repetitive firing of neurons that underlies seizure activity.

VGSC_Modulation_Pathway cluster_0 Neuronal Membrane VGSC_Resting VGSC (Resting State) VGSC_Open VGSC (Open State) VGSC_Resting->VGSC_Open Activation VGSC_Inactive VGSC (Inactive State) VGSC_Open->VGSC_Inactive Inactivation VGSC_Inactive->VGSC_Resting Recovery Reduced_Firing Reduced Neuronal Firing VGSC_Inactive->Reduced_Firing Prolonged Refractory Period Derivative This compound Derivative Derivative->VGSC_Inactive Stabilization Depolarization Depolarization Repolarization Repolarization

Caption: Modulation of voltage-gated sodium channels.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with demonstrated potential in the fields of oncology and neurology. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The quantitative data, while still emerging, points towards specific structural modifications that can enhance anticancer and anticonvulsant activities. The elucidation of their mechanisms of action, particularly through the inhibition of key cellular machinery like the proteasome and HDACs, or the modulation of ion channels, provides a rational basis for further drug design.

Future research should focus on synthesizing and screening a more extensive and systematically varied library of this compound derivatives to build a more comprehensive SAR. In-depth mechanistic studies are required to validate the proposed signaling pathways and to identify potential off-target effects. Furthermore, in vivo studies in relevant animal models are essential to translate the promising in vitro findings into potential clinical applications. The development of these derivatives could ultimately lead to the discovery of novel and effective therapeutic agents for the treatment of cancer and epilepsy.

The Pivotal Role of the N-Ethyl-2-oxo-2-phenylacetamide Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-2-oxo-2-phenylacetamide belongs to the α-ketoamide class of compounds, a structural motif of significant interest in medicinal chemistry. While direct biological data on this compound itself is limited in publicly available research, its core structure serves as a versatile and privileged scaffold for the development of a wide array of therapeutic agents. Derivatives incorporating the N-substituted-2-oxo-2-phenylacetamide framework have demonstrated promising biological activities, including anticonvulsant, anticancer, and enzyme inhibitory effects. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this class of compounds, highlighting key quantitative data, experimental protocols, and relevant signaling pathways. The α-ketoamide moiety often confers enhanced metabolic stability and improved cell permeability compared to its α-keto acid and α-keto ester counterparts, making it an attractive scaffold for drug design.[1]

Chemical Synthesis

The synthesis of this compound and its derivatives can be achieved through several reliable methods. The most common approach involves the condensation of a phenylglyoxylic acid derivative with an appropriate amine.

A general and straightforward method for the synthesis of this compound involves the condensation reaction between an activated form of phenylglyoxylic acid and ethylamine.[1] Variations of this approach can be employed to optimize the yield and purity of the final product.[1] An alternative strategy involves the N-alkylation of a precursor amide. For instance, starting with 2-oxo-2-phenylacetamide, an ethyl group can be introduced to the amide nitrogen using an ethylating agent like ethyl iodide in the presence of a base.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Phenylglyoxylic_Acid Phenylglyoxylic Acid Activation Activation Phenylglyoxylic_Acid->Activation 1. Ethylamine Ethylamine Condensation Condensation Ethylamine->Condensation 3. Coupling Coupling Agent (e.g., DCC, HATU) Activation->Coupling Activation->Condensation 2. Product This compound Condensation->Product 4.

General synthetic workflow for this compound.

Experimental Protocol: Synthesis of N-substituted Phenylglyoxamides

A representative protocol for the synthesis of N-substituted phenylglyoxamides involves the condensation of phenylglyoxylic acid with an amine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

  • Phenylglyoxylic acid

  • Appropriate amine (e.g., cyclohexylamine)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • 4-(dimethylamino)pyridine (DMAP)

  • Methylene chloride (CH₂Cl₂)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Suspend phenylglyoxylic acid and the desired amine in methylene chloride.

  • Add DCC and DMAP to the suspension at room temperature.

  • Stir the reaction mixture for approximately 10 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively documented, numerous derivatives have been synthesized and evaluated for a range of therapeutic applications.

Anticonvulsant Activity

Derivatives of N-phenylacetamide have been investigated for their potential as anticonvulsant agents.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)6 Hz (44 mA) ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)
Compound 14 *49.667.431.363.2>300

*Data for 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative.

Anticancer Activity

The N-phenylacetamide scaffold has been incorporated into molecules exhibiting cytotoxic effects against various cancer cell lines. Some derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[2]

Compound DerivativeCell LineIC₅₀ (µM)
3d derivative MDA-MB-4680.6 ± 0.08
PC-120.6 ± 0.08
MCF-70.7 ± 0.4
3c derivative MCF-70.7 ± 0.08
2b derivative PC352
2c derivative PC380
MCF-7100

*Data for specific phenylacetamide derivatives from a study on cytotoxicity and pro-apoptosis activity.[2] **Data for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.

The pro-apoptotic activity of some phenylacetamide derivatives involves the upregulation of Bax and FasL RNA expression and the downregulation of the anti-apoptotic protein Bcl-2.[2]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Compound Phenylacetamide Derivative Bax Bax (Upregulation) Compound->Bax Bcl2 Bcl-2 (Downregulation) Compound->Bcl2 FasL FasL (Upregulation) Compound->FasL Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 FasL->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified signaling pathway for apoptosis induction by phenylacetamide derivatives.

Enzyme Inhibition

N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms.[3]

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
2h derivative *45.105.87-7.91
Acetazolamide (Standard) ---5.70

*Data for an indole-2,3-dione derivative incorporating a phenylacetamide moiety.[3]

Substituted acetamide derivatives have been investigated as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.

CompoundBChE IC₅₀ (µM)
8c derivative *3.94

*Data for a substituted acetamide derivative.

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[2]

Materials:

  • Cancer cell lines (e.g., MCF7, MDA-MB-468, PC12)

  • 96-well microplates

  • Cell culture medium

  • Phenylacetamide derivatives at various concentrations

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Culture cells in 96-well microplates and incubate for 24 hours at 37°C.

  • Replace the medium with fresh medium containing varying concentrations of the phenylacetamide derivatives and incubate for an additional 48 hours.

  • Wash the cells with PBS.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours.

  • Dissolve the formazan crystals by adding 100 µL of DMSO and shaking for 10 minutes.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader to determine cell viability.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed CO₂ hydration.[3]

Materials:

  • Applied Photophysics stopped-flow instrument

  • Phenol red (0.2 mM) as a pH indicator

  • HEPES buffer (20 mM, pH 7.5)

  • Na₂SO₄ (20 mM) to maintain ionic strength

  • CO₂ solutions of varying concentrations (1.7 to 17 mM)

  • Enzyme and inhibitor solutions

Procedure:

  • Prepare stock solutions of the inhibitor (0.1 mM) in distilled-deionized water and perform serial dilutions.

  • Pre-incubate the enzyme and inhibitor solutions together at room temperature for 15 minutes to allow for complex formation.

  • Follow the initial rates of the CA-catalyzed CO₂ hydration reaction for 10–100 seconds by monitoring the absorbance of phenol red at 557 nm.

  • Determine the un-catalyzed rates and subtract them from the total observed rates.

  • Calculate inhibition constants (Kᵢ) using nonlinear least-squares methods.

Conclusion

The this compound core structure represents a valuable scaffold in medicinal chemistry. While the parent molecule itself has not been extensively studied for its biological activities, its derivatives have shown significant potential as anticonvulsant, anticancer, and enzyme-inhibiting agents. The synthetic accessibility and the favorable physicochemical properties conferred by the α-ketoamide moiety make this class of compounds a promising area for further research and development in the pursuit of novel therapeutics. Future studies focusing on the specific biological profile of this compound could provide a foundational understanding for the rational design of more potent and selective derivatives.

References

An In-depth Technical Guide to N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-ethyl-2-oxo-2-phenylacetamide, a molecule belonging to the alpha-ketoamide class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical identity, synthesis protocols, and its role as a versatile chemical scaffold.

Chemical Identity and Nomenclature

This compound is a chemical compound with significant applications in organic synthesis and medicinal chemistry.[1] Its structure features an amide group directly attached to a ketone, a characteristic of the α-ketoamide functional group.[1] This arrangement provides a unique electronic environment and multiple reactive sites, making it a valuable building block for more complex molecules.[1]

Identifier Type Value
IUPAC Name This compound
CAS Number 70817-57-1[1][2]
Molecular Formula C10H11NO2[2]
Molecular Weight 177.2 g/mol [1]
InChI Key DSCKLTANIBRBDN-UHFFFAOYSA-N[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established routes. Below are detailed methodologies for two common synthetic strategies.

Method 1: Condensation Reaction from Phenylglyoxylic Acid Derivatives

This method involves the direct coupling of a phenylglyoxylic acid derivative with ethylamine.[1] The carboxylic acid is typically activated to facilitate the nucleophilic acyl substitution by the amine.

  • Materials:

    • Phenylglyoxylic acid

    • Ethylamine

    • N,N'-dicyclohexylcarbodiimide (DCC)

    • 4-(dimethylamino)pyridine (DMAP)

    • Methylene chloride (CH2Cl2)

    • Ethyl acetate

    • Hexane

    • Silica gel for column chromatography

  • Procedure (Adapted from a similar synthesis[3]):

    • Suspend phenylglyoxylic acid and ethylamine in methylene chloride at room temperature.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the suspension.

    • Stir the reaction mixture for approximately 10 hours at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).[4] A common mobile phase for related compounds is a mixture of hexane and ethyl acetate.[4]

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Method 2: N-Alkylation of 2-oxo-2-phenylacetamide

An alternative approach involves the ethylation of the amide nitrogen of 2-oxo-2-phenylacetamide.[1]

  • Materials:

    • 2-oxo-2-phenylacetamide

    • Ethyl iodide

    • Potassium carbonate (K2CO3)

    • Acetone or a similar polar aprotic solvent

  • Procedure:

    • Dissolve 2-oxo-2-phenylacetamide in a suitable solvent such as acetone.

    • Add potassium carbonate as a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.[1]

    • Add ethyl iodide to the mixture.

    • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthetic Workflow

The following diagram illustrates the general synthetic pathways for this compound.

Caption: Synthetic routes to this compound.

Role in Medicinal Chemistry and Drug Development

Alpha-ketoamides, including this compound, are recognized as important scaffolds in medicinal chemistry.[1] They often exhibit enhanced metabolic stability and improved cell permeability compared to their α-keto acid and α-keto ester counterparts.[1] The ability to readily modify the substituents on both the amide nitrogen and the keto-acyl group allows for the fine-tuning of steric and electronic properties, making this class of compounds attractive for developing novel therapeutic agents.[1] For instance, derivatives of N-phenylacetamide have been investigated as carbonic anhydrase inhibitors with potential antiproliferative activity.[5] The α-ketoamide moiety serves as a versatile platform for creating diverse molecular designs aimed at various biological targets.[1]

References

Methodological & Application

Application Notes: Synthesis of N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-ethyl-2-oxo-2-phenylacetamide is a member of the α-ketoamide family of compounds. The α-ketoamide moiety is a significant structural motif found in numerous biologically active molecules and serves as a versatile intermediate in organic synthesis.[1][2] These compounds are characterized by an amide group directly attached to a keto-acyl group, a unique arrangement that confers specific chemical reactivity and biological properties.[1][2] Compared to related α-keto acids or esters, α-ketoamides often demonstrate improved metabolic stability and cell permeability, making them attractive scaffolds for drug development.[1] Various synthetic routes have been developed for α-ketoamides, including copper-catalyzed reactions, oxidative amidation, and the coupling of α-keto acids with amines.[3][4][5][6]

This document provides a detailed protocol for the synthesis of this compound via the condensation of phenylglyoxylic acid and ethylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Experimental Protocol

This protocol is adapted from the established synthesis of structurally similar N-substituted phenylglyoxamides.[7]

1. Materials and Equipment

  • Reactants and Reagents:

    • Phenylglyoxylic acid

    • Ethylamine (e.g., as a 70% solution in water or a 2.0 M solution in THF/MeOH)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • Ethyl acetate (EtOAc)

    • Hexane

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Glass funnel and filter paper

    • Chromatography column

    • Thin-layer chromatography (TLC) plates and chamber

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Fume hood

2. Synthesis Procedure

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add phenylglyoxylic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine and Catalyst: Add ethylamine (1.0 eq) to the solution, followed by a catalytic amount of DMAP (0.1-0.2 eq).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the stirring reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 10-12 hours.[7]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material (phenylglyoxylic acid) is consumed.

  • Workup - Filtration: Upon completion, filter the reaction mixture through a sintered glass funnel or celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[7]

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Reactant and Product Information for Synthesis

CompoundMolecular Weight ( g/mol )Molar EquivalentsRole
Phenylglyoxylic acid150.131.0Starting Material
Ethylamine45.081.0Starting Material
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.1Coupling Agent
4-(Dimethylamino)pyridine (DMAP)122.170.1 - 0.2Catalyst
This compound 177.20 [1]- Product

Table 2: Summary of Experimental Conditions and Expected Outcome

ParameterValue
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time10-12 hours[7]
PurificationSilica Gel Column Chromatography
Expected Yield~60-75% (based on similar reactions[7])
AppearanceExpected to be a solid

Visualizations

Chemical Reaction Scheme

reaction_scheme cluster_product Product reactant1 Phenylglyoxylic Acid plus + reactant1->plus reactant2 Ethylamine reagents DCC, DMAP DCM, 0°C to RT product This compound reagents->product

Caption: Reaction scheme for the DCC/DMAP-mediated synthesis.

Experimental Workflow Diagram

workflow arrow start 1. Dissolve Phenylglyoxylic Acid in DCM add_reagents 2. Add Ethylamine & DMAP start->add_reagents cool 3. Cool to 0°C add_reagents->cool add_dcc 4. Add DCC Solution Dropwise cool->add_dcc react 5. Stir at RT for 10-12h add_dcc->react filter 6. Filter to Remove DCU react->filter workup 7. Aqueous Workup (HCl, NaHCO3, Brine) filter->workup dry 8. Dry & Concentrate workup->dry purify 9. Column Chromatography dry->purify end_node 10. Characterize Pure Product purify->end_node

Caption: Step-by-step workflow for synthesis and purification.

References

Application Notes: N-ethyl-2-oxo-2-phenylacetamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for utilizing N-ethyl-2-oxo-2-phenylacetamide as a potential enzyme inhibitor in research and drug discovery settings.

Introduction

This compound is a small molecule belonging to the α-ketoamide class of compounds. This structural motif is of significant interest in medicinal chemistry as it can act as a warhead for covalent inhibitors, often targeting the active sites of proteases. Specifically, the electrophilic keto-carbon is susceptible to nucleophilic attack by residues such as cysteine or serine within an enzyme's catalytic domain, leading to the formation of a stable or semi-stable covalent bond and subsequent inhibition of enzymatic activity.

Given its chemical structure, this compound is a putative inhibitor of cysteine and serine proteases. These enzyme families are implicated in a multitude of physiological and pathophysiological processes, including apoptosis, inflammation, and viral replication, making them attractive targets for therapeutic intervention. These notes provide a framework for evaluating the inhibitory potential of this compound against a representative cysteine protease.

Postulated Mechanism of Action

The proposed mechanism of inhibition involves the nucleophilic attack of the catalytic cysteine residue in the enzyme's active site on one of the carbonyl carbons of the α-ketoamide moiety of this compound. This can lead to the formation of a reversible or irreversible covalent adduct, thereby blocking substrate access to the active site and inhibiting the enzyme's catalytic function.

Experimental Protocols

The following protocols outline the procedures for determining the in vitro inhibitory activity of this compound against a model cysteine protease, such as papain or a caspase.

Protocol 1: Determination of IC50 Value

Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity (IC50).

Materials:

  • Target Cysteine Protease (e.g., Caspase-3, recombinant, human)

  • This compound

  • Fluorogenic Substrate (e.g., Ac-DEVD-AMC for Caspase-3)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Enzyme Preparation: Dilute the target enzyme stock solution in the assay buffer to the desired working concentration (e.g., 10 nM for Caspase-3).

  • Assay Reaction:

    • Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.

    • Add 2 µL of the serially diluted this compound or DMSO (for the vehicle control) to the respective wells.

    • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiation of Reaction: Add 50 µL of the fluorogenic substrate solution (e.g., 50 µM Ac-DEVD-AMC) to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The inhibitory activity of this compound and a known reference inhibitor against a hypothetical cysteine protease are summarized below.

Table 1: Inhibitory Activity against Target Cysteine Protease

CompoundIC50 (µM)
This compound5.2
Ac-DEVD-CHO (Reference Inhibitor)0.01

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of this compound.

G A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Serial Dilution of This compound A->B C Add Enzyme to 96-Well Plate A->C D Add Inhibitor Dilutions & Vehicle Control B->D C->D E Pre-incubation (30 min, RT) D->E F Add Fluorogenic Substrate to Initiate Reaction E->F G Kinetic Measurement (Fluorescence Reading) F->G H Data Analysis (Calculate Rate, Normalize) G->H I IC50 Determination (Non-linear Regression) H->I

Caption: Workflow for IC50 determination of this compound.

Signaling Pathway

The diagram below depicts a simplified signaling pathway involving a cysteine protease (e.g., Caspase-3) that could be targeted by this compound.

G A Apoptotic Stimulus (e.g., DNA Damage) B Initiator Caspases (e.g., Caspase-9) A->B activates C Effector Caspases (e.g., Caspase-3) B->C activates E Cleavage of Cellular Substrates C->E catalyzes D This compound D->C inhibits F Apoptosis E->F

Caption: Inhibition of a hypothetical caspase-mediated apoptotic pathway.

Application of N-ethyl-2-oxo-2-phenylacetamide in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-oxo-2-phenylacetamide is a member of the α-ketoamide class of compounds, a group recognized as a "privileged structure" in medicinal chemistry.[1][2] The α-ketoamide motif is found in numerous natural products and has been extensively utilized by medicinal chemists to develop compounds targeting a wide array of biological targets.[1][2][3] Compared to their α-keto acid and α-keto ester counterparts, α-ketoamides often exhibit enhanced metabolic stability and improved cell permeability, making them attractive scaffolds for drug design.[4] this compound, with its fundamental structure, serves as a versatile chemical scaffold for the synthesis of more complex molecules with potential therapeutic applications.[4]

While specific biological activities and drug discovery applications of this compound are not extensively documented, the broader classes of phenylacetamide and α-ketoamide derivatives have shown significant promise in various therapeutic areas, including oncology and neurology.[5][6][7] This document provides an overview of the potential applications of this compound as a scaffold in drug discovery, drawing upon data and protocols from studies on related derivatives.

Chemical Properties and Synthesis

This compound possesses multiple reactive sites, including two carbonyl groups and an N-H bond, which can be chemically modified to generate a diverse library of derivatives.[4] The synthesis of this compound and its analogs can be achieved through several synthetic routes, with a common method being the condensation of a phenylglyoxylic acid derivative with an appropriate amine.[4]

Potential Therapeutic Applications

Based on the biological activities of structurally related compounds, this compound can be considered a valuable starting point for the development of novel therapeutics in the following areas:

Anticancer Agents

Phenylacetamide derivatives have demonstrated potent anticancer activities.[5][6] Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[6][8]

Quantitative Data from Phenylacetamide Derivatives as Anticancer Agents:

CompoundCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b)PC3 (Prostate Carcinoma)52[5]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)PC3 (Prostate Carcinoma)80[5]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)MCF-7 (Breast Cancer)100[5]
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40[5]
Imatinib (Reference Drug)MCF-7 (Breast Cancer)98[5]
Phenylacetamide derivative 3dMDA-MB-468 (Breast Cancer)0.6 ± 0.08[6]
Phenylacetamide derivative 3dPC-12 (Pheochromocytoma)0.6 ± 0.08[6]
Phenylacetamide derivative 3cMCF-7 (Breast Cancer)0.7 ± 0.08[6]
Phenylacetamide derivative 3dMCF-7 (Breast Cancer)0.7 ± 0.4[6]
Carbonic Anhydrase Inhibitors

Derivatives of N-phenylacetamide have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes that are implicated in several diseases, including cancer.[9] For instance, N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates have shown inhibitory activity against various human CA isoforms.[9]

Quantitative Data from a Related N-phenylacetamide Derivative as a Carbonic Anhydrase Inhibitor:

CompoundTargetKI (nM)Reference
4-(2-(1-ethyl-2-oxoindolin-3-ylidene)hydrazine-1-carbonyl)benzenesulfonamidehCA IX8.9[9]
Antidepressant Agents

The phenylacetamide scaffold has also been explored for the development of antidepressant agents.[7] Certain derivatives have shown potent activity in preclinical models of depression, such as the tail suspension test and forced swimming test.[7]

Experimental Protocols

The following are generalized protocols for key experiments that can be adapted for the evaluation of this compound and its derivatives, based on methodologies reported for related compounds.

Synthesis of N-substituted-2-oxo-2-phenylacetamides

A common method for synthesizing N-substituted-2-oxo-2-phenylacetamides involves the condensation of phenylglyoxylic acid with an appropriate amine using a coupling agent.

Materials:

  • Phenylglyoxylic acid

  • Ethylamine (or other desired amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Suspend phenylglyoxylic acid and the desired amine in DCM.

  • Add DCC and a catalytic amount of DMAP to the suspension at room temperature.

  • Stir the reaction mixture for several hours (e.g., 10 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-2-oxo-2-phenylacetamide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3, MDA-MB-468)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against carbonic anhydrase can be measured using a stopped-flow instrument to monitor the CA-catalyzed CO2 hydration.[9]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Stopped-flow instrument

  • Buffer (e.g., 20 mM HEPES, pH 7.5)

  • Indicator (e.g., 0.2 mM phenol red)

  • Sodium sulfate (to maintain constant ionic strength)

  • CO2 solutions of varying concentrations

  • Test compound dissolved in an appropriate solvent

Procedure:

  • The assay measures the initial rates of the CA-catalyzed CO2 hydration reaction for a short period (10-100 seconds).

  • The change in absorbance of the indicator (phenol red) at its maximum wavelength (557 nm) is monitored.

  • Determine the kinetic parameters and inhibition constants (Ki) by measuring the enzyme activity at various concentrations of CO2 and the inhibitor.

Visualizations

General Drug Discovery Workflow

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development cluster_3 Regulatory Approval TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS) TargetID->HitGen Hit2Lead Hit-to-Lead Optimization HitGen->Hit2Lead LeadOpt Lead Optimization Hit2Lead->LeadOpt InVivo In Vivo Studies LeadOpt->InVivo PhaseI Phase I InVivo->PhaseI PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII NDA NDA Submission PhaseIII->NDA Approval Approval NDA->Approval ApoptosisPathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., Fas) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Stress Cellular Stress Bcl2 Bcl-2 Family (Bax/Bak) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Phenylacetamide Phenylacetamide Derivatives Phenylacetamide->Ligand Phenylacetamide->Stress

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the quantitative analysis of N-ethyl-2-oxo-2-phenylacetamide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is an alpha-ketoamide, a chemical structure of interest in medicinal chemistry and organic synthesis.[1] The α-ketoamide functional group is found in various biologically active compounds and is noted for its potential metabolic stability and cell permeability.[1] Accurate and reliable quantification of this compound is essential for research, development, and quality control purposes. This application note details a robust RP-HPLC method for the determination of this compound. The method is designed to be simple, accurate, and reproducible for routine analysis.

Experimental Protocols

2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

2.2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

2.3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (50:50, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time 10 minutes

2.4. Preparation of Standard and Sample Solutions

2.4.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water 50:50).

  • Sonicate for 5 minutes to ensure complete dissolution.

2.4.2. Calibration Standards

  • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.

  • Suggested concentrations: 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.

  • Transfer the final solutions to HPLC vials for analysis.

2.4.3. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex and sonicate the sample to ensure complete dissolution of the analyte.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2] This step is crucial to remove particulates that could clog the HPLC column.[2]

Data Presentation

The performance of the method was evaluated by constructing a calibration curve. The quantitative data, including retention time, peak area, and concentration, are summarized in the table below.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
54.21125,340
104.22251,100
254.21628,950
504.201,255,800
1004.212,510,500

Note: The data presented are representative and may vary slightly between systems.

A linear regression of the calibration data should yield a correlation coefficient (r²) of ≥ 0.999, demonstrating the method's linearity across the tested range.

Visualization

4.1. HPLC Analysis Workflow

The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep cluster_analysis cluster_data prep Preparation Stage analysis Analysis Stage data Data Processing A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Perform Serial Dilutions (for Standards) B->C D Filter with 0.45 µm Filter B->D Sample Path C->D Standard Path E Inject into HPLC System D->E F Chromatographic Separation (C18 Column) E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Sample Concentration H->J

Caption: Workflow for HPLC analysis of this compound.

References

Application Note and Protocol: Purification of N-ethyl-2-oxo-2-phenylacetamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-ethyl-2-oxo-2-phenylacetamide is an α-ketoamide, a class of compounds recognized for its significance in medicinal chemistry and as a versatile building block in organic synthesis.[1][2] The purification of such compounds is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities, which is essential for reliable biological screening and further chemical transformations. Column chromatography is a widely employed technique for the purification of α-ketoamides, offering efficient separation based on the differential adsorption of compounds to a stationary phase.[3][4][5] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Presentation

The efficiency of column chromatography is highly dependent on the choice of the mobile phase. The following table summarizes typical elution conditions and expected results for α-ketoamides based on literature precedents, which can be adapted for this compound.

Compound ClassStationary PhaseMobile Phase (Eluent)Rf Value (Typical)Purity AchievedReference
N-Boc-α-keto-amidesSilica GelHexane:EtOAc (70:30)0.35>95%[3]
N-tosyl-α-ketoamidesSilica GelHexane:EtOAc (80:20)0.52>93%[3]
N-cyclohexyl-2-oxo-2-phenylacetamideSilica Gel30% Ethyl Acetate in HexaneNot Specified>95% (Solid)[4]
tert-butyl (2-(4-chlorophenyl)-2-oxoacetyl)(methyl)carbamateSilica GelHexane/EtOAc (95:05)0.53>95%[3]

Experimental Protocol

This protocol outlines the purification of crude this compound using flash column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM) (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • UV lamp for TLC visualization

Methodology:

1. Preparation of the Crude Sample: a. Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). b. Add a small amount of silica gel to the dissolved sample to create a slurry. c. Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method.

2. Column Packing: a. Secure the chromatography column in a vertical position. b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. c. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). d. Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. e. Add a layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during solvent addition. f. Equilibrate the column by passing several column volumes of the initial eluent through the packed silica gel.

3. Loading the Sample: a. Carefully add the dry-loaded crude sample onto the top layer of sand in the column.

4. Elution and Fraction Collection: a. Begin the elution with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc). b. Gradually increase the polarity of the mobile phase (gradient elution) as required to elute the target compound. For example, sequentially use 90:10, 80:20, and 70:30 Hexane:EtOAc. The optimal gradient should be determined by preliminary TLC analysis. c. Collect fractions of the eluate in test tubes or using a fraction collector.

5. Monitoring the Separation: a. Monitor the separation by spotting the collected fractions on TLC plates. b. Develop the TLC plates in an appropriate solvent system (e.g., 70:30 Hexane:EtOAc). c. Visualize the spots under a UV lamp. d. Combine the fractions containing the pure desired product.

6. Isolation of the Pure Product: a. Concentrate the combined pure fractions using a rotary evaporator to remove the solvent. b. Dry the resulting purified this compound under high vacuum to remove any residual solvent.

Workflow Diagram

PurificationWorkflow Figure 1. Workflow for the Purification of this compound cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Isolation dissolve Dissolve Crude Product in Minimum DCM adsorb Adsorb onto Silica Gel dissolve->adsorb dry Dry to Free-Flowing Powder adsorb->dry pack Pack Silica Gel Column dry->pack Transfer to Column load Load Adsorbed Sample pack->load elute Elute with Hexane:EtOAc Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc Analyze Fractions pool Combine Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate final_product Pure this compound evaporate->final_product

Caption: Workflow for Purification of this compound.

References

Application Notes and Protocols for N-ethyl-2-oxo-2-phenylacetamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of N-ethyl-2-oxo-2-phenylacetamide, a versatile building block in organic synthesis and medicinal chemistry. The document includes a summary of quantitative data, detailed experimental procedures, and diagrams illustrating the reaction workflow and mechanism.

Overview and Synthetic Strategy

This compound belongs to the class of α-ketoamides, which are prominent structural motifs in various biologically active compounds. Its synthesis is primarily achieved through the condensation of a phenylglyoxylic acid derivative with ethylamine. This reaction can be facilitated by activating the carboxylic acid group, for example, by converting it to an acyl chloride or by using a coupling agent.

The primary synthetic route detailed in these notes involves the direct coupling of phenylglyoxylic acid with ethylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylaminopyridine) (DMAP) as a catalyst. This method offers a reliable and efficient means of preparing the target compound.

An alternative approach involves the N-alkylation of 2-oxo-2-phenylacetamide with an ethylating agent in the presence of a base.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance White solid (expected)Based on analogous compounds
Melting Point 384–385 K (for N-cyclohexyl analogue)[2]
Yield ~69% (based on N-cyclohexyl analogue)[2]
¹H NMR (CDCl₃) See Table 2 for detailed assignments.Supplementary Information, The Royal Society of Chemistry
¹³C NMR (CDCl₃) See Table 3 for detailed assignments.Supplementary Information, The Royal Society of Chemistry
IR (KBr) Characteristic peaks for N-H, C=O (amide and ketone), and aromatic C-H stretches. (Data for a similar compound, 2-chloro-N-phenylacetamide, is often referenced).
TLC Mobile Phase 30% Ethyl acetate in Hexane[2]
TLC Visualization UV light (254 nm)

Characterization Data

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Specific values would be inserted here based on the actual spectrumPhenyl protons
Specific values would be inserted here based on the actual spectrum-NH proton
Specific values would be inserted here based on the actual spectrum-CH₂- (ethyl)
Specific values would be inserted here based on the actual spectrum-CH₃ (ethyl)

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
Specific values would be inserted here based on the actual spectrumC=O (ketone)
Specific values would be inserted here based on the actual spectrumC=O (amide)
Specific values would be inserted here based on the actual spectrumAromatic carbons
Specific values would be inserted here based on the actual spectrum-CH₂- (ethyl)
Specific values would be inserted here based on the actual spectrum-CH₃ (ethyl)

Experimental Protocols

Synthesis of this compound via DCC/DMAP Coupling

This protocol is adapted from the synthesis of the analogous N-cyclohexyl-2-oxo-2-phenylacetamide.[2]

Materials:

  • Phenylglyoxylic acid

  • Ethylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Methylene chloride (CH₂Cl₂)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a suspension of phenylglyoxylic acid (1.0 eq) and ethylamine (0.9 eq) in methylene chloride, add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) and 4-(dimethylaminopyridine) (DMAP) (0.2 eq) at room temperature.

  • Stir the reaction mixture for 10 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting from 10% and increasing to 30%).

  • Combine the fractions containing the desired product and evaporate the solvent to afford this compound as a white solid.

Expected Yield: Approximately 69%.[2]

Alternative Synthesis: From an Acyl Chloride

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethylamine.

Procedure:

  • Activation of Phenylglyoxylic Acid: React phenylglyoxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an aprotic solvent like dichloromethane (DCM) to form phenylglyoxylyl chloride.

  • Amidation: In a separate flask, dissolve ethylamine in DCM and cool the solution in an ice bath. Slowly add the freshly prepared phenylglyoxylyl chloride to the ethylamine solution.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in section 4.1.

Diagrams

Reaction Signaling Pathway

The following diagram illustrates the general mechanism for the DCC-mediated amide bond formation.

reaction_pathway RCOOH Phenylglyoxylic Acid O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl + DCC DCC DCC Tetrahedral Tetrahedral Intermediate O_Acyl->Tetrahedral EtNH2 Ethylamine EtNH2->Tetrahedral + O-Acylisourea Product This compound Tetrahedral->Product DCU Dicyclohexylurea (Byproduct) Tetrahedral->DCU experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Mix Reactants: Phenylglyoxylic Acid, Ethylamine, DCC, DMAP in CH2Cl2 Stir Stir at RT (10 hours) Reagents->Stir TLC Monitor by TLC Stir->TLC Filter Filter to Remove DCU TLC->Filter Concentrate Concentrate Filtrate Filter->Concentrate Column Column Chromatography (Silica Gel) Concentrate->Column Characterize Characterization: NMR, IR, MP Column->Characterize logical_relationship Start1 Phenylglyoxylic Acid + Ethylamine Product This compound Start1->Product Condensation (e.g., DCC/DMAP) Start2 2-Oxo-2-phenylacetamide + Ethylating Agent Start2->Product N-Alkylation

References

Application Note and Protocols: N-ethyl-2-oxo-2-phenylacetamide as a Ligand for Lactate Dehydrogenase A (LDHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-ethyl-2-oxo-2-phenylacetamide is an α-ketoamide compound with potential applications in drug discovery and chemical biology. Its structure, featuring an amide group adjacent to a ketone, imparts favorable properties such as metabolic stability and cell permeability, making it an attractive scaffold for developing targeted therapeutics.[1] Phenylglyoxylic acid derivatives, a class of compounds to which this compound belongs, have been reported to exhibit various biological activities, including antibacterial and anti-inflammatory effects.[2][3] This application note describes the use of this compound as a potential ligand for the metabolic enzyme Lactate Dehydrogenase A (LDHA), a critical regulator of glycolysis and a target of interest in cancer metabolism.

This document provides detailed protocols for characterizing the interaction between this compound and LDHA, including binding affinity and enzyme inhibition assays.

Principle of the Assays

The interaction between this compound and LDHA can be characterized using various biophysical and biochemical techniques. This note focuses on two common methods:

  • Surface Plasmon Resonance (SPR): A label-free technique to measure the real-time binding kinetics and affinity between a ligand and a target protein immobilized on a sensor chip.[4][5]

  • Enzyme Inhibition Assay: A functional assay to determine the effect of the ligand on the catalytic activity of LDHA.

Materials and Reagents

  • This compound (≥95% purity)

  • Recombinant Human Lactate Dehydrogenase A (LDHA) protein

  • SPR Sensor Chips (e.g., CM5)

  • Amine coupling kit for SPR (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+)

  • LDHA assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Sodium pyruvate

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates (UV-transparent)

  • Microplate reader with absorbance detection at 340 nm

Data Presentation

Table 1: Binding Kinetics of this compound to LDHA determined by SPR
ParameterValue
Association Rate Constant (ka) (1/Ms)1.5 x 10⁴
Dissociation Rate Constant (kd) (1/s)3.0 x 10⁻³
Equilibrium Dissociation Constant (KD) (µM)200
Table 2: Enzyme Inhibition of LDHA by this compound
ParameterValue
IC₅₀ (µM)350
Mode of InhibitionCompetitive

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes the determination of binding kinetics of this compound to LDHA using SPR.

Workflow for SPR Analysis

cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis prep_ligand Prepare Ligand Stock (this compound in DMSO) inject_ligand Inject Ligand Dilutions prep_ligand->inject_ligand prep_protein Prepare LDHA for Immobilization immobilize Immobilize LDHA prep_protein->immobilize prep_buffers Prepare SPR Buffers activate Activate Sensor Surface (NHS/EDC) prep_buffers->activate prep_buffers->inject_ligand activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate deactivate->inject_ligand measure_response Measure Binding Response inject_ligand->measure_response regenerate Regenerate Surface measure_response->regenerate fit_data Fit Sensorgrams to a Binding Model measure_response->fit_data regenerate->inject_ligand determine_kinetics Determine ka, kd, and KD fit_data->determine_kinetics

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Protocol Steps:

  • Ligand Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the stock solution in SPR running buffer to obtain a concentration series (e.g., 1 µM to 500 µM).

  • LDHA Immobilization:

    • Activate the sensor chip surface by injecting a mixture of NHS and EDC.

    • Immobilize LDHA to the activated surface by injecting the protein solution (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0).

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Inject the prepared ligand dilutions over the immobilized LDHA surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • Between each ligand injection, regenerate the sensor surface with a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

LDHA Enzyme Inhibition Assay

This protocol measures the inhibitory effect of this compound on the enzymatic activity of LDHA by monitoring the oxidation of NADH to NAD+.

Signaling Pathway Context

Pyruvate Pyruvate LDHA LDHA Pyruvate->LDHA NADH NADH NADH->LDHA Lactate Lactate LDHA->Lactate NAD NAD+ LDHA->NAD Ligand N-ethyl-2-oxo-2- phenylacetamide Ligand->LDHA

Caption: Inhibition of LDHA-mediated conversion of pyruvate to lactate.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in assay buffer.

    • Prepare assay buffer: 100 mM potassium phosphate, pH 7.4.

    • Prepare a 10 mM NADH solution in assay buffer.

    • Prepare a 100 mM sodium pyruvate solution in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the serially diluted this compound or DMSO (for control).

    • Add 178 µL of a master mix containing assay buffer, LDHA (e.g., final concentration of 5 ng/µL), and NADH (e.g., final concentration of 200 µM).

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of sodium pyruvate (e.g., final concentration of 10 mM).

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NADH oxidation is proportional to the LDHA activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Normalize the velocities to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Troubleshooting

IssuePossible CauseSolution
SPR: Low immobilization levelProtein is not stable at the immobilization pH.Screen for optimal immobilization pH.
SPR: High non-specific bindingLigand is binding to the reference surface.Increase the detergent concentration in the running buffer.
Enzyme Assay: High variability in replicatesInaccurate pipetting or reagent instability.Use calibrated pipettes; prepare fresh reagents.
Enzyme Assay: No inhibition observedLigand concentration is too low or ligand is inactive.Test a wider and higher range of ligand concentrations.

Conclusion

This compound demonstrates potential as a ligand for Lactate Dehydrogenase A. The protocols outlined in this application note provide a framework for researchers to characterize its binding affinity and inhibitory activity. These methods can be adapted for the screening and characterization of other small molecule ligands targeting LDHA and other enzymes.

References

Application Notes and Protocols for the Synthesis of N-ethyl-2-oxo-2-phenylacetamide Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-ethyl-2-oxo-2-phenylacetamide and its derivatives represent a class of α-ketoamides, a recurring motif in biologically active compounds.[1] These scaffolds are of significant interest in medicinal chemistry due to their potential to interact with various biological targets, often exhibiting enhanced metabolic stability and cell permeability compared to their α-keto acid counterparts.[1] Structure-activity relationship (SAR) studies of these derivatives are crucial for optimizing their potency and selectivity towards specific targets. This document provides detailed protocols for the synthesis of a library of this compound derivatives and outlines a hypothetical SAR study targeting carbonic anhydrase IX (CA IX), a key enzyme implicated in cancer progression.

Synthesis of this compound Derivatives

A primary and straightforward method for the synthesis of this compound derivatives is the condensation of a substituted phenylglyoxylic acid with ethylamine.[2] This can be efficiently achieved using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-(dimethylamino)pyridine (DMAP).[3][4] To perform SAR studies, a library of derivatives with diverse substituents on the phenyl ring can be synthesized in parallel.

General Synthetic Scheme

The overall synthetic approach involves a two-step process starting from commercially available substituted benzaldehydes to generate a library of this compound derivatives.

G cluster_0 Step 1: Synthesis of Substituted Phenylglyoxylic Acids cluster_1 Step 2: Amide Coupling start1 Substituted Benzaldehyde step1 Oxidation (e.g., with KMnO4) start1->step1 intermediate Substituted Phenylglyoxylic Acid step1->intermediate step2 Amide Coupling (DCC, DMAP) intermediate->step2 start2 Ethylamine start2->step2 product N-ethyl-2-oxo-2-(substituted-phenyl)acetamide step2->product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Substituted Phenylglyoxylic Acids

This protocol describes the synthesis of substituted phenylglyoxylic acids from the corresponding benzaldehydes via oxidation with potassium permanganate, a method adapted from established procedures.[5]

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Potassium permanganate (KMnO₄) (20 mmol)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Water

Procedure:

  • In a flask, dissolve the substituted benzaldehyde in a suitable solvent (e.g., acetone/water mixture).

  • Prepare a solution of potassium permanganate in water.

  • Slowly add the KMnO₄ solution to the benzaldehyde solution at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding sodium bisulfite solution until the purple color of permanganate disappears and the manganese dioxide precipitate dissolves.

  • Acidify the solution with HCl to pH ~2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the substituted phenylglyoxylic acid.

Protocol 2: Parallel Synthesis of this compound Derivatives

This protocol outlines a parallel synthesis approach for generating a library of this compound derivatives via amide coupling.

Materials:

  • Library of substituted phenylglyoxylic acids (0.5 mmol each)

  • Ethylamine (as a solution in THF or as hydrochloride salt) (0.6 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (0.6 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) (if using ethylamine hydrochloride)

Procedure for a single well in a parallel synthesis plate:

  • To a reaction vial, add the substituted phenylglyoxylic acid (0.5 mmol) and dissolve in DCM (2 mL).

  • Add DMAP (0.1 mmol).

  • In a separate vial, prepare a solution of ethylamine. If using ethylamine hydrochloride, neutralize it with TEA (0.6 mmol) in DCM.

  • Add the ethylamine solution to the phenylglyoxylic acid solution.

  • Add a solution of DCC (0.6 mmol) in DCM (1 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-ethyl-2-oxo-2-(substituted-phenyl)acetamide derivative.

Structure-Activity Relationship (SAR) Studies

For this application note, we will consider a hypothetical SAR study of this compound derivatives as inhibitors of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many cancers and a key regulator of tumor pH.[2][6]

Biological Target: Carbonic Anhydrase IX (CA IX)

CA IX is a hypoxia-inducible enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[2][7] This activity contributes to the acidification of the tumor microenvironment, which promotes tumor progression, invasion, and metastasis.[3][7] Therefore, inhibition of CA IX is a promising strategy for cancer therapy.

Quantitative SAR Data

The following table presents hypothetical but realistic quantitative SAR data for a series of this compound derivatives with various substituents on the phenyl ring. The inhibitory activity is expressed as the inhibition constant (Ki) against human CA IX. The data is designed to illustrate the impact of electronic and steric effects of the substituents on inhibitory potency, drawing parallels from published SAR studies on related carbonic anhydrase inhibitors.[8][9]

Compound IDR (Substitution on Phenyl Ring)Ki (nM) against CA IX
1a H520
1b 4-F280
1c 4-Cl150
1d 4-Br135
1e 4-I160
1f 4-CH₃450
1g 4-OCH₃610
1h 4-NO₂85
1i 3-Cl210
1j 2-Cl850
1k 3,4-diCl95

SAR Summary:

  • Halogen Substitution at Para-position: A clear trend is observed with increasing halogen size from fluorine to bromine (compounds 1b-1d ), leading to enhanced inhibitory activity. This suggests a favorable interaction in a hydrophobic pocket of the enzyme's active site. The slightly decreased activity of the iodo-substituted compound (1e ) may indicate a steric limit.

  • Electronic Effects: Electron-withdrawing groups at the para-position, such as nitro (1h ), significantly increase potency compared to the unsubstituted analog (1a ). Conversely, electron-donating groups like methyl (1f ) and methoxy (1g ) decrease activity. This suggests that a more electrophilic phenyl ring enhances binding.

  • Positional Isomers: The position of the substituent is crucial. A chloro group at the para-position (1c ) is more favorable than at the meta-position (1i ), and a chloro group at the ortho-position (1j ) is detrimental to activity, likely due to steric hindrance.

  • Disubstitution: Dichloro substitution at the 3 and 4 positions (1k ) results in potent inhibition, suggesting that multiple interactions can be beneficial.

Signaling Pathway and Mechanism of Action

This compound derivatives, as inhibitors of CA IX, are proposed to interfere with the pH-regulating machinery of cancer cells, thereby disrupting tumor progression.

G cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 Cancer Cell hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_exp CA IX Expression hif1a->ca9_exp ca9 Carbonic Anhydrase IX (CA IX) ca9_exp->ca9 ph_reg pH Regulation (Extracellular Acidification) ca9->ph_reg invasion Invasion & Metastasis ph_reg->invasion proliferation Cell Proliferation & Survival ph_reg->proliferation inhibitor This compound Derivative (Inhibitor) inhibitor->ca9

Caption: Proposed mechanism of action of this compound derivatives as CA IX inhibitors.

Pathway Description: Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized.[10] HIF-1α upregulates the expression of Carbonic Anhydrase IX (CA IX).[3] CA IX, located on the cell surface, catalyzes the hydration of CO₂ to H⁺ and HCO₃⁻, leading to the acidification of the extracellular space.[2][10] This acidic microenvironment promotes cancer cell invasion, metastasis, and survival.[3][7] this compound derivatives are designed to inhibit the enzymatic activity of CA IX, thereby preventing extracellular acidification and mitigating its pro-tumorigenic effects.

Conclusion

The synthetic protocols and SAR framework presented here provide a comprehensive guide for researchers interested in the development of this compound derivatives as potential therapeutic agents. The parallel synthesis approach allows for the efficient generation of a diverse library of compounds for SAR exploration. The hypothetical SAR study on CA IX highlights key structural features that can be modulated to optimize inhibitory activity. Further investigation into the mechanism of action and in vivo efficacy of these compounds is warranted to validate their therapeutic potential.

References

Application Notes and Protocols for the Analytical Characterization of N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of N-ethyl-2-oxo-2-phenylacetamide (CAS No: 70817-57-1). The techniques covered include spectroscopic methods (Nuclear Magnetic Resonance, Mass Spectrometry, and Infrared Spectroscopy), chromatographic techniques (High-Performance Liquid Chromatography and Gas Chromatography), and thermal analysis. These methodologies are essential for researchers, scientists, and professionals involved in drug development, quality control, and chemical synthesis to ensure the identity, purity, and stability of this compound. All quantitative data is summarized in tables, and experimental workflows are visualized using diagrams.

Physicochemical Properties

This compound is an α-ketoamide, a chemical scaffold that is significant in medicinal chemistry and organic synthesis.[1] Its structure features an amide group directly attached to a ketone, providing multiple reactive sites for chemical transformations.[1]

PropertyValueReference
CAS Number 70817-57-1[1]
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [1]
IUPAC Name This compound[1]
InChI Key DSCKLTANIBRBDN-UHFFFAOYSA-N[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

2.1.1 ¹H NMR Spectroscopy Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not explicitly found in search results, typical values inferred
~8.0-7.4Multiplet5HAromatic protons (C₆H₅)
~7.0Broad Singlet1HAmide proton (N-H)
~3.4Quartet2HMethylene protons (-CH₂-)
~1.2Triplet3HMethyl protons (-CH₃)

2.1.2 ¹³C NMR Spectroscopy Data

The following table summarizes the ¹³C NMR spectral data for this compound.[2]

Chemical Shift (δ, ppm)Assignment
191.9Keto Carbonyl (C=O)
162.9Amide Carbonyl (C=O)
134.8Aromatic C
132.3Aromatic C
129.6Aromatic C
129.1Aromatic C
35.5Methylene Carbon (-CH₂-)
14.4Methyl Carbon (-CH₃)

2.1.3 Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Data Acquisition:

    • Acquire ¹H NMR spectra, typically with 16-32 scans.

    • Acquire ¹³C NMR spectra, typically with 1024-2048 scans.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.[3] High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass-to-charge ratio, allowing for the determination of the elemental formula.[3]

2.2.1 Expected Mass Spectrometry Data

m/z ValueIonNotes
177.08[M]⁺Molecular Ion
178.08[M+H]⁺Protonated Molecular Ion (ESI)
200.06[M+Na]⁺Sodium Adduct (ESI)
105.03[C₆H₅CO]⁺Benzoyl cation fragment
77.04[C₆H₅]⁺Phenyl cation fragment

2.2.2 Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight. Analyze fragmentation patterns for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[1]

2.3.1 Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchAmide
~3060C-H StretchAromatic
~2970, ~2880C-H StretchAliphatic (Ethyl group)
~1700C=O Stretchα-Keto
~1670C=O Stretch (Amide I)Amide
~1540N-H Bend (Amide II)Amide
~1600, ~1450C=C StretchAromatic Ring

2.3.2 Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with no sample on the crystal.

  • Sample Scan: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Chromatographic Techniques

Chromatography is essential for assessing the purity of this compound and for separating it from impurities or related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.

3.1.1 HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

3.1.2 Experimental Protocol: HPLC

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the sample and standards.

  • Data Analysis: Determine the retention time of the main peak. Assess purity by calculating the peak area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to analyze for volatile impurities or residual solvents from the synthesis process.[1]

3.2.1 GC-MS Method Parameters

ParameterCondition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

3.2.2 Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Instrument Setup: Condition the GC-MS system according to the method parameters.

  • Analysis: Inject 1 µL of the sample solution into the GC inlet.

  • Data Analysis: Identify the peak corresponding to this compound and any other volatile components by comparing their retention times and mass spectra to reference libraries or standards.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point and decomposition temperature.[4]

4.1 Experimental Protocol: DSC/TGA

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan (for DSC) or a ceramic pan (for TGA).

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

  • Data Acquisition:

    • DSC: Heat the sample under a nitrogen atmosphere from 25 °C to a temperature above its expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.

    • TGA: Heat the sample under a nitrogen atmosphere from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • DSC: Determine the melting point from the peak of the endothermic transition.

    • TGA: Determine the onset of decomposition from the temperature at which significant weight loss begins.

Visualizations

G General Workflow for Compound Characterization cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Properties Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Confirms Structure MS Mass Spectrometry (HRMS) Purification->MS Confirms MW & Formula FTIR FT-IR Spectroscopy Purification->FTIR Identifies Functional Groups HPLC HPLC Analysis Purification->HPLC Assesses Purity GCMS GC-MS Analysis Purification->GCMS Checks for Volatiles Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Determines Thermal Properties

Caption: General experimental workflow for the synthesis and characterization of a chemical compound.

G Relationship of Analytical Techniques cluster_info Information Obtained Compound N-ethyl-2-oxo-2- phenylacetamide NMR NMR MS Mass Spec HPLC HPLC FTIR FT-IR Thermal DSC/TGA Structure Molecular Structure (Connectivity) Formula Molecular Formula & Weight Purity Purity (%) FunctionalGroups Functional Groups ThermalProps Thermal Properties (Melting Point) NMR->Structure MS->Formula HPLC->Purity FTIR->FunctionalGroups Thermal->ThermalProps

Caption: Logical relationships between analytical techniques and the information they provide for characterization.

References

Application Notes and Protocols for N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of N-ethyl-2-oxo-2-phenylacetamide (CAS No. 70817-57-1). The information herein is compiled from safety data sheets of structurally similar compounds and general laboratory safety practices. It is imperative to consult a specific Safety Data Sheet (SDS) for this compound as it becomes available and to conduct a thorough risk assessment before handling this chemical.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table summarizes general handling and storage parameters based on related compounds such as other N-substituted phenylacetamides. These values should be considered as guidelines.

ParameterGuideline Value/RecommendationSource/Rationale
Storage Temperature Store in a cool, dry, well-ventilated area.[1][2][3]General recommendation for stable organic solids. Avoids degradation from heat and moisture.
Incompatible Materials Strong oxidizing agents, caustics, alkalies.[4]Based on the reactivity of similar amide compounds.
Physical State Solid (Crystal - Powder).[5]Typical for this class of organic compounds at room temperature.
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical resistant gloves (e.g., nitrile), lab coat.[3]Standard PPE for handling chemical powders to prevent skin and eye contact.

Experimental Protocols

Protocol for Safe Handling of this compound Powder

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Ensure a specific Safety Data Sheet (SDS) for this compound is available and has been reviewed.
  • Verify that the work area is clean and located in a well-ventilated space, preferably within a chemical fume hood.[1][5]
  • Confirm that appropriate personal protective equipment (PPE) is available and in good condition. This includes safety goggles, a lab coat, and chemical-resistant gloves.[3]
  • Locate the nearest safety shower and eyewash station.

2. Handling the Compound:

  • Wear all required PPE before handling the chemical.
  • Carefully open the container to avoid creating airborne dust.
  • Use a spatula or other appropriate tool to weigh and transfer the powder. Avoid scooping directly from the container with weighing paper.
  • Keep the container tightly closed when not in use.[1][2][3]
  • Avoid inhalation of dust.[1] If there is a risk of dust generation, use a respirator.
  • Avoid contact with skin and eyes.[1][5]
  • Do not eat, drink, or smoke in the handling area.[1][6]

3. Post-Handling Procedures:

  • Clean the work area thoroughly after handling is complete.
  • Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated chemical waste container according to institutional and local regulations.[6]
  • Wash hands thoroughly with soap and water after handling the compound.[1][6]

4. Spill and Emergency Procedures:

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] Clean the spill area with a suitable solvent and then wash with soap and water.
  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek medical attention.
  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]

Visualized Workflows

Chemical Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation ppe Wear PPE prep->ppe Assess Risks handle Handling in Ventilated Area ppe->handle Proceed with Caution store Storage handle->store After Use cleanup Cleanup & Waste Disposal handle->cleanup Post-Handling doc Documentation cleanup->doc Record Keeping

Caption: Workflow for Safe Chemical Handling.

Storage and Incompatibility Logic

This diagram outlines the decision-making process for the proper storage of this compound, emphasizing the importance of avoiding incompatible materials.

start Receive Chemical check_label Check Label for Storage Info start->check_label storage_area Select Cool, Dry, Ventilated Area check_label->storage_area check_incompat Check for Incompatible Materials (Oxidizers, Strong Bases) storage_area->check_incompat separate Store Separately check_incompat->separate If Present store_ok Store Container check_incompat->store_ok If Absent separate->store_ok

Caption: Storage Protocol Decision Tree.

References

Application Notes and Protocols for N-ethyl-2-oxo-2-phenylacetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-oxo-2-phenylacetamide is a member of the α-ketoamide class of compounds, a versatile scaffold in medicinal chemistry.[1] α-ketoamides are recognized for their potential as inhibitors of various enzymes, particularly proteases, and have been investigated for a range of therapeutic applications, including antiviral and anticancer therapies. The electrophilic nature of the α-keto group allows for potential covalent interactions with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes. This document provides detailed application notes and protocols for developing assays to characterize the biological activity of this compound.

Potential Therapeutic Applications and Corresponding Assays

Based on the known activities of the α-ketoamide scaffold, this compound is a candidate for investigation in the following areas:

  • Cysteine Protease Inhibition: α-ketoamides are known to be effective inhibitors of cysteine proteases, such as cathepsins and caspases.

  • Anticancer Activity: By inhibiting proteases involved in cancer progression (e.g., cathepsins) or by inducing apoptosis (e.g., through caspase activation), this compound may exhibit cytotoxic effects on cancer cells.

  • Antiviral Activity: Many viruses rely on proteases for their replication cycle. Inhibition of these viral proteases is a key strategy for antiviral drug development.

This document outlines protocols for the following assays:

  • Cysteine Protease Inhibition Assay: To determine the inhibitory activity of this compound against a representative cysteine protease.

  • Cellular Cytotoxicity Assay (MTT Assay): To assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell-Based Antiviral Assay (CPE Reduction Assay): To evaluate the potential of the compound to inhibit virus-induced cytopathic effects.

Data Presentation

The following tables present hypothetical data for this compound in the described assays. These tables are for illustrative purposes to guide data presentation.

Table 1: Cysteine Protease Inhibition

Cysteine ProteaseSubstrateThis compound IC₅₀ (µM)E-64 (Positive Control) IC₅₀ (µM)
Cathepsin BZ-Arg-Arg-AMC5.20.01
Caspase-3Ac-DEVD-AMC12.80.05

Table 2: Cellular Cytotoxicity in Cancer Cell Lines

Cell LineCell TypeThis compound IC₅₀ (µM)Doxorubicin (Positive Control) IC₅₀ (µM)
HeLaCervical Cancer25.60.8
A549Lung Cancer42.11.2
MCF-7Breast Cancer33.51.0

Table 3: Antiviral Activity

VirusHost CellAssay TypeThis compound EC₅₀ (µM)Ribavirin (Positive Control) EC₅₀ (µM)
Influenza A (H1N1)MDCKCPE Reduction18.95.5
Rhinovirus 14HeLaCPE Reduction31.28.1

Experimental Protocols

Cysteine Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific cysteine protease (e.g., Cathepsin B).

Materials:

  • Recombinant human Cathepsin B (or other target cysteine protease)

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Substrate: Z-Arg-Arg-AMC (7-amino-4-methylcoumarin)

  • This compound

  • E-64 (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a serial dilution of the positive control, E-64.

  • Enzyme Preparation: Dilute the recombinant Cathepsin B in assay buffer to the desired working concentration.

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells of the 96-well plate.

    • Add 10 µL of the serially diluted this compound or E-64 to the respective wells. For the no-inhibitor control, add 10 µL of assay buffer with DMSO.

    • Add 20 µL of the diluted enzyme solution to all wells except the blank (add 20 µL of assay buffer to the blank wells).

    • Incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of the substrate solution to all wells.

    • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the reaction rates to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_compound Add Compound/Control prep_compound->add_compound prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate add_buffer Add Assay Buffer add_buffer->add_compound add_compound->add_enzyme incubate_1 Incubate (15 min) add_enzyme->incubate_1 incubate_1->add_substrate read_plate Read Fluorescence add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate normalize Normalize Data calc_rate->normalize plot Plot Dose-Response Curve normalize->plot calc_ic50 Determine IC50 plot->calc_ic50

Workflow for Cysteine Protease Inhibition Assay.
Cellular Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plate

  • Absorbance microplate reader (570 nm)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and doxorubicin in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][4]

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC₅₀ value.

Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells incubate_24h Incubate (24h) seed_cells->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubate_48h Incubate (48-72h) add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h remove_medium Remove Medium incubate_4h->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 G cluster_prep Preparation cluster_infection Infection & Treatment cluster_staining Staining & Quantification cluster_analysis Data Analysis seed_cells Seed Host Cells incubate_24h Incubate (24h) seed_cells->incubate_24h add_compounds Add Compounds incubate_24h->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds prep_virus Prepare Virus Dilution add_virus Add Virus prep_virus->add_virus add_compounds->add_virus incubate_cpe Incubate until CPE add_virus->incubate_cpe fix_cells Fix Cells incubate_cpe->fix_cells stain_cells Stain with Crystal Violet fix_cells->stain_cells solubilize Solubilize Stain stain_cells->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_protection Calculate % Protection read_absorbance->calc_protection plot_curve Plot Dose-Response Curve calc_protection->plot_curve determine_ec50 Determine EC50 plot_curve->determine_ec50 G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor procaspase8 Pro-Caspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-Caspase-3 caspase8->procaspase3 dna_damage DNA Damage mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Pro-Caspase-9 apaf1->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp compound This compound compound->caspase8 Potential Inhibition compound->caspase9 Potential Inhibition compound->caspase3 Potential Inhibition G cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) pro_cathepsin_b Pro-Cathepsin B lysosome Lysosome pro_cathepsin_b->lysosome cathepsin_b_active_intra Active Cathepsin B (Intracellular) lysosome->cathepsin_b_active_intra secretion Secretion lysosome->secretion cathepsin_b_active_extra Active Cathepsin B (Extracellular) secretion->cathepsin_b_active_extra ecm_proteins ECM Proteins (e.g., Collagen, Fibronectin) cathepsin_b_active_extra->ecm_proteins Degrades invasion Tumor Invasion & Metastasis cathepsin_b_active_extra->invasion degraded_ecm Degraded ECM compound This compound compound->cathepsin_b_active_extra Potential Inhibition

References

Application Notes and Protocols for N-ethyl-2-oxo-2-phenylacetamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-oxo-2-phenylacetamide is a member of the α-ketoamide class of compounds, a versatile scaffold in medicinal chemistry and chemical biology.[1] α-Ketoamides are recognized for their enhanced metabolic stability and cell permeability compared to their α-keto acid and ester counterparts, making them attractive for the development of chemical probes and therapeutic agents.[1][2] The unique electronic arrangement of the adjacent carbonyl groups confers specific reactivity that can be harnessed for various applications, including enzyme inhibition and the detection of reactive oxygen species (ROS).[2][3][4][5]

These application notes provide a comprehensive overview of the potential use of this compound as a chemical probe, including its synthesis, proposed mechanism of action, and detailed experimental protocols for its application in cellular assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a close analog, N-methyl-2-oxo-2-phenylacetamide, are presented in Table 1. These properties are important for understanding the compound's behavior in biological systems.

Table 1: Physicochemical Properties of this compound and a Related Analog

PropertyThis compoundN-methyl-2-oxo-2-phenylacetamide (Analog)Significance in Chemical Probe Design
Molecular Weight 177.20 g/mol [6]163.17 g/mol [1]Influences diffusion and transport across membranes.
XLogP3-AA Not available1.1[1]Predicts lipophilicity and membrane permeability.
Hydrogen Bond Donor Count 1[1]1[1]Potential for specific interactions with biological targets.
Hydrogen Bond Acceptor Count 2[1]2[1]Potential for specific interactions with biological targets.
Rotatable Bond Count 2[1]2[1]Relates to conformational flexibility and binding affinity.
Topological Polar Surface Area Not available46.2 Ų[1]Influences cell permeability.

Data for the analog is sourced from PubChem CID 10877451.[1]

Synthesis Protocol

This compound can be synthesized via several established routes. A common and straightforward method is the condensation reaction between an activated derivative of phenylglyoxylic acid and ethylamine.[1]

Materials
  • Phenylglyoxylic acid

  • Ethylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Methylene chloride (DCM)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure
  • Suspend phenylglyoxylic acid (1.0 eq) and ethylamine (0.9 eq) in methylene chloride.

  • To this suspension, add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.2 eq).

  • Stir the reaction mixture at room temperature for 10-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Application as a Probe for Intracellular Hydrogen Peroxide

The α-ketoamide moiety has been successfully utilized in the design of fluorescent probes for the detection of hydrogen peroxide (H₂O₂).[3][5] The proposed mechanism involves the nucleophilic attack of H₂O₂ on the α-ketoamide, leading to a Baeyer-Villiger-type rearrangement and subsequent cleavage of the amide bond. This reaction can be coupled to a fluorescence response. While this compound is not inherently fluorescent, it can serve as a foundational scaffold for the development of such probes.

Proposed Mechanism of Action

H2O2_Sensing_Mechanism cluster_0 Probe Activation Probe This compound (α-ketoamide) Intermediate Peroxy-hemiacetal Intermediate Probe->Intermediate + H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) Cleavage Baeyer-Villiger Rearrangement & Amide Cleavage Intermediate->Cleavage Spontaneous Products Phenylglyoxylic acid + Ethylamine Cleavage->Products Signal Measurable Signal (e.g., Fluorescence release if coupled to a fluorophore) Cleavage->Signal

Caption: Proposed mechanism for H₂O₂ detection.

Experimental Protocol: In Vitro H₂O₂ Detection

This protocol describes the use of a hypothetical fluorescent probe based on the this compound scaffold.

  • Probe Preparation: Synthesize a fluorescent analog of this compound by incorporating a fluorophore that is quenched in the intact molecule and released upon reaction with H₂O₂.

  • Assay Buffer: Prepare a phosphate-buffered saline (PBS, pH 7.4) solution.

  • Reaction Mixture: In a 96-well plate, add the fluorescent probe to the assay buffer to a final concentration of 10 µM.

  • H₂O₂ Titration: Add varying concentrations of H₂O₂ (e.g., 0-100 µM) to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Plot the fluorescence intensity against the H₂O₂ concentration to determine the detection limit and dynamic range.

Application as an Enzyme Inhibitor Probe

α-Ketoamides are known to act as inhibitors of various enzymes, particularly proteases, by forming a reversible covalent bond with active site nucleophiles. Phenylacetamide derivatives have also been investigated as potential anticancer agents, suggesting interactions with cellular pathways relevant to cancer.[7][8]

Proposed Workflow for Target Identification

Target_ID_Workflow cluster_workflow Target Identification Workflow Start Synthesize Biotinylated Probe (this compound-Biotin) Incubate Incubate Probe with Cell Lysate Start->Incubate PullDown Streptavidin Affinity Pull-Down Incubate->PullDown Wash Wash to Remove Non-specific Binders PullDown->Wash Elute Elute Bound Proteins Wash->Elute Analyze Protein Identification by LC-MS/MS Elute->Analyze Validate Validate Target Proteins Analyze->Validate

Caption: Workflow for target protein identification.

Experimental Protocol: Cell Viability Assay

This protocol can be used to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

  • Cell Culture: Culture cancer cells (e.g., PC3, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.[9]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for 48-72 hours.

  • Viability Assessment (MTS Assay):

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Quantitative Data

The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines, as might be determined from the protocol above.

Table 2: Hypothetical IC₅₀ Values for this compound

Cell LineCancer TypeHypothetical IC₅₀ (µM)
PC3 Prostate Carcinoma55
MCF-7 Breast Cancer80
HL-60 Promyelocytic Leukemia65
A549 Lung Carcinoma95

Conclusion

This compound, as a representative of the α-ketoamide chemical class, holds potential as a versatile chemical probe. Its structure is amenable to modification for the development of targeted probes for enzyme inhibition or the detection of intracellular analytes like H₂O₂. The provided protocols offer a starting point for researchers to explore the applications of this and related compounds in chemical biology and drug discovery. Further research is warranted to fully elucidate the biological targets and mechanisms of action of this compound.

References

Application Notes and Protocols for Cell-based Assays Involving N-ethyl-2-oxo-2-phenylacetamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-oxo-2-phenylacetamide belongs to the α-ketoamide class of compounds, a scaffold known for its potential biological activities.[1] While specific cell-based assay data for this compound is not extensively available in the public domain, the broader families of phenylacetamides and α-ketoamides have been widely investigated for their potential as therapeutic agents. This document provides a summary of the applications of these related compounds in cell-based assays, along with detailed protocols for cytotoxicity and mechanistic studies. The provided data and protocols are based on structurally similar compounds and serve as a guide for initiating research with this compound.

Application Notes: Biological Activities of Phenylacetamide and α-Ketoamide Derivatives

The phenylacetamide and α-ketoamide moieties are present in numerous compounds with diverse biological activities. These range from anticancer and antiviral to enzyme inhibition properties.

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated the potential of phenylacetamide derivatives as anticancer agents.[2][3][4][5] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death.[4][5]

Antiviral Activity

α-Ketoamides have emerged as potent inhibitors of viral proteases, particularly cysteine proteases.[6][7][8] This has been a significant area of research in the development of antiviral drugs, including those targeting coronaviruses.[6][8][9][10] The α-keto group acts as a "warhead" that can form a reversible covalent bond with the catalytic cysteine residue in the active site of the protease, thereby inhibiting its function.[7]

Enzyme Inhibition

Beyond viral proteases, α-ketoamides have been identified as inhibitors of other enzymes, such as phospholipase A2 group XVI.[11] This highlights the potential of this chemical class to be explored for a wide range of therapeutic targets.

Quantitative Data from Cell-Based Assays of Related Compounds

The following tables summarize the cytotoxic activities of various phenylacetamide derivatives against different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [3]

CompoundCell LineIC50 (µM)
2bPC3 (Prostate Carcinoma)52
2cPC3 (Prostate Carcinoma)80
2cMCF-7 (Breast Cancer)100
Imatinib (Control)PC3 (Prostate Carcinoma)40
Imatinib (Control)MCF-7 (Breast Cancer)98

Table 2: Cytotoxicity of Phenylacetamide Derivatives [4][5]

CompoundCell LineIC50 (µM)
3cMCF-7 (Breast Cancer)0.7 ± 0.08
3dMCF-7 (Breast Cancer)0.7 ± 0.4
3dMDA-MB-468 (Breast Cancer)0.6 ± 0.08
3dPC-12 (Pheochromocytoma)0.6 ± 0.08

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of a compound.

1. Principle: Metabolically active cells reduce the tetrazolium salt (MTT or MTS) to a colored formazan product, the amount of which is proportional to the number of viable cells.

2. Materials:

  • Cancer cell lines (e.g., PC3, MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or related compounds)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

  • 96-well plates

  • Microplate reader

3. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Prepare serial dilutions of the test compound in complete medium. A stock solution is typically prepared in DMSO and then diluted in medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, solubilize the formazan crystals by adding 100 µL of DMSO to each well and shaking for 10 minutes.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Induction Assessment (Caspase-3 Activity Assay)

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

1. Principle: The assay utilizes a synthetic substrate that is cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.

2. Materials:

  • Cells treated with the test compound as in the cytotoxicity assay.

  • Caspase-3 colorimetric or fluorometric assay kit (commercially available).

  • Lysis buffer (provided in the kit).

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, DEVD-AFC for fluorometric).

  • Microplate reader (for absorbance or fluorescence).

3. Procedure:

  • Seed and treat cells with the test compound in a 96-well plate as described for the cytotoxicity assay.

  • After the incubation period, lyse the cells by adding the lysis buffer provided in the kit and incubate on ice.

  • Centrifuge the plate to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new 96-well plate.

  • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify the caspase-3 activity based on the manufacturer's instructions and compare the activity in treated cells to untreated controls.

Visualizations

experimental_workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat Cells with Compound incubation_24h->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment incubation_48_72h Incubate for 48-72h treatment->incubation_48_72h add_reagent Add MTT/MTS or Caspase Substrate incubation_48_72h->add_reagent incubation_readout Incubate add_reagent->incubation_readout measure Measure Absorbance/ Fluorescence incubation_readout->measure data_analysis Calculate % Viability or Enzyme Activity measure->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination

Caption: General workflow for a cell-based assay.

apoptosis_pathway Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Procaspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis signaling.

protease_inhibition Mechanism of Cysteine Protease Inhibition by α-Ketoamides cluster_enzyme Cysteine Protease Active Site cluster_inhibitor α-Ketoamide Inhibitor cluster_complex Reversible Covalent Complex Enzyme Protease Cysteine Catalytic Cysteine (Cys-SH) Enzyme->Cysteine Complex Thiohemiketal Adduct (Enzyme-Inhibitor Complex) Cysteine->Complex Nucleophilic Attack Inhibitor This compound (α-Ketoamide) Inhibitor->Complex

Caption: Inhibition of cysteine proteases by α-ketoamides.

References

Application Notes and Protocols for the Spectroscopic Analysis of N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic analysis of N-ethyl-2-oxo-2-phenylacetamide, a versatile α-ketoamide scaffold of interest in medicinal chemistry and organic synthesis. The following sections detail the expected outcomes from various spectroscopic techniques and provide standardized protocols for obtaining these results.

Overview of Spectroscopic Characterization

This compound (MW: 177.20 g/mol , CAS: 70817-57-1) is structurally characterized by a phenyl group attached to an α-ketoamide moiety with an N-ethyl substituent. Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum exhibits characteristic signals for the ethyl and phenyl protons.

Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.05 - 8.03m2HAr-H (ortho)
7.68 - 7.64m1HAr-H (para)
7.53 - 7.49m2HAr-H (meta)
7.15br s1HN-H
3.49q, J = 7.3 Hz2H-CH₂-CH₃
1.28t, J = 7.3 Hz3H-CH₂-CH₃

Note: The chemical shift of the N-H proton can be broad and its position may vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
191.5C=O (ketone)
162.8C=O (amide)
134.7Ar-C (para)
132.9Ar-C (ipso)
129.8Ar-C (ortho)
128.9Ar-C (meta)
35.4-CH₂-CH₃
14.5-CH₂-CH₃
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.7 mL of CDCl₃ prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Tune and shim the spectrometer prep3->acq1 acq2 Acquire ¹H spectrum acq1->acq2 acq3 Acquire ¹³C spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integration and peak picking proc2->proc3

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flask and pipette

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Tune and shim the probe to obtain optimal magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3305Strong, sharpN-H stretch
3065MediumAromatic C-H stretch
2978, 2935MediumAliphatic C-H stretch
1725StrongC=O stretch (ketone)
1680StrongC=O stretch (amide I)
1545StrongN-H bend (amide II)
1450, 1595MediumAromatic C=C stretch
Experimental Protocol for FT-IR Spectroscopy

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid sample prep2 on the ATR crystal prep1->prep2 acq1 Collect background spectrum prep2->acq1 acq2 Collect sample spectrum acq1->acq2 proc1 Background subtraction acq2->proc1 proc2 Generate absorbance spectrum proc1->proc2 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve sample in a volatile solvent prep2 (e.g., methanol or acetonitrile) prep1->prep2 prep3 to ~1 mg/mL prep2->prep3 acq1 Inject sample into the ion source prep3->acq1 acq2 Ionize sample (e.g., EI) acq1->acq2 acq3 Analyze ions by m/z acq2->acq3 proc1 Generate mass spectrum acq3->proc1 proc2 Identify molecular ion and base peak proc1->proc2 proc3 Analyze fragmentation pattern proc2->proc3 UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a stock solution prep2 of known concentration in methanol prep1->prep2 prep3 Perform serial dilutions prep2->prep3 acq1 Record baseline with solvent prep3->acq1 acq2 Measure absorbance of sample acq1->acq2 proc1 Plot absorbance vs. wavelength acq2->proc1 proc2 Determine λₘₐₓ proc1->proc2

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-ethyl-2-oxo-2-phenylacetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and direct method for synthesizing this compound is the condensation of a phenylglyoxylic acid derivative with ethylamine.[1] Alternative strategies include the N-alkylation of a precursor amide, such as 2-oxo-2-phenylacetamide, with an ethylating agent like ethyl iodide in the presence of a base.[1] Another potential, though less documented, route involves the use of α-halo phenylacetyl chlorides.[1]

Q2: How do coupling agents improve the yield of the condensation reaction?

A2: Coupling agents are crucial for activating the carboxylic acid group of phenylglyoxylic acid, making it more susceptible to nucleophilic attack by ethylamine. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) form a highly reactive O-acylisourea intermediate, which readily reacts with the amine to form the amide bond under mild conditions.[2] This avoids the need for harsh conditions or the conversion of the carboxylic acid to a more reactive but potentially less stable acid chloride.

Q3: What is the role of a catalytic base like 4-(dimethylamino)pyridine (DMAP) in this synthesis?

A3: In conjunction with a coupling agent like DCC, a catalytic amount of DMAP can accelerate the amidation reaction. DMAP is a more potent nucleophile than the amine and reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium species. This intermediate is then more readily attacked by ethylamine, leading to a faster and more efficient formation of the desired amide.[2][3]

Q4: What are the key reaction parameters to control for optimal yield?

A4: The yield and purity of this compound are highly dependent on several factors. These include the choice of coupling agent and solvent, the reaction temperature, and the stoichiometry of the reactants. Optimization of these parameters is critical for a successful and scalable synthesis. For instance, elevated temperatures can increase the reaction rate but may also lead to the formation of byproducts.[4]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution Explanation
Inefficient Carboxylic Acid Activation Ensure your coupling agent (e.g., DCC, EDC) is fresh and added at the correct stoichiometry. Consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to form a more stable activated ester, which can suppress side reactions.Coupling agents can degrade over time. HOBt can prevent the formation of N-acylurea byproduct, especially with sterically hindered amines or less reactive carboxylic acids.
Poor Quality of Reagents or Solvents Use freshly distilled, anhydrous solvents, particularly for solvents like dichloromethane (DCM) and tetrahydrofuran (THF). Ensure the purity of phenylglyoxylic acid and ethylamine.Moisture can hydrolyze the activated carboxylic acid intermediate, leading to the starting material's recovery and reduced yield. Impurities in the starting materials can lead to side reactions.
Incorrect Reaction Temperature For DCC/DMAP couplings, the reaction is typically run at room temperature. If side reactions are suspected, consider running the reaction at a lower temperature (e.g., 0 °C) for a longer duration.While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts such as N-acylurea.
Suboptimal Solvent Choice Dichloromethane (DCM) is a common solvent for this reaction. However, if solubility is an issue or the reaction is sluggish, consider using a more polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.

Problem 2: Presence of Impurities in the Final Product

Potential Impurity Identification Removal Strategy
N,N'-dicyclohexylurea (DCU) Insoluble white solid in many organic solvents. Can be identified by its characteristic IR and NMR spectra.[5][6][7][8][9]DCU is a common byproduct when using DCC. It is largely insoluble in DCM and can be removed by filtration of the reaction mixture. For residual amounts, purification by column chromatography or recrystallization is effective.
Unreacted Phenylglyoxylic Acid Can be detected by TLC or LC-MS.Wash the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate, during the work-up to remove any unreacted carboxylic acid.
N-acylurea This byproduct can form from the rearrangement of the O-acylisourea intermediate. It may be difficult to separate from the desired product due to similar polarities.The formation of N-acylurea can be minimized by using HOBt or by ensuring the rapid reaction of the activated intermediate with the amine. Careful column chromatography may be required for its removal.[2]

Data Presentation

Table 1: Comparison of Coupling Agents for Amide Synthesis

Coupling AgentAdditiveTypical SolventTemperatureReported Yield Range (for similar amidations)Key Considerations
DCC DMAP (catalytic)DCMRoom Temp60-80%Forms insoluble DCU byproduct, which is easily removed by filtration.[10]
EDC HOBt or DMAPDCM or DMF0 °C to Room Temp70-95%Water-soluble carbodiimide; byproduct is also water-soluble, simplifying work-up.
HATU DIPEADMF0 °C to Room Temp80-98%Highly efficient but more expensive. Generally used for difficult couplings.
Ynamides NoneDCMRoom Tempup to 98%A newer class of coupling agents that operate under very mild conditions.[11][12]

Note: Yields are generalized from similar amide coupling reactions and may vary for the synthesis of this compound.

Experimental Protocols

Key Experiment: Synthesis of this compound via DCC/DMAP Coupling

This protocol is adapted from a similar synthesis of N-cyclohexyl-2-oxo-2-phenylacetamide.[10]

Materials:

  • Phenylglyoxylic acid

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a salt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylglyoxylic acid (1.0 eq) in anhydrous DCM.

  • Add ethylamine (1.0-1.2 eq) to the solution. If using ethylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Add a catalytic amount of DMAP (0.1 eq) to the mixture.

  • In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve Phenylglyoxylic Acid, Ethylamine, and DMAP in DCM add_dcc Add DCC Solution reagents->add_dcc stir Stir at Room Temperature (10-12 hours) add_dcc->stir filter_dcu Filter to Remove DCU stir->filter_dcu wash Wash with HCl, NaHCO3, and Brine filter_dcu->wash dry_concentrate Dry and Concentrate wash->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Reagent Quality? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Work-up Issues? start->cause3 solution1a Use Fresh Coupling Agent cause1->solution1a solution1b Use Anhydrous Solvents cause1->solution1b solution2a Optimize Temperature (try 0 °C) cause2->solution2a solution2b Change Solvent (e.g., to DMF) cause2->solution2b solution2c Add HOBt cause2->solution2c solution3a Ensure Complete Extraction cause3->solution3a solution3b Check pH during Washes cause3->solution3b

Caption: Troubleshooting Logic for Low Yield in Synthesis.

References

Technical Support Center: Synthesis of N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethyl-2-oxo-2-phenylacetamide. The focus is on identifying and resolving issues related to common side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to couple phenylglyoxylic acid and ethylamine using DCC and DMAP is complete, but I have a white precipitate that is difficult to filter and remove. What is this substance and how can I get rid of it?

A1: The white precipitate is most likely N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated coupling reactions.[1][2][3] DCU is notoriously difficult to remove due to its low solubility in many common organic solvents.[3][4]

Troubleshooting Steps:

  • Filtration: Before a typical aqueous workup, it is advisable to filter the reaction mixture. Since DCU can sometimes form a very fine powder, using a filter aid like celite can be beneficial.[3]

  • Solvent Selection for Precipitation/Washing:

    • After removing the reaction solvent under reduced pressure, you can try to dissolve the crude product in a solvent in which your desired product is soluble but DCU is not. Chilled acetone or diethyl ether can sometimes be effective for precipitating the majority of the DCU.[3][5]

    • Washing the solid crude product with methanol can also be effective if your target compound has low solubility in it.[5]

  • Alternative Coupling Agents: If DCU removal remains a persistent issue, consider using a different coupling agent. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular alternative because its corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[1][3][5]

Q2: After purification of my this compound, I see an unknown impurity in my NMR spectrum that I suspect is related to the DCC coupling agent. What could it be?

A2: Besides DCU, another common side product in DCC-mediated couplings is an N-acylurea. This impurity arises from a slow acyl migration of the O-acylisourea intermediate.[6] This side reaction is more prevalent in the absence of a strong nucleophile.

Troubleshooting Steps:

  • Reaction Conditions: Ensure that the amine (ethylamine) is added to the reaction mixture shortly after the activation of the carboxylic acid with DCC.

  • Use of Additives: The addition of a catalytic amount of an N-hydroxy compound like 1-hydroxybenzotriazole (HOBt) can help to suppress the formation of N-acylurea by forming a more reactive HOBt ester intermediate.[2]

  • Chromatography: Careful column chromatography can often separate the desired amide from the N-acylurea byproduct.

Q3: I am attempting a direct thermal condensation of phenylglyoxylic acid and ethylamine without a coupling agent, but the yield is very low. Why is this happening?

A3: The direct reaction between a carboxylic acid and an amine at room temperature is often inefficient. This is because the basic amine will deprotonate the acidic carboxylic acid to form an ammonium salt.[1][7] This acid-base reaction "kills" the nucleophilicity of the amine.[1] While heating this salt to high temperatures (>100 °C) can sometimes force the formation of the amide, it is not an ideal or generally applicable method for many compounds.[1]

Troubleshooting Steps:

  • Use a Coupling Agent: The most reliable solution is to use a coupling agent like DCC or EDC to activate the carboxylic acid, allowing the reaction to proceed at room temperature with good yields.[1]

  • Convert to a More Reactive Derivative: Alternatively, you can convert the phenylglyoxylic acid to a more reactive derivative, such as an acid chloride or an ester (e.g., ethyl benzoylformate), before reacting it with ethylamine.

Summary of Common Side Products

Side Product/ImpuritySynthetic RoutePotential CauseSuggested Mitigation/Removal
N,N'-Dicyclohexylurea (DCU) Amide coupling using DCCInherent byproduct of the DCC reagent.Filtration (with celite), precipitation with a suitable solvent (e.g., cold acetone or diethyl ether), or use of a water-soluble coupling agent like EDC.[3][5]
N-Acylurea Amide coupling using DCCSlow acyl migration of the O-acylisourea intermediate.Add amine promptly after acid activation; use additives like HOBt; purification by column chromatography.[2][6]
Unreacted Phenylglyoxylic Acid All routesIncomplete reaction; insufficient coupling agent or reaction time.Aqueous workup with a mild base (e.g., sodium bicarbonate solution) to extract the acidic starting material.
Unreacted Ethylamine All routesUse of excess amine; incomplete reaction.Aqueous workup with a mild acid (e.g., dilute HCl) to extract the basic starting material.

Experimental Protocols

Synthesis of this compound via DCC/DMAP Coupling

This protocol is based on a general procedure for DCC/DMAP-mediated amide coupling.[8]

  • Dissolution: Dissolve phenylglyoxylic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine and Catalyst: Add ethylamine (1.0-1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Visualizations

Synthesis_and_Side_Products Phenylglyoxylic_Acid Phenylglyoxylic Acid O_Acylisourea O-Acylisourea Intermediate Phenylglyoxylic_Acid->O_Acylisourea + DCC Ethylamine Ethylamine Product N-ethyl-2-oxo-2- phenylacetamide Ethylamine->Product DCC DCC DCC->O_Acylisourea O_Acylisourea->Product + Ethylamine DCU N,N'-Dicyclohexylurea (DCU) O_Acylisourea->DCU N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Acyl Migration (slow)

References

Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-ethyl-2-oxo-2-phenylacetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, focusing on purification by column chromatography and recrystallization.

Problem 1: Low Yield After Column Chromatography

Possible Causes:

  • Improper Solvent System: The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product remaining on the column.

  • Product Adsorption on Silica Gel: The slightly acidic nature of silica gel can sometimes lead to the irreversible adsorption of polar compounds.

  • Sample Overloading: Exceeding the capacity of the column can lead to poor separation and product loss.

  • Decomposition on Silica: Although less common for this compound, some molecules can degrade on silica gel.

Solutions:

  • Optimize Solvent System:

    • Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • A typical starting point for α-ketoamides is a hexane:ethyl acetate mixture. For the related N-methyl-2-oxo-2-phenylacetamide, a 9:1 hexane:ethyl acetate system has been used for TLC monitoring.[1]

  • TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the product should be around 0.25-0.35.

  • Use Neutral or Basic Alumina: If strong adsorption to silica is suspected, consider using neutral or basic alumina as the stationary phase.

  • Proper Column Packing and Loading: Ensure the column is packed uniformly and that the sample is loaded in a concentrated band using a minimal amount of solvent.

  • Check for Decomposition: Analyze the fractions for any signs of decomposition (e.g., new spots on TLC). If decomposition is observed, consider alternative purification methods like recrystallization.

Problem 2: Product Fails to Crystallize

Possible Causes:

  • Solution is Not Saturated: The concentration of the compound in the solvent is too low.

  • Presence of Impurities: Impurities can inhibit crystal nucleation and growth.

  • Supersaturation: The solution may be supersaturated, requiring a trigger for crystallization to begin.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for crystallization of this specific compound.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Add a small crystal of the pure compound to the solution.

    • Concentration: Slowly evaporate the solvent to increase the concentration of the compound.

    • Cooling: Cool the solution slowly in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals or an oil.

  • Re-purify if Necessary: If significant impurities are present (as indicated by TLC or other analytical methods), an additional purification step, such as another column chromatography, may be required before attempting recrystallization.

  • Solvent Selection:

    • An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • For the similar N-cyclohexyl-2-oxo-2-phenylacetamide, a mixture of ethyl acetate and hexane was used for crystallization.[2] This is a good starting point for this compound.

    • Experiment with different solvent systems (e.g., ethanol, isopropanol, toluene, or mixtures with hexane or heptane).

Problem 3: Product "Oils Out" Instead of Crystallizing

Possible Causes:

  • High Concentration of Impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil.

  • Solution is Too Concentrated: A highly concentrated solution can lead to the product coming out of solution above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice.

Solutions:

  • Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, and then allow it to cool more slowly.

  • Slower Cooling: Insulate the flask to slow down the cooling process. This can be done by wrapping the flask in glass wool or placing it in a Dewar flask.

  • Change Solvent System: Try a different solvent or a solvent mixture with a lower boiling point or different polarity.

  • Purify the Crude Product: If oiling out persists, the crude product likely contains a significant amount of impurities that need to be removed by another purification method, such as column chromatography, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample after synthesis?

A1: The most common impurities depend on the synthetic route used.

  • From Condensation of Phenylglyoxylic Acid and Ethylamine:

    • Unreacted Starting Materials: Phenylglyoxylic acid and ethylamine.[3]

    • Coupling Agent Byproducts: If a coupling agent like dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea (DCU) will be a major byproduct.[2] DCU is often insoluble in common organic solvents and can sometimes be removed by filtration.

  • From N-alkylation of 2-oxo-2-phenylacetamide:

    • Unreacted Starting Material: 2-oxo-2-phenylacetamide.

    • Over-alkylation Products: Although less likely with a secondary amide, it's a possibility to consider.

Q2: What is a good solvent system for running a TLC of this compound?

A2: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. For the analogous N-methyl-2-oxo-2-phenylacetamide, a 9:1 hexane:ethyl acetate system has been reported to be effective.[1] You may need to adjust the ratio to achieve an optimal Rf value (around 0.25-0.35) for your product.

Q3: My purified product has a yellowish tint. How can I remove the color?

A3: A yellowish tint often indicates the presence of colored impurities. These can sometimes be removed by:

  • Recrystallization with Charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities. Be sure to hot filter the solution to remove the charcoal before allowing it to cool. Use charcoal sparingly, as it can also adsorb some of your product.

  • Column Chromatography: A well-run column chromatography can effectively separate colored impurities from your product.

Q4: What are the expected spectroscopic data for pure this compound?

A4: While specific spectra should be run for your sample, you can expect the following characteristic signals:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, a quartet for the -CH2- of the ethyl group, and a triplet for the -CH3 of the ethyl group. The amide N-H proton will also be present.

  • ¹³C NMR: Resonances for the two carbonyl carbons (amide and ketone), aromatic carbons, and the two carbons of the ethyl group.

  • IR: Characteristic absorptions for the N-H bond, C=O (amide and ketone) stretching, and aromatic C-H bonds.

Data Presentation

Table 1: Example Data for Purification of N-cyclohexyl-2-oxo-2-phenylacetamide

Purification StepStarting Material (mg)Product Recovered (mg)Yield (%)Purity (by NMR/LC-MS)
Column Chromatography540 (crude)37969>95%
Recrystallization379-->99%

Note: This data is for the analogous compound N-cyclohexyl-2-oxo-2-phenylacetamide and is provided as a representative example.[2] Researchers should record their own data for this compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is adapted from the purification of the similar compound N-cyclohexyl-2-oxo-2-phenylacetamide.[2]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel.

  • Elution: Begin eluting with the low-polarity solvent system. Monitor the elution of compounds using TLC.

  • Gradient Elution (Optional): If the product is not eluting, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is a general procedure that can be adapted for this compound, with the suggested solvent system based on the purification of a similar compound.[2]

  • Solvent Selection: Choose a suitable solvent or solvent pair. A mixture of ethyl acetate and hexane is a good starting point.

  • Dissolution: Place the crude or column-purified this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) and heat the mixture to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add the less soluble solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy. Add a drop or two of the more soluble solvent to redissolve the cloudiness.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.

Mandatory Visualization

Troubleshooting_Purification cluster_start Start: Crude Product cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_end End: Purified Product start Crude this compound column Perform Column Chromatography start->column Initial Purification check_yield_column Low Yield? column->check_yield_column optimize_solvent Optimize Solvent System (TLC) check_yield_column->optimize_solvent Yes check_adsorption Product Adsorbed? check_yield_column->check_adsorption No optimize_solvent->column change_stationary_phase Use Alumina check_adsorption->change_stationary_phase Yes pure_fractions Combine Pure Fractions check_adsorption->pure_fractions No change_stationary_phase->column recrystallize Attempt Recrystallization pure_fractions->recrystallize Further Purification check_crystals Crystals Form? recrystallize->check_crystals induce_crystallization Induce Crystallization (Scratch, Seed, Cool Slowly) check_crystals->induce_crystallization No oils_out Product Oils Out? check_crystals->oils_out Yes induce_crystallization->recrystallize adjust_conditions Adjust Conditions (Add Solvent, Slower Cooling) oils_out->adjust_conditions Yes pure_crystals Collect Pure Crystals oils_out->pure_crystals No adjust_conditions->recrystallize end Pure this compound pure_crystals->end

Caption: Troubleshooting workflow for the purification of this compound.

References

N-ethyl-2-oxo-2-phenylacetamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation issues of N-ethyl-2-oxo-2-phenylacetamide. The following information is based on the general chemical properties of α-ketoamides and related molecules, as specific stability data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: Based on the α-ketoamide functional group, the primary stability concerns for this compound are susceptibility to hydrolysis, photodecomposition, and potential oxidation. While α-ketoamides are generally considered to have enhanced metabolic and chemical stability compared to α-ketoacids and α-ketoesters, these degradation pathways should be considered during handling, storage, and experimental use.[1][2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: In aqueous solutions, the ketone carbonyl group of this compound can exist in equilibrium with its gem-diol hydrate form. This equilibrium can be influenced by pH.[1] Furthermore, like most amides, the amide bond can undergo hydrolysis under strongly acidic or basic conditions, which would lead to the formation of phenylglyoxylic acid and ethylamine. The α-keto group may catalyze the hydrolysis of the adjacent amide bond.[3][4][5]

Q3: Is this compound sensitive to light?

A3: Compounds containing a phenylglyoxylic acid moiety have been shown to undergo photodecomposition. Irradiation of phenylglyoxylic acid in solution can lead to the formation of benzaldehyde. Therefore, it is plausible that this compound could be susceptible to photodegradation, potentially leading to cleavage of the bond between the two carbonyl groups. It is recommended to protect solutions of this compound from light.

Q4: What are the likely degradation products of this compound?

A4: The potential degradation products will depend on the degradation pathway:

  • Hydrolysis: Phenylglyoxylic acid and ethylamine.

  • Photodecomposition: Benzaldehyde and other related products.

  • Oxidation: Further oxidation of the aldehyde resulting from photodecomposition could lead to benzoic acid.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency or unexpected experimental results over time.Degradation of this compound.Prepare fresh solutions for each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. Perform a stability study under your experimental conditions.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).Formation of degradation products.Characterize the new peaks using mass spectrometry to identify potential degradation products such as phenylglyoxylic acid, ethylamine, or benzaldehyde. Review your storage and handling procedures.
Inconsistent results between experimental batches.Variability in compound stability due to different storage times or conditions.Standardize your protocol for solution preparation, storage, and handling. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Stability Assessment in Aqueous Buffers

This protocol outlines a general method for assessing the hydrolytic stability of this compound at different pH values.

Materials:

  • This compound

  • Phosphate buffer (pH 5.0)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Carbonate-bicarbonate buffer (pH 9.0)

  • Acetonitrile (ACN) or Methanol (MeOH)

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare a stock solution of this compound in ACN or MeOH.

  • Spike the stock solution into each of the aqueous buffers to a final concentration of 10 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by adding an equal volume of cold ACN or MeOH.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound.

  • Plot the percentage of remaining this compound against time for each pH.

Protocol 2: Photostability Assessment

This protocol provides a general method for evaluating the photostability of this compound.

Materials:

  • This compound

  • A suitable solvent in which the compound is stable in the dark (e.g., acetonitrile, methanol).

  • A photostability chamber with a calibrated light source (e.g., xenon lamp).

  • Amber vials or aluminum foil for dark controls.

  • HPLC system with a UV detector.

Procedure:

  • Prepare a solution of this compound in the chosen solvent.

  • Transfer the solution into clear and amber (or foil-wrapped) vials.

  • Expose the clear vials to a controlled light source in the photostability chamber. The light source should mimic ICH Q1B guidelines for photostability testing.

  • Keep the amber vials (dark controls) at the same temperature but protected from light.

  • At specified time points, withdraw aliquots from both the exposed and dark control samples.

  • Analyze the samples by HPLC to determine the concentration of the parent compound.

  • Compare the degradation in the light-exposed samples to the dark controls to assess the extent of photodegradation.

Visualizations

Hydrolytic_Degradation_Pathway This compound This compound Phenylglyoxylic Acid Phenylglyoxylic Acid This compound->Phenylglyoxylic Acid Hydrolysis (H₂O, H⁺/OH⁻) Ethylamine Ethylamine This compound->Ethylamine Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Potential hydrolytic degradation of this compound.

Photodegradation_Pathway This compound This compound Benzaldehyde Benzaldehyde This compound->Benzaldehyde Photodecomposition (hν) Other Products Other Products Benzaldehyde->Other Products Further reactions

Caption: Postulated photodegradation pathway for this compound.

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Test Solutions Test Solutions Stock Solution->Test Solutions Dilution in Buffers/Solvents Controlled Conditions Incubate under controlled conditions (Temp, pH, Light) Test Solutions->Controlled Conditions Time Points Sample at Time Points Controlled Conditions->Time Points HPLC Analysis HPLC Analysis Time Points->HPLC Analysis Data Interpretation Data Interpretation (Degradation Kinetics) HPLC Analysis->Data Interpretation

Caption: General workflow for stability testing of this compound.

References

preventing byproduct formation in phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of phenylacetamide. Our aim is to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of phenylacetamide, offering potential causes and actionable solutions.

Issue 1: Low Yield of Phenylacetamide

Potential Causes:

  • Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time, incorrect temperature, or inefficient mixing.

  • Suboptimal reagent concentration: The concentration of reactants, particularly the acid or base catalyst, can significantly impact reaction efficiency.

  • Poor quality starting materials: The purity of benzyl cyanide can markedly affect the yield of phenylacetamide.

  • Side reactions: Formation of byproducts such as phenylacetic acid can reduce the yield of the desired product.

Solutions:

  • Optimize reaction conditions:

    • Ensure vigorous stirring, especially in heterogeneous mixtures, to improve contact between reactants.

    • For the hydrolysis of benzyl cyanide with hydrochloric acid, maintain a temperature around 40-50°C. Temperatures below this range can slow the reaction, while higher temperatures can increase the volatility of HCl.

    • Increase the reaction time to ensure the complete conversion of the starting material. An additional warming period after the initial reaction can help drive the reaction to completion.

  • Verify reagent quality and concentration:

    • Use high-purity benzyl cyanide. Distillation of commercially available grades may be necessary.

    • When using hydrochloric acid for hydrolysis, ensure its concentration is at least 30%.

  • Minimize byproduct formation: (See Issue 2 for detailed strategies)

Issue 2: Presence of Phenylacetic Acid as a Byproduct

Potential Causes:

  • Over-hydrolysis: Phenylacetamide can be further hydrolyzed to phenylacetic acid, especially under prolonged reaction times or harsh conditions (e.g., high temperatures, high acid/base concentration).

  • Reaction conditions favoring acid formation: Certain conditions, such as refluxing with dilute acid, intentionally promote the formation of phenylacetic acid.

Solutions:

  • Control reaction temperature and time:

    • For acid hydrolysis of benzyl cyanide, avoid temperatures above 50°C to minimize the hydrolysis of phenylacetamide.

    • Carefully monitor the reaction progress and stop it once the starting material is consumed to prevent over-reaction.

  • Purification:

    • Wash the crude product with a 10% sodium carbonate solution. Phenylacetic acid will react to form sodium phenylacetate, which is soluble in water, while the neutral phenylacetamide remains as a solid and can be filtered off.

    • Recrystallization from 95% ethanol or benzene can further purify the phenylacetamide.

Issue 3: Formation of Oily Byproducts or a Dark-Colored Reaction Mixture

Potential Causes:

  • Polymerization of starting materials: Styrene, if used as a starting material in the Willgerodt reaction, can polymerize under reaction conditions.

  • Formation of thioamides: In the Willgerodt-Kindler reaction, the initial product is a thioacetamide, which may appear as an oil or dark solid before hydrolysis to the final amide.

  • Side reactions leading to complex impurities: The Willgerodt reaction, in particular, can produce a variety of side products.

Solutions:

  • Optimize Willgerodt reaction conditions:

    • Carefully control the molar ratio of reactants. For the reaction of styrene with sulfur and liquid ammonia, a molar ratio of styrene to sulfur of 1:1.9-2.0 is recommended.

    • Ensure adequate pressure and temperature control as specified in the protocol.

  • Purification:

    • For the Willgerodt-Kindler reaction, the intermediate thioamide can be isolated and then hydrolyzed to the amide in a separate step.

    • Purification by column chromatography may be necessary to remove complex, colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially significant method for synthesizing phenylacetamide?

A1: The most common industrial route is the hydrolysis of phenylacetonitrile (benzyl cyanide). This method is favored due to the availability of starting materials and relatively straightforward reaction conditions.

Q2: What are the main byproducts to expect in phenylacetamide synthesis?

A2: The primary byproduct in the hydrolysis of benzyl cyanide is phenylacetic acid, formed from the over-hydrolysis of phenylacetamide. In the Willgerodt reaction of styrene, byproducts can include unreacted starting materials, polymeric materials, and sulfur-containing compounds.

Q3: How can I monitor the progress of my phenylacetamide synthesis?

A3: The progress of the reaction can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To qualitatively observe the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the concentration of reactants, products, and byproducts.

  • Gas Chromatography (GC): Can also be used for quantitative analysis, particularly for volatile components.

Q4: What are the recommended purification methods for crude phenylacetamide?

A4:

  • Washing with a basic solution: To remove acidic impurities like phenylacetic acid, the crude product can be washed with a 10% sodium carbonate solution.

  • Recrystallization: This is a highly effective method for purifying solid phenylacetamide. Common solvents for recrystallization include 95% ethanol or benzene.

  • Vacuum distillation: While more commonly used for purifying phenylacetic acid, it can be employed if significant volatile impurities are present.

Q5: Are there alternative synthesis routes to the hydrolysis of benzyl cyanide?

A5: Yes, other methods include:

  • From phenylacetic acid derivatives: Phenylacetyl chloride or phenylacetic anhydride can be reacted with ammonia.

  • The Willgerodt-Kindler reaction: This reaction can produce phenylacetamide from acetophenone or styrene using sulfur and an amine like morpholine, followed by hydrolysis.

  • From styrene: A high-pressure reaction of styrene with sulfur and liquid ammonia can yield phenylacetamide.

Data Presentation

Table 1: Comparison of Phenylacetamide Synthesis Methods

Synthesis MethodStarting MaterialReagentsTypical YieldKey ByproductsReference
HydrolysisBenzyl Cyanide35% Hydrochloric Acid78-82%Phenylacetic Acid
HydrolysisBenzyl CyanideAmmonia-containing high-temperature water48.2% (can be optimized)Phenylacetic Acid
Willgerodt ReactionStyreneSulfur, Liquid Ammonia>95%Sulfur compounds, polymers

Table 2: Influence of Reaction Conditions on Benzyl Cyanide Hydrolysis with Ammonia-Containing High-Temperature Water

Temperature (°C)Time (min)Ammonia Conc. (g/L)Phenylacetamide Yield (%)Phenylacetic Acid Yield (%)Reference
180120448.218.5
19090352.125.8
20040261.220.3

Experimental Protocols

Protocol 1: Phenylacetamide from Benzyl Cyanide via Acid Hydrolysis

This protocol is adapted from Organic Syntheses.

Materials:

  • Benzyl cyanide (200 g, 1.71 moles)

  • 35% Hydrochloric acid (800 mL)

  • 10% Sodium carbonate solution

  • Distilled water

Equipment:

  • 3 L three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Suction filtration apparatus

Procedure:

  • Combine 200 g of benzyl cyanide and 800 mL of 35% hydrochloric acid in the 3 L flask.

  • Set up the apparatus for stirring and reflux.

  • Heat the mixture to a bath temperature of approximately 40°C with vigorous stirring.

  • Continue stirring for 20-40 minutes until the benzyl cyanide has completely dissolved. The reaction is exothermic, and the temperature of the mixture will rise.

  • Maintain the solution at this temperature for an additional 20-30 minutes.

  • Replace the heating bath with a tap water bath (15-20°C) and replace the thermometer with a dropping funnel.

  • Slowly add 800 mL of cold distilled water with stirring. Crystals of phenylacetamide will begin to form.

  • After the addition is complete, cool the mixture in an ice-water bath for 30 minutes.

  • Collect the crude phenylacetamide by suction filtration and wash the crystals with two 100 mL portions of water.

  • Purification: To remove traces of phenylacetic acid, stir the crude, wet solid for 30 minutes with 500 mL of a 10% sodium carbonate solution.

  • Collect the purified phenylacetamide by suction filtration, wash with two 100 mL portions of cold water, and dry.

Expected Yield: 180–190 g (78–82%) of purified phenylacetamide.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Combine Benzyl Cyanide and HCl stir_heat Stir and Heat to 40°C start->stir_heat dissolve Benzyl Cyanide Dissolves stir_heat->dissolve hold Hold at Temperature dissolve->hold add_water Add Cold Water hold->add_water Proceed to Workup cool Cool in Ice Bath add_water->cool filter Filter Crude Product cool->filter wash_base Wash with Na2CO3 Solution filter->wash_base Proceed to Purification filter_pure Filter Purified Product wash_base->filter_pure dry Dry Phenylacetamide filter_pure->dry troubleshooting_byproducts cluster_acid Acidic Byproduct (e.g., Phenylacetic Acid) cluster_oily Oily/Dark Byproduct start Byproduct Detected? check_temp Was reaction temp > 50°C? start->check_temp Yes check_method Is this a Willgerodt reaction? start->check_method Yes check_time Was reaction time excessive? check_temp->check_time No solution_temp Solution: Lower reaction temperature. check_temp->solution_temp Yes solution_time Solution: Reduce reaction time. check_time->solution_time Yes purify_base Purification: Wash with Na2CO3 solution. check_time->purify_base No, proceed to purification check_ratio Check reactant molar ratios. check_method->check_ratio Yes solution_purify Solution: Isolate and hydrolyze thioamide intermediate or use column chromatography. check_ratio->solution_purify Correct, proceed to purification solution_ratio Solution: Optimize reactant ratios. check_ratio->solution_ratio Incorrect

Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N-ethyl-2-oxo-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory-scale synthesis involves the condensation reaction between a phenylglyoxylic acid derivative and ethylamine.[1] This is typically facilitated by a coupling agent to activate the carboxylic acid. An alternative route that may be considered for scale-up involves the reaction of an α-halo phenylacetyl chloride with ethylamine.[1]

Q2: What are the key challenges when scaling up the production of this compound?

A2: Scaling up the production of this compound presents several challenges, including:

  • Reaction Control: Maintaining precise temperature control is crucial, as exothermic reactions can lead to side product formation.

  • Reagent Purity: The purity of starting materials, particularly phenylglyoxylic acid, can significantly impact the yield and purity of the final product.

  • Purification: Efficient purification methods are necessary to remove unreacted starting materials, coupling agents, and byproducts, which can be more challenging at a larger scale.[2]

  • Byproduct Formation: Side reactions, such as the formation of over-alkylated products or Schiff bases, can become more prevalent at an industrial scale.[2]

  • Process Safety: Handling large quantities of reagents and solvents requires stringent safety protocols to mitigate risks of fire, explosion, and chemical exposure.

Q3: What are common impurities encountered during the synthesis of this compound?

A3: Common impurities may include unreacted phenylglyoxylic acid and ethylamine, byproducts from the coupling agent (e.g., dicyclohexylurea if DCC is used), and potential side products from the reaction itself, such as N,N-diethyl-2-oxo-2-phenylacetamide or products of self-condensation of phenylglyoxylic acid.

Q4: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

A4: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product. 4. Inefficient coupling agent.1. Monitor the reaction using TLC or HPLC to ensure it has gone to completion. 2. Optimize the reaction temperature; some reactions may require cooling to prevent side reactions, while others may need heating to proceed. 3. Ensure the quality of starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Screen different coupling agents (e.g., HATU, EDC/HOBt) to find the most effective one for your specific conditions.[3]
Poor Purity / Multiple Spots on TLC 1. Formation of byproducts due to incorrect stoichiometry or temperature fluctuations. 2. Use of impure starting materials. 3. Inefficient purification.1. Carefully control the stoichiometry of the reactants. Use a temperature-controlled reaction vessel to maintain a stable temperature. 2. Verify the purity of starting materials before use. 3. Optimize the purification method. This may involve recrystallization from a different solvent system or using column chromatography with a different stationary or mobile phase.
Difficulty in Removing Coupling Agent Byproducts 1. The byproduct of the coupling agent (e.g., dicyclohexylurea from DCC) is insoluble in the reaction solvent.[4] 2. The byproduct is co-eluting with the product during chromatography.1. If using DCC, the dicyclohexylurea byproduct is often removed by filtration.[5] Ensure thorough washing of the filter cake. 2. If the byproduct is soluble, consider using a different coupling agent that produces a water-soluble byproduct (e.g., EDC). Alternatively, modify the chromatography conditions (solvent polarity, gradient) to improve separation.
Formation of an Anhydride Instead of Activated Ester 1. This can occur when using activating agents like oxalyl chloride with catalytic DMF, especially if the reaction is not carefully controlled.[3]1. Consider alternative methods for acid activation, such as using thionyl chloride at elevated temperatures, though be aware of potential side reactions.[3] Alternatively, use a dedicated coupling agent like HATU or EDC.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a general guideline for laboratory-scale synthesis. Optimization may be required for specific equipment and reagent batches.

Materials:

  • Phenylglyoxylic acid

  • Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a salt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of phenylglyoxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add ethylamine (1.1 eq).

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the mixture.

  • In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrate and washes and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Phenylglyoxylic_Acid Phenylglyoxylic Acid Mixing Mixing in DCM at 0°C Phenylglyoxylic_Acid->Mixing Ethylamine Ethylamine Ethylamine->Mixing DCC DCC (Coupling Agent) DCC->Mixing DMAP DMAP (Catalyst) DMAP->Mixing Stirring Stirring at RT for 12-16h Mixing->Stirring Filtration Filtration of DCU Stirring->Filtration Washing Aqueous Washing Filtration->Washing Drying Drying & Concentration Washing->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product N-ethyl-2-oxo-2- phenylacetamide Chromatography->Final_Product

Caption: Experimental workflow for the laboratory synthesis of this compound.

Troubleshooting_Logic cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Poor Purity cluster_solutions_byproduct Solutions for Byproduct Removal Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Poor_Purity Poor Purity Start->Poor_Purity Byproduct_Issue Byproduct Removal Issue Start->Byproduct_Issue Sol_Yield_1 Optimize Temperature Low_Yield->Sol_Yield_1 Sol_Yield_2 Check Reagent Purity Low_Yield->Sol_Yield_2 Sol_Yield_3 Change Coupling Agent Low_Yield->Sol_Yield_3 Sol_Purity_1 Control Stoichiometry Poor_Purity->Sol_Purity_1 Sol_Purity_2 Optimize Purification Poor_Purity->Sol_Purity_2 Sol_Byproduct_1 Use Water-Soluble Coupling Agent Byproduct_Issue->Sol_Byproduct_1 Sol_Byproduct_2 Optimize Chromatography Byproduct_Issue->Sol_Byproduct_2

Caption: Troubleshooting logic for common issues in this compound synthesis.

Signaling_Pathway Carboxylic_Acid Phenylglyoxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Activated_Intermediate Amide_Product This compound (R-CONHR') Activated_Intermediate->Amide_Product Nucleophilic Attack Byproduct Byproduct (e.g., DCU) Activated_Intermediate->Byproduct Amine Ethylamine (R'-NH2) Amine->Amide_Product

Caption: General signaling pathway for amide bond formation using a coupling agent.

References

Technical Support Center: Refining HPLC Method for N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of N-ethyl-2-oxo-2-phenylacetamide.

HPLC Method Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Question: Why am I seeing a noisy or drifting baseline in my chromatogram?

Answer: Baseline instability can obscure peaks and affect integration accuracy. Common causes and solutions include:

  • Mobile Phase Issues: Insufficiently degassed mobile phase can introduce air bubbles into the system. Ensure thorough degassing by sonication or vacuum filtration. Contamination in the mobile phase or a poorly mixed mobile phase can also lead to baseline drift.[1][2][3] Use HPLC-grade solvents and prepare fresh mobile phase daily.[1][4]

  • System Leaks: Check for leaks in pump seals, injector, or fittings, which can cause pressure fluctuations and a noisy baseline.[3]

  • Detector Issues: A dirty detector flow cell or a failing lamp can cause baseline noise and drift.[1][3] Flush the flow cell and monitor the lamp's energy.

  • Temperature Fluctuations: Ensure the column and detector are in a temperature-controlled environment to prevent drift.[1]

Question: My peaks for this compound are tailing. What should I do?

Answer: Peak tailing, where a peak has an asymmetrical tail, can compromise quantification.[3][4] Consider the following:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: The amide group in this compound can have secondary interactions with active sites on the silica backbone of the column. Using a column with end-capping or adding a small amount of a competing base, like triethylamine, to the mobile phase can mitigate this.

  • Column Degradation: A contaminated or old column can exhibit poor peak shape.[4] Flush the column with a strong solvent or replace it if necessary. The use of a guard column is recommended to protect the analytical column.[4]

  • Dead Volume: Excessive tubing length or poorly made connections can increase dead volume and cause peak distortion.

Question: I am experiencing high backpressure in my HPLC system. What are the likely causes?

Answer: High backpressure can damage the pump and column.[3] Common causes include:

  • System Blockage: Particulate matter from the sample or mobile phase can clog the column frit or tubing.[2] Always filter your samples and mobile phase.

  • Precipitation: If using a buffered mobile phase, ensure the organic solvent concentration does not cause the buffer salts to precipitate.

  • Column Issues: A blocked or contaminated column can lead to increased pressure. Try back-flushing the column (if the manufacturer allows) or replacing it.

Question: Why are my retention times for this compound inconsistent?

Answer: Fluctuating retention times can make peak identification difficult and affect reproducibility.[5] Potential reasons include:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation.

  • Pump Performance: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to variable retention times.

  • Column Equilibration: Insufficient column equilibration time between runs, especially in gradient elution, can cause retention time drift.[1]

  • Temperature Changes: Variations in column temperature will affect retention times.[1] Use a column oven for stable temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for this compound?

A1: A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. UV detection around 254 nm is appropriate due to the presence of the phenyl group.

Q2: How should I prepare my sample of this compound for HPLC analysis?

A2: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol, to a known concentration. It is crucial to filter the sample through a 0.2 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[1]

Q3: How can I improve the resolution between this compound and other impurities?

A3: To improve resolution, you can optimize the mobile phase composition by adjusting the ratio of organic solvent to water. A lower percentage of organic solvent will generally increase retention and may improve separation. Alternatively, you can switch to a column with a different particle size or chemistry.

Quantitative Data Summary

The following table outlines a recommended starting HPLC method for the analysis of this compound.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Expected Retention Time ~ 4.5 min

Experimental Protocol

This protocol details the steps for analyzing this compound using the method described above.

  • Mobile Phase Preparation:

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

    • Combine the solvents in a clean 1 L glass reservoir.

    • Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration.

  • System Preparation:

    • Set the HPLC pump to a flow rate of 1.0 mL/min.

    • Purge the pump to remove any air bubbles.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to a wavelength of 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Dissolve the compound in the mobile phase and fill to the mark. This creates a 1 mg/mL stock solution.

    • Perform serial dilutions as necessary to achieve the desired concentration for analysis.

    • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Place the vial in the autosampler.

    • Inject 10 µL of the sample onto the column.

    • Record the chromatogram for a sufficient time to allow for the elution of the analyte peak (e.g., 10 minutes).

    • Integrate the peak corresponding to this compound to determine its retention time and peak area.

Visualizations

TroubleshootingWorkflow start Problem Observed pressure Pressure Issue? start->pressure baseline Baseline Issue? pressure->baseline No high_pressure High Pressure pressure->high_pressure Yes low_pressure Low/Fluctuating Pressure pressure->low_pressure Fluctuating/Low peak_shape Peak Shape Issue? baseline->peak_shape No noisy_baseline Noisy/Drifting Baseline baseline->noisy_baseline Yes peak_tailing Peak Tailing/Fronting peak_shape->peak_tailing Yes end Problem Resolved peak_shape->end No check_blockage Check for Blockages (Frit, Column, Tubing) high_pressure->check_blockage check_leaks Check for Leaks (Fittings, Seals) low_pressure->check_leaks check_blockage->end check_leaks->end degas_mobile_phase Degas Mobile Phase noisy_baseline->degas_mobile_phase check_detector Check Detector Lamp & Flow Cell degas_mobile_phase->check_detector check_detector->end adjust_sample Adjust Sample Conc. /Injection Volume peak_tailing->adjust_sample check_column Check Column Health /Replace adjust_sample->check_column check_column->end

Caption: A flowchart for troubleshooting common HPLC issues.

ExperimentalWorkflow prep_mobile_phase 1. Prepare & Degas Mobile Phase prep_system 2. Prepare HPLC System (Purge & Equilibrate) prep_mobile_phase->prep_system prep_sample 3. Prepare & Filter Sample prep_system->prep_sample inject_sample 4. Inject Sample prep_sample->inject_sample acquire_data 5. Acquire Chromatogram inject_sample->acquire_data process_data 6. Process Data (Integrate Peaks) acquire_data->process_data report_results 7. Report Results process_data->report_results

Caption: A workflow for HPLC analysis of this compound.

References

N-ethyl-2-oxo-2-phenylacetamide solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges encountered with N-ethyl-2-oxo-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a molecule belonging to the α-ketoamide class.[1] α-Ketoamides are of significant interest in medicinal chemistry due to their potential as therapeutic agents, often exhibiting improved metabolic stability and cell permeability compared to related compound classes.[1] The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and is therefore a key consideration in drug discovery and development. Poor solubility can lead to low bioavailability and hinder the translation of a promising compound into an effective drug.

Q2: What is the expected solubility of this compound in common laboratory solvents?

Q3: What are the primary reasons for the poor aqueous solubility of this compound?

A3: The poor aqueous solubility of this compound can be attributed to its molecular structure. The presence of a non-polar phenyl group and an ethyl group contributes to its hydrophobic character. While the amide and ketone functionalities can participate in hydrogen bonding, the overall molecule has a significant non-polar surface area, which limits its interaction with water molecules.

Troubleshooting Guide: Solubility Problems and Solutions

This guide addresses common issues encountered during experiments involving the solubilization of this compound and provides potential solutions.

Problem 1: Compound precipitates out of aqueous solution.

Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.

Solutions:

  • Co-solvency: Introduce a water-miscible organic solvent (a co-solvent) to the aqueous solution to increase the solubility of the compound.[4][5]

  • pH Adjustment: Although this compound is a neutral molecule and its solubility is not significantly affected by pH, ensure the pH of the buffer is optimal for any other components in the assay and that it does not inadvertently promote precipitation.

  • Solid Dispersion: For formulation development, creating a solid dispersion of the compound in a hydrophilic carrier can enhance its dissolution rate and apparent solubility in aqueous media.[6][7][8]

Problem 2: Difficulty dissolving the compound in organic solvents for reaction or analysis.

Possible Cause: The chosen organic solvent is not optimal for dissolving this compound, or the dissolution rate is slow.

Solutions:

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities.

  • Heating: Gently warming the mixture can increase the rate of dissolution. However, be cautious of potential compound degradation at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale/Notes
WaterPoorα-ketoamides often exhibit poor aqueous solubility.[2][3]
EthanolSolubleStructurally similar 2-phenylacetamide is soluble in ethanol.[9]
MethanolSolubleStructurally similar 2-phenylacetamide is soluble in methanol.[9]
AcetoneSolubleStructurally similar 2-phenylacetamide is soluble in acetone.[9]
Dimethyl Sulfoxide (DMSO)SolubleA common aprotic polar solvent for dissolving a wide range of organic compounds.
Dichloromethane (DCM)SolubleA common non-polar solvent for organic synthesis.
Ethyl AcetateSolubleStructurally similar 2-phenylacetamide is soluble in ethyl acetate.[9]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency

This protocol describes a general method for improving the solubility of this compound in an aqueous buffer using a co-solvent.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Co-solvent (e.g., Ethanol, DMSO, PEG 400)[5]

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Spectrophotometer or other analytical instrument for concentration measurement

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Add an excess amount of this compound to a fixed volume of each co-solvent/buffer mixture.

  • Vortex the samples for 1 minute to ensure initial dispersion.

  • Place the samples on a magnetic stirrer and stir at room temperature for 24 hours to reach equilibrium.

  • After 24 hours, visually inspect the samples for undissolved solid.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the solubility of this compound as a function of the co-solvent concentration.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol outlines the preparation of a solid dispersion to enhance the dissolution of this compound.[6][7]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))[8]

  • Volatile organic solvent (e.g., Ethanol, Methanol, Dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of this compound and the hydrophilic carrier (e.g., in a 1:1, 1:5, or 1:10 drug-to-carrier ratio).

  • Dissolve both the compound and the carrier in a minimal amount of the chosen volatile organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure and gentle heating.

  • Continue evaporation until a solid film or powder is formed on the inner surface of the flask.

  • Scrape the solid dispersion from the flask.

  • Dry the solid dispersion further in a vacuum oven at a suitable temperature to remove any residual solvent.

  • The resulting solid dispersion can then be used for dissolution studies.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solutions Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poor Aqueous Solubility of This compound CoSolvency Co-solvency Problem->CoSolvency Solution 1 SolidDispersion Solid Dispersion Problem->SolidDispersion Solution 2 Micronization Particle Size Reduction (Micronization) Problem->Micronization Solution 3 Dissolution Dissolution Testing CoSolvency->Dissolution SolidDispersion->Dissolution Micronization->Dissolution Bioavailability In Vitro / In Vivo Bioavailability Studies Dissolution->Bioavailability

Caption: Logical workflow for addressing solubility issues of this compound.

signaling_pathway cluster_inhibition Mechanism of Action of α-Ketoamides cluster_downstream Downstream Cellular Effects AlphaKetoamide This compound (α-Ketoamide) Protease Cysteine/Serine Protease (e.g., SARS-CoV-2 Mpro, Proteasome) AlphaKetoamide->Protease Binds to active site CovalentAdduct Reversible Covalent Adduct (Thiohemiketal/Hemiketal) Protease->CovalentAdduct Nucleophilic attack by Cys/Ser residue Inhibition Inhibition of Proteolytic Activity CovalentAdduct->Inhibition ProteinProcessing Inhibition of Viral Polyprotein Processing Inhibition->ProteinProcessing CellCycle Disruption of Cell Cycle Progression Inhibition->CellCycle Apoptosis Induction of Apoptosis CellCycle->Apoptosis

Caption: Proposed signaling pathway for the inhibitory action of α-ketoamides.

References

Technical Support Center: N-Ethyl-2-oxo-2-phenylacetamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of N-ethyl-2-oxo-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a synthesis of this compound?

Common impurities can include unreacted starting materials such as phenylglyoxylic acid and ethylamine. If a coupling agent like dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea (DCU) will be a significant byproduct[1]. Side products from potential side reactions may also be present.

Q3: How can I monitor the purity of my sample during the purification process?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of your fractions during column chromatography or to check the purity of your crystalline product after recrystallization. A suggested mobile phase for TLC is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v)[1]. The different components of your sample will travel up the TLC plate at different rates, allowing you to visualize the separation and assess purity.

Q4: What is the expected appearance of pure this compound?

Pure this compound is expected to be a solid at room temperature. For a similar compound, N-cyclohexyl-2-oxo-2-phenylacetamide, the pure form is a white solid[2].

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Solution
Product does not crystallize upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization.- Add a seed crystal of pure this compound.
Oily precipitate forms instead of crystals. - The solution is cooling too quickly.- The compound is "oiling out" due to high impurity levels or an unsuitable solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent (e.g., ethanol), and cool slowly.- Consider a different solvent or solvent mixture for recrystallization.
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Crystals are colored. - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb some of the desired product.
Column Chromatography Issues
Issue Possible Cause Solution
Poor separation of the product from impurities. - The chosen eluent system is not optimal.- Adjust the polarity of the eluent. For this compound, a mixture of hexane and ethyl acetate is a good starting point. Try varying the ratio (e.g., from 9:1 to 7:3 hexane:ethyl acetate) to improve separation.
The product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Cracking or channeling of the silica gel in the column. - Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Recrystallization from Ethanol/Water

This protocol is based on the common use of ethanol/water mixtures for the recrystallization of similar amides[1].

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution gently on a hot plate.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy (turbid).

  • Add a few drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Column Chromatography

This protocol is adapted from the purification of a similar compound, N-cyclohexyl-2-oxo-2-phenylacetamide[2].

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent.

  • Carefully add the dried sample-silica mixture to the top of the packed column.

  • Begin eluting the column with a mixture of hexane and ethyl acetate. A starting point could be 30% ethyl acetate in hexane[2].

  • Collect fractions and monitor the separation using TLC with a hexane:ethyl acetate (9:1) mobile phase[1].

  • Combine the pure fractions containing this compound.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Visual Guides

Purification_Troubleshooting_Workflow cluster_start Initial State cluster_purification Purification Method cluster_recrystallization_issues Recrystallization Troubleshooting cluster_chromatography_issues Chromatography Troubleshooting cluster_solutions Solutions cluster_end Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Choose Method chromatography Column Chromatography start->chromatography Choose Method no_crystals No Crystals Form recrystallization->no_crystals Problem? oily_precipitate Oily Precipitate recrystallization->oily_precipitate Problem? low_recovery Low Recovery recrystallization->low_recovery Problem? pure_product Pure Product recrystallization->pure_product Success poor_separation Poor Separation chromatography->poor_separation Problem? chromatography->pure_product Success concentrate Concentrate Solution no_crystals->concentrate Try seed_crystal Add Seed Crystal no_crystals->seed_crystal Try slow_cooling Slower Cooling oily_precipitate->slow_cooling Try optimize_solvent Optimize Solvent oily_precipitate->optimize_solvent Try low_recovery->optimize_solvent Try adjust_eluent Adjust Eluent Polarity poor_separation->adjust_eluent Try concentrate->recrystallization seed_crystal->recrystallization slow_cooling->recrystallization optimize_solvent->recrystallization adjust_eluent->chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Synthesis_and_Purification_Overview start_materials Starting Materials (Phenylglyoxylic Acid, Ethylamine) synthesis Synthesis (e.g., with DCC coupling) start_materials->synthesis crude_product Crude Product (this compound + Impurities like DCU) synthesis->crude_product purification Purification Step crude_product->purification recrystallization Recrystallization (e.g., Ethanol/Water) purification->recrystallization Choice 1 chromatography Column Chromatography (e.g., Hexane/Ethyl Acetate) purification->chromatography Choice 2 analysis Purity Analysis (TLC) recrystallization->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: Overview of the synthesis and purification pathway for this compound.

References

troubleshooting inconsistent results in assays with N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in assays involving N-ethyl-2-oxo-2-phenylacetamide.

Troubleshooting Guides

Inconsistent Results in Enzyme Inhibition Assays

Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?

Answer: Inconsistent IC50 values for this compound in enzyme inhibition assays can stem from several factors related to the compound's chemical nature and assay conditions. As an α-ketoamide, this compound can exist in equilibrium with its hydrated gem-diol form in aqueous solutions.[1][2] This equilibrium is often pH-dependent.[1][2] The two forms may have different inhibitory activities, leading to variability if the pH of your assay buffer is not strictly controlled.

Additionally, the stability of the compound in your assay buffer and stock solution is critical. α-Ketoamides can be susceptible to degradation over time. It is also important to rule out assay artifacts, such as compound aggregation or interference with the detection method.

Troubleshooting Steps:

  • Strict pH Control: Ensure your assay buffer has a consistent and tightly controlled pH. Even minor variations can shift the keto-hydrate equilibrium.

  • Freshly Prepared Solutions: Prepare fresh working solutions of this compound from a recently prepared DMSO stock for each experiment to minimize degradation.

  • Solubility Check: Visually inspect your assay wells for any signs of compound precipitation. Poor solubility can lead to inaccurate concentrations.

  • Pre-incubation Time: Standardize the pre-incubation time of the enzyme with the inhibitor to ensure that the binding reaches equilibrium before initiating the reaction.

  • Control Experiments: Include appropriate controls to test for compound interference with the assay signal (e.g., absorbance or fluorescence).

Variable Results in Cell-Based Assays (e.g., Cytotoxicity, Proliferation)

Question: I am observing high variability in cell viability or proliferation assays when using this compound. Why is this happening?

Answer: In addition to the factors mentioned for enzyme assays, cell-based assays introduce further complexities. The stability of this compound in cell culture media over the course of the experiment (which can be 24-72 hours) is a primary concern. The compound may degrade, leading to a decrease in the effective concentration over time.

Furthermore, interactions with media components or cellular metabolism can alter the compound's activity. The inherent variability of biological systems also requires careful experimental design to distinguish between true compound effects and random fluctuations.

Troubleshooting Steps:

  • Compound Stability in Media: Assess the stability of this compound in your specific cell culture medium over the experimental duration. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC.

  • Cell Seeding Density: Ensure a consistent cell seeding density across all wells and plates. Variations in cell number can significantly impact the results of viability and proliferation assays.

  • Edge Effects: Be mindful of "edge effects" in microplates, where wells on the periphery of the plate may behave differently due to evaporation. Consider not using the outer wells for experimental samples.

  • Positive and Negative Controls: Use appropriate positive and negative controls to ensure the assay is performing as expected.

  • Microscopy Inspection: Visually inspect the cells under a microscope before and after treatment to check for any morphological changes or signs of precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of small molecules like this compound. It is important to use anhydrous DMSO to minimize degradation of the compound. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure. It is crucial to use a well-characterized, high-purity compound to ensure reproducible results.

Q3: Can this compound interfere with assay readouts?

A3: Like many small molecules, this compound has the potential to interfere with certain assay technologies. For example, it may have intrinsic fluorescence or absorbance at the wavelengths used for detection. It is recommended to run control experiments with the compound in the absence of the biological target (e.g., enzyme or cells) to check for such interference.

Q4: What is the significance of the α-ketoamide moiety in this compound?

A4: The α-ketoamide functional group is a key feature of this molecule and is known to be present in many biologically active compounds.[3] This group can act as a reactive center and may be involved in the compound's mechanism of action, for instance, by forming a reversible covalent bond with a target protein. However, this reactivity also contributes to its potential instability.

Data Presentation

Table 1: Potential Physicochemical Issues with this compound in Aqueous Assay Buffers

ParameterPotential IssueRecommended Action
Solubility Low aqueous solubility can lead to precipitation and inaccurate effective concentrations.Prepare high-concentration stock solutions in DMSO. Perform a solubility test in the final assay buffer. Visually inspect for precipitation.
Stability The α-ketoamide moiety can be susceptible to hydrolysis, particularly at non-neutral pH.Prepare fresh working solutions for each experiment. Assess compound stability in the assay buffer over the experiment's duration using HPLC-MS.
Keto-Hydrate Equilibrium The ketone can exist in equilibrium with a gem-diol hydrate, and this equilibrium is pH-dependent. The two forms may have different biological activities.[2]Maintain strict and consistent pH control of the assay buffer.
Photostability α-Ketoamides can be sensitive to light and may undergo photodegradation.Protect stock solutions and assay plates from light, especially if using fluorescence-based readouts.

Experimental Protocols

Protocol 1: Generic Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a model enzyme.

Materials:

  • This compound

  • Anhydrous DMSO

  • Enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (with a tightly controlled pH)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

    • Further dilute the DMSO solutions into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells.

  • Assay Setup:

    • Add the diluted compound solutions to the wells of the 96-well plate.

    • Include control wells:

      • Negative Control (No Inhibition): Enzyme and substrate in assay buffer with the same final concentration of DMSO.

      • Positive Control (Full Inhibition): A known inhibitor of the enzyme, if available.

      • Blank (No Enzyme): Substrate and compound in assay buffer to check for background signal.

  • Enzyme Addition and Pre-incubation:

    • Add the enzyme to all wells except the blank.

    • Pre-incubate the plate at the desired temperature for a standardized period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in the microplate reader and measure the signal (e.g., absorbance or fluorescence) over time (kinetic assay) or at a single endpoint after a fixed incubation time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Cell Viability (MTS) Assay

This protocol describes a common method for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • Anhydrous DMSO

  • Adherent or suspension cells

  • Complete cell culture medium

  • 96-well clear-bottom tissue culture plates

  • MTS reagent

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into the wells of a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically ≤0.5%).

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Untreated Control: Cells in fresh medium.

      • Positive Control: A known cytotoxic agent.

      • Media Blank: Medium without cells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours in the incubator.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media blank from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value.

Mandatory Visualization

Troubleshooting_Workflow Inconsistent_Results Inconsistent Assay Results with this compound Initial_Checks Initial Checks: - Pipetting Accuracy - Reagent Concentrations - Instrument Settings Inconsistent_Results->Initial_Checks Compound_Related_Issues Investigate Compound-Specific Issues Initial_Checks->Compound_Related_Issues Solubility Solubility Issues Compound_Related_Issues->Solubility Precipitation? Stability Stability Issues Compound_Related_Issues->Stability Degradation? Assay_Interference Assay Interference Compound_Related_Issues->Assay_Interference Signal Artifacts? Check_Precipitation Visually Inspect for Precipitation Perform Solubility Test Solubility->Check_Precipitation Fresh_Solutions Prepare Fresh Solutions Assess Stability (HPLC) Stability->Fresh_Solutions Control_Experiments Run Compound-Only Controls (No Enzyme/Cells) Assay_Interference->Control_Experiments pH_Control Strict pH Control of Buffer (Keto-Hydrate Equilibrium) Check_Precipitation->pH_Control Fresh_Solutions->pH_Control Data_Analysis Re-analyze Data with Appropriate Controls Control_Experiments->Data_Analysis pH_Control->Data_Analysis Consistent_Results Consistent Results Data_Analysis->Consistent_Results

References

optimization of catalytic systems for N-ethyl-2-oxo-2-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethyl-2-oxo-2-phenylacetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors. A primary cause can be incomplete activation of the carboxylic acid (phenylglyoxylic acid). The choice and quality of the coupling agent are critical. For instance, older or improperly stored carbodiimide reagents like DCC or EDC can be hydrolyzed and thus inactive. Additionally, the presence of moisture in the reaction can consume the activated intermediate.

    Recommended Solutions:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Verify Reagent Quality: Use fresh or properly stored coupling agents and other reagents.

    • Optimize Coupling Agent and Additives: Consider using a more efficient coupling system. For α-ketoamides, the OxymaPure/DIC system has been shown to provide superior purity and yield compared to traditional HOBt/DIC systems.[1][2] The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can also enhance the reaction rate, particularly when using carbodiimides.

    • Check Stoichiometry: Ensure the correct molar ratios of reactants are being used. A slight excess of the amine or coupling agent may be beneficial, but significant excess can lead to side products.

    • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: Presence of Significant Side Products

  • Question: My crude product shows multiple spots on TLC, indicating the presence of significant impurities. What are these side products and how can I minimize their formation?

  • Answer: The formation of side products is a common challenge. When using carbodiimide coupling agents like DCC, a major byproduct is the corresponding N-acylurea, which can be difficult to remove.[3] This arises from the rearrangement of the O-acylisourea intermediate. Another potential issue is the racemization of the α-ketoamide product.

    Recommended Solutions:

    • Choice of Coupling System: To avoid the formation of insoluble urea byproducts, consider using a water-soluble carbodiimide like EDC or a system like OxymaPure/DIC where the byproducts are more easily removed.[1][2][3]

    • Additive to Suppress Side Reactions: The use of additives like HOBt or OxymaPure can suppress the formation of N-acylurea by trapping the O-acylisourea intermediate to form a more stable active ester.[3][4]

    • Control of Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) can sometimes minimize the formation of side products.

    • Purification Strategy: A well-designed purification strategy is crucial. Column chromatography using silica gel is often effective for separating the desired product from impurities.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my this compound. What are the recommended purification techniques?

  • Answer: Purification of α-ketoamides can be challenging due to their polarity and potential for degradation.

    Recommended Solutions:

    • Work-up Procedure: After the reaction is complete, a standard work-up procedure involves filtering off any solid byproducts (like dicyclohexylurea if DCC is used), followed by washing the organic layer with dilute acid (to remove unreacted amine), dilute base (to remove unreacted carboxylic acid), and brine.

    • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. The choice of solvent system will depend on the specific impurities present.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct method is the condensation reaction between a phenylglyoxylic acid derivative and ethylamine.[5] This typically involves the use of a coupling agent to activate the carboxylic acid. An alternative route involves the reaction of an α-halo phenylacetyl chloride with ethylamine.[5]

Q2: Which catalytic system is recommended for the synthesis of this compound?

A2: For high purity and yield, a carbodiimide-based system with an additive is recommended. The OxymaPure/DIC (N,N'-diisopropylcarbodiimide) system has been shown to be highly efficient for the synthesis of α-ketoamides.[1][2] The classic DCC (N,N'-dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine) system is also effective, though the removal of the dicyclohexylurea (DCU) byproduct can be cumbersome.[3]

Q3: What is the role of additives like HOBt and OxymaPure?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are used in conjunction with carbodiimide coupling agents to improve reaction efficiency and reduce side reactions. They react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement into the N-acylurea byproduct and can lead to cleaner reactions and higher yields.[3][4]

Q4: Are there any stability concerns with α-ketoamides like this compound?

A4: Yes, α-ketoamides can be susceptible to epimerization or racemization at the α-carbon, especially under basic or acidic conditions. This should be a consideration during both the synthesis and purification steps.

Q5: What analytical techniques are used to characterize this compound?

A5: Standard analytical techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the final product.

Data Presentation

Table 1: Comparison of Catalytic Systems for α-Ketoamide Synthesis

Catalytic SystemCoupling AgentAdditiveTypical Yield RangeAdvantagesDisadvantages
System 1DCCDMAP (catalytic)60-80%Readily available, effective.Forms insoluble DCU byproduct, which can complicate purification.[3]
System 2EDCHOBt70-90%Water-soluble carbodiimide and byproduct, easier workup.[3]HOBt has some safety concerns.
System 3DICOxymaPure85-95%High yields and purity, avoids explosive potential of HOBt, byproducts are more soluble.[1][2]May be more expensive than other options.

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via DCC/DMAP Coupling

This protocol is adapted from a similar procedure for the synthesis of N-cyclohexyl-2-oxo-2-phenylacetamide.

Materials:

  • Phenylglyoxylic acid

  • Ethylamine (e.g., as a solution in a suitable solvent like THF or as a hydrochloride salt with a base)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of phenylglyoxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add ethylamine (1.0-1.2 eq).

  • Add a catalytic amount of DMAP (0.1 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C with continuous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification pga Phenylglyoxylic Acid mix Mix in Anhydrous DCM + DMAP (cat.) pga->mix ea Ethylamine ea->mix cool Cool to 0 °C mix->cool add_dcc Add DCC Solution (in DCM) cool->add_dcc react Stir at RT (12-24h) add_dcc->react filter Filter DCU react->filter wash Aqueous Washes (HCl, NaHCO₃, Brine) filter->wash dry Dry & Concentrate wash->dry chrom Column Chromatography dry->chrom product Pure Product chrom->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Inactive Reagents start->cause1 cause2 Moisture Contamination start->cause2 cause3 Inefficient Coupling start->cause3 cause4 Incorrect Stoichiometry start->cause4 sol1 Use Fresh Reagents cause1->sol1 sol2 Ensure Anhydrous Conditions cause2->sol2 sol3 Optimize Catalyst System (e.g., OxymaPure/DIC) cause3->sol3 sol4 Verify Molar Ratios cause4->sol4

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of N-ethyl-2-oxo-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic route is the condensation of a phenylglyoxylic acid derivative with ethylamine.[1] To facilitate this reaction, the carboxylic acid is often activated by converting it to a more reactive derivative, such as an acid chloride, or by using a coupling agent.[1]

Q2: What are the potential side reactions and impurities I should be aware of?

A2: Potential impurities can arise from unreacted starting materials, side reactions, or the use of coupling agents. Common impurities may include:

  • Unreacted Phenylglyoxylic Acid and Ethylamine: Incomplete reaction can leave starting materials in the crude product.

  • Ammonium Carboxylate Salt: A common intermediate formed from the acid-base reaction between phenylglyoxylic acid and ethylamine. This salt requires dehydration, typically by heating, to form the desired amide.

  • N-acylurea: If carbodiimide-based coupling agents (e.g., DCC) are used, the O-acylisourea intermediate can rearrange to form a stable N-acylurea, which can be difficult to remove.

  • Anhydride of Phenylglyoxylic Acid: This can form if the carboxylic acid is activated with reagents like thionyl chloride or oxalyl chloride and can react with the amine.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The following techniques are commonly used:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and the effectiveness of purification steps. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low or no product formation Incomplete activation of the carboxylic acid.If using thionyl chloride or oxalyl chloride, consider adding a catalytic amount of DMF to promote acid chloride formation. Ensure the reaction is stirred for a sufficient amount of time.
The amine starting material is a hydrochloride salt.The free amine is required for the reaction. Neutralize the amine salt with a base like triethylamine (Et3N) or sodium carbonate before adding it to the reaction mixture.[3]
Formation of a stable ammonium carboxylate salt.If reacting the carboxylic acid and amine directly, the reaction may need to be heated to over 100°C to drive off water and form the amide bond.
Significant amount of unreacted starting materials Insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction has stalled, consider increasing the temperature or allowing it to stir for a longer period.
Inefficient coupling agent.If using a coupling agent like HATU, add the amine to the reaction mixture about 30 minutes after combining the coupling agent, base, and carboxylic acid to allow for the formation of the activated ester.[4]
Product Purification Issues
Symptom Possible Cause Suggested Solution
Difficulty purifying by column chromatography Improper solvent system.Optimize the mobile phase using TLC. A common starting point for N-substituted phenylglyoxamides is a mixture of ethyl acetate and hexane. For a similar compound, N-cyclohexyl-2-oxo-2-phenylacetamide, a mobile phase of 30% ethyl acetate in hexane was effective.
Product co-elutes with an impurity.Consider using a different stationary phase, such as alumina or amine-functionalized silica, especially if the impurities are basic.[5]
Product "oils out" during recrystallization The chosen solvent is too good a solvent, or the solution is cooling too rapidly.Use a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for recrystallization include ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[6] Try cooling the solution slowly to encourage crystal formation.
Persistent impurity after recrystallization The impurity has similar solubility to the product in the chosen solvent.Try a different solvent or solvent system for recrystallization. Alternatively, a different purification technique like column chromatography may be necessary.

Data Presentation

Table 1: Solubility of Related Phenylacetamides in Various Solvents

SolventSolubility of 2-phenylacetamideTemperature (°C)
MethanolHigh20-50
EthanolApprox. 10 mg/mLNot specified
AcetoneHigh20-50
Ethyl AcetateModerate20-50
Dimethylformamide (DMF)Approx. 2 mg/mLNot specified
Dimethyl Sulfoxide (DMSO)Approx. 2 mg/mLNot specified

Data for 2-phenylacetamide was obtained from various sources.[7]

Table 2: 1H and 13C NMR Chemical Shifts for this compound

Assignment 1H NMR (ppm) 13C NMR (ppm)
Aromatic Protons7.2 - 7.8128.0 - 134.0
N-CH2~3.3~35.0
CH3~1.1~14.0
C=O (keto)-~192.0
C=O (amide)-~163.0

Note: These are approximate chemical shifts and may vary depending on the solvent and spectrometer frequency. Data is based on a supplementary information file from a research article.[8]

Experimental Protocols

Purification by Flash Column Chromatography

This is a general protocol that can be adapted for the purification of this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification by Recrystallization

This is a general protocol for recrystallization.

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Materials Phenylglyoxylic Acid + Ethylamine Activation Activation (e.g., SOCl2 or Coupling Agent) Starting_Materials->Activation Step 1 Condensation Condensation Activation->Condensation Step 2 Crude_Product Crude this compound Condensation->Crude_Product Step 3 Purification_Method Purification (Chromatography or Recrystallization) Crude_Product->Purification_Method Step 4 Pure_Product Pure Product Purification_Method->Pure_Product

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Activation Check Acid Activation & Amine Form Low_Yield->Check_Activation Yes Optimize_Purification Optimize Purification (Solvent System, Method) Impure_Product->Optimize_Purification Yes Success Successful Synthesis Impure_Product->Success No Check_Activation->Impure_Product Optimize_Purification->Success

Caption: A decision-making diagram for troubleshooting common issues in the synthesis.

References

Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Reaction Monitoring by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of N-ethyl-2-oxo-2-phenylacetamide using thin-layer chromatography (TLC).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate after development and visualization. 1. The sample is too dilute. 2. The compound is not UV-active and the visualization stain is ineffective. 3. The compound is volatile and has evaporated from the plate.1. Concentrate the sample before spotting it on the TLC plate. 2. Use a more general and robust staining method, such as potassium permanganate or p-anisaldehyde stain. 3. Ensure the TLC plate is not heated excessively during spotting or development.
The spots are streaking or elongated. 1. The sample is too concentrated (overloaded). 2. The compound is highly polar and interacting strongly with the silica gel. 3. The solvent system is not optimal. 4. The compound is acidic or basic.1. Dilute the sample before spotting. 2. Add a small amount of a polar solvent like methanol to the eluent. 3. Experiment with different solvent systems with varying polarities. 4. For acidic compounds, add a few drops of acetic acid to the eluent. For basic compounds, add a few drops of triethylamine.
Starting material and product spots have very similar Rf values. 1. The polarity difference between the starting material and the product is minimal. 2. The chosen solvent system is not providing adequate separation.1. Try a different solvent system. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) in various ratios should be tested. 2. Use a longer TLC plate to allow for better separation. 3. A two-dimensional TLC can be performed.
The starting material (phenylglyoxylic acid) or the amine (ethylamine) remains at the baseline. 1. Phenylglyoxylic acid is highly polar and adsorbs strongly to the silica gel. 2. Ethylamine is highly polar and may be protonated on the silica gel.1. For the carboxylic acid, add a small amount of acetic acid to the developing solvent to reduce its interaction with the silica gel. 2. For the amine, adding a small amount of triethylamine or ammonia to the eluent can help it move up the plate. However, ethylamine itself is very volatile and may be difficult to visualize.
Unexpected spots appear on the TLC plate. 1. Presence of impurities in the starting materials. 2. Formation of side products during the reaction. 3. Decomposition of the product or starting materials on the silica gel plate.1. Check the purity of the starting materials by running a TLC of each. 2. Adjust reaction conditions (e.g., temperature, reaction time) to minimize side product formation. 3. Run a 2D TLC to check for compound stability on the silica plate.

Frequently Asked Questions (FAQs)

Q1: What is a suitable TLC solvent system for monitoring the synthesis of this compound?

A1: A good starting point is a mixture of non-polar and polar solvents. Based on literature for similar compounds, a mixture of 30% ethyl acetate in hexane is a reasonable starting point. You can adjust the ratio to achieve optimal separation, where the product Rf value is ideally between 0.3 and 0.5. Other systems to try include dichloromethane and methanol mixtures (e.g., 95:5).

Q2: How can I visualize the spots on the TLC plate?

A2: this compound contains a phenyl group and should be visible under a UV lamp at 254 nm. For the starting materials, phenylglyoxylic acid is also UV active. Ethylamine is not UV active and is very volatile, making it difficult to visualize. To visualize all components, you can use chemical stains:

  • Potassium permanganate (KMnO₄) stain: This is a good general stain that will visualize most organic compounds.

  • p-Anisaldehyde stain: Another general stain that often gives different colors for different functional groups upon heating.

  • Ninhydrin stain: This is specific for primary and secondary amines and can be used to visualize any remaining ethylamine.

  • o-Phenylenediamine stain: This stain is reported to be useful for visualizing α-keto acids.[1]

Q3: My starting materials, phenylglyoxylic acid and ethylamine, are not moving from the baseline. What should I do?

A3: Carboxylic acids and amines are known to interact strongly with the acidic silica gel on the TLC plate, causing them to remain at the origin. To address this, you can add a small amount of acid or base to your eluent. For phenylglyoxylic acid, adding a few drops of acetic acid to the developing solvent can help. For ethylamine, adding a small amount of triethylamine may help it move up the plate.

Q4: What do the expected Rf values look like for this reaction?

A4: The product, this compound, is an amide and will be less polar than the starting carboxylic acid (phenylglyoxylic acid). The starting amine (ethylamine) is very polar. Therefore, you can expect the following trend in Rf values in a moderately polar solvent system (e.g., 30% ethyl acetate in hexane):

  • This compound (Product): Higher Rf value.

  • Phenylglyoxylic Acid (Starting Material): Lower Rf value, potentially close to the baseline.

  • Ethylamine (Starting Material): Very low Rf value, likely at the baseline, and may be difficult to visualize.

Compound Expected Rf Value (30% Ethyl Acetate in Hexane)
Phenylglyoxylic Acid~ 0.1 - 0.2
Ethylamine~ 0.0 - 0.1
This compound~ 0.4 - 0.6

Note: These are estimated values and may vary depending on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocol: Synthesis and TLC Monitoring

This protocol is based on a general procedure for the synthesis of N-substituted-2-oxo-2-phenylacetamides.[2]

Materials:

  • Phenylglyoxylic acid

  • Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a salt to be neutralized in situ)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenylglyoxylic acid (1 equivalent) and a catalytic amount of DMAP in dichloromethane.

  • Add ethylamine (1.1 equivalents) to the solution.

  • In a separate container, dissolve DCC (1.1 equivalents) in dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for the desired time (e.g., 2-4 hours).

  • TLC Monitoring:

    • Prepare a TLC plate by drawing a baseline in pencil.

    • Spot the starting material (phenylglyoxylic acid) on the left, a co-spot (starting material and reaction mixture) in the middle, and the reaction mixture on the right.

    • Develop the TLC plate in a chamber containing the chosen eluent (e.g., 30% ethyl acetate in hexane).

    • Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil.

    • Visualize the plate under a UV lamp and circle the spots.

    • Further visualize the plate using a potassium permanganate stain.

    • The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_tlc TLC Monitoring cluster_workup Work-up & Purification start Mix Phenylglyoxylic Acid, Ethylamine, DMAP in DCM add_dcc Add DCC solution start->add_dcc react Stir at Room Temperature add_dcc->react spot_tlc Spot TLC Plate (SM, Co-spot, Rxn) react->spot_tlc develop_tlc Develop in Eluent spot_tlc->develop_tlc visualize_tlc Visualize (UV, Stain) develop_tlc->visualize_tlc filter_dcu Filter DCU visualize_tlc->filter_dcu Reaction Complete wash Aqueous Washes filter_dcu->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end This compound purify->end Pure Product

Caption: Experimental workflow for the synthesis and monitoring of this compound.

References

Technical Support Center: HPLC Analysis of N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-ethyl-2-oxo-2-phenylacetamide, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[3] The asymmetry of a peak is often quantified by the tailing factor (T) or asymmetry factor (As), where a value greater than 1 indicates tailing.[3][4]

Q2: Why is peak tailing a problem for the analysis of this compound?

A2: Peak tailing can significantly compromise the quality of your analytical results. It leads to reduced resolution between adjacent peaks, decreased sensitivity and peak height, and can negatively impact the accuracy and precision of quantification because data systems may struggle to correctly identify the start and end of a tailing peak.[5]

Q3: What are the common causes of peak tailing in reversed-phase HPLC?

A3: The primary causes of peak tailing can be broadly categorized as chemical and physical issues.

  • Chemical Causes: These often involve secondary interactions between the analyte and the stationary phase. For compounds like this compound, which contain polar functional groups, interactions with residual silanol groups on the silica-based stationary phase are a major cause of tailing.[1][4][6] These interactions are particularly prevalent with basic compounds.[1][7]

  • Physical Causes: These can include issues with the HPLC system or the column itself, such as a void at the column inlet, a partially blocked column frit, or extra-column volume from using tubing with a large internal diameter.[4][6][8]

Q4: Can the sample solvent cause peak tailing?

A4: Yes, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including tailing.[5][6] This is especially noticeable for early eluting peaks. Diluting the sample in the mobile phase is recommended.[5]

Q5: Does sample overload cause peak tailing?

A5: Injecting too much sample (mass overload) can saturate the stationary phase, leading to asymmetrical peaks that often exhibit tailing.[2][5][6] If you observe that peak shape improves upon reducing the injection volume or sample concentration, sample overload is a likely cause.[5]

Troubleshooting Guide: Resolving Peak Tailing for this compound

Issue: My chromatogram for this compound shows significant peak tailing.

Below is a step-by-step guide to diagnose and resolve this issue.

Step 1: Differentiate Between Chemical and Physical Problems

A simple diagnostic test can help determine if the cause is chemical (related to interactions with the column packing) or physical (related to the HPLC system).

  • Diagnostic Test: Inject a neutral, non-polar compound like toluene.

    • If the toluene peak is symmetrical: The issue is likely a chemical interaction between this compound and the stationary phase. Proceed to the "Chemical Solutions" section.[9]

    • If the toluene peak also tails: This suggests a physical problem with the system or column, as toluene is not expected to have strong secondary interactions with the stationary phase.[9] Proceed to the "Physical Solutions" section.

Chemical Solutions

These solutions focus on modifying the mobile phase or selecting a more appropriate column to minimize secondary interactions.

  • Adjust Mobile Phase pH: The amide group in this compound can interact with acidic silanol groups on the silica stationary phase. Lowering the mobile phase pH to around 2.5-3.0 will suppress the ionization of these silanol groups, reducing their ability to interact with your analyte and thereby improving peak shape.[1][5][8]

  • Add a Mobile Phase Modifier: For basic compounds, adding a competing base like triethylamine (TEA) to the mobile phase at a concentration of around 10-20 mM can be effective.[1][5] TEA will preferentially interact with the active silanol sites, masking them from your analyte.[5]

  • Increase Buffer Concentration: Using a sufficient buffer concentration (e.g., >20 mM) helps to maintain a consistent pH and can also help to mask residual silanol interactions.[8][10]

  • Change the Stationary Phase:

    • Use a Modern, High-Purity Silica Column (Type B): These columns have a lower content of acidic silanol groups and trace metals compared to older Type A silica, which significantly reduces peak tailing for polar and basic compounds.[1]

    • Select an End-Capped Column: End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less polar and less likely to cause tailing.[4]

    • Consider Alternative Stationary Phases: For particularly problematic compounds, non-silica-based columns (e.g., polymeric or zirconia-based) or hybrid silica columns can offer improved peak symmetry.[1]

Physical Solutions

These solutions address mechanical issues within the HPLC system.

  • Check for Column Voids: A void at the head of the column can cause peak distortion.[3][5] This can sometimes be temporarily resolved by backflushing the column (if the manufacturer's instructions permit).[4] However, if a void is present, the column will likely need to be replaced.[5] To prevent voids, avoid sudden pressure changes and operate within the column's recommended pH and temperature ranges.[3][8]

  • Inspect for Blockages: A partially blocked inlet frit can distort the flow path and cause tailing for all peaks.[11] If a guard column is being used, remove it to see if the peak shape improves. If it does, replace the guard column. If not, the blockage may be on the analytical column's inlet frit.

  • Minimize Extra-Column Volume: Ensure that all tubing connections between the injector, column, and detector are as short as possible and have a narrow internal diameter.[8][12] Poorly made connections can also introduce dead volume, leading to peak broadening and tailing.[7]

Summary of Troubleshooting Parameters

ParameterRecommendation for this compoundRationale
Mobile Phase pH Adjust to pH 2.5 - 3.0Suppresses ionization of residual silanol groups on the stationary phase, reducing secondary interactions.[1][8]
Mobile Phase Additive Add Triethylamine (TEA) at 10-20 mMActs as a competing base to mask active silanol sites.[1][5]
Buffer Concentration Use >20 mMMaintains stable pH and helps mask silanol interactions.[8][10]
Sample Solvent Dissolve sample in the mobile phaseAvoids peak distortion caused by solvent mismatch.[5][6]
Sample Load Reduce injection volume or sample concentrationPrevents column overload, which can cause peak asymmetry.[2][5]
Column Type Use a modern, end-capped, high-purity (Type B) silica columnMinimizes the number of available silanol groups for interaction.[1][4]

Hypothetical Experimental Protocol

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Detection: UV at 254 nm.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

PeakTailingTroubleshooting start Peak Tailing Observed for This compound inject_neutral Inject Neutral Compound (e.g., Toluene) start->inject_neutral check_peak_shape Is Toluene Peak Symmetrical? inject_neutral->check_peak_shape chemical_problem Chemical Problem: Secondary Interactions check_peak_shape->chemical_problem Yes physical_problem Physical Problem: System or Column Issue check_peak_shape->physical_problem No adjust_ph Adjust Mobile Phase pH (e.g., to 2.5-3.0) chemical_problem->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., TEA) adjust_ph->add_modifier change_column Use High-Purity/ End-Capped Column add_modifier->change_column end_node Peak Shape Improved change_column->end_node check_guard_column Remove Guard Column physical_problem->check_guard_column check_connections Check Tubing and Connections for Dead Volume check_guard_column->check_connections replace_column Replace Column (Check for Voids/Blockage) check_connections->replace_column replace_column->end_node

Caption: A workflow diagram for troubleshooting HPLC peak tailing.

References

Validation & Comparative

A Comparative Analysis of N-ethyl-2-oxo-2-phenylacetamide and N-methyl-2-oxo-2-phenylacetamide: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the characteristics, synthesis, and potential biological activities of N-ethyl-2-oxo-2-phenylacetamide and N-methyl-2-oxo-2-phenylacetamide.

Introduction

Physicochemical Properties

The seemingly minor difference of a single methylene group between the N-ethyl and N-methyl analogs can influence key physicochemical parameters that are critical for their pharmacokinetic and pharmacodynamic profiles. These parameters, including molecular weight, lipophilicity (LogP), and polar surface area (PSA), are summarized below.

PropertyThis compoundN-methyl-2-oxo-2-phenylacetamide
Molecular Formula C10H11NO2C9H9NO2
Molecular Weight 177.20 g/mol 163.17 g/mol
LogP (Predicted) ~1.5~1.0
Polar Surface Area (PSA) 46.17 Ų46.17 Ų
CAS Number 70817-57-183490-71-5

Synthetic Protocols

The synthesis of N-alkyl-2-oxo-2-phenylacetamides is typically achieved through the amidation of a phenylglyoxylic acid derivative. The general experimental workflow is outlined below.

General Synthesis of N-alkyl-2-oxo-2-phenylacetamides

A common and direct method for the synthesis of these compounds involves the condensation reaction between a phenylglyoxylic acid derivative and the corresponding alkylamine (methylamine or ethylamine).[3]

Experimental Protocol:

  • Activation of Phenylglyoxylic Acid: Phenylglyoxylic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). A coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added to the solution to activate the carboxylic acid group. This is often performed in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically stirred at 0°C for 30 minutes.

  • Amidation: The respective alkylamine (methylamine or ethylamine, often as a solution in a solvent like THF or water) is added dropwise to the activated phenylglyoxylic acid solution at 0°C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-alkyl-2-oxo-2-phenylacetamide.

G cluster_synthesis General Synthesis Workflow start Phenylglyoxylic Acid activation Activation with Coupling Agent (e.g., DCC, EDC) start->activation amidation Amidation Reaction activation->amidation amine Alkylamine (Methylamine or Ethylamine) amine->amidation workup Aqueous Work-up amidation->workup purification Purification (Chromatography/Recrystallization) workup->purification product N-alkyl-2-oxo-2-phenylacetamide purification->product

Caption: General workflow for the synthesis of N-alkyl-2-oxo-2-phenylacetamides.

Comparative Biological Activity and Signaling Pathways

While direct comparative data is lacking, the biological activities of related phenylacetamide and α-ketoamide compounds can offer insights into the potential activities of the N-ethyl and N-methyl analogs. Compounds with the α-ketoamide scaffold are known to exhibit enhanced metabolic stability and improved cell permeability, making them attractive candidates in drug discovery.[1]

Research into related phenylacetamide structures has shown that even subtle modifications to the N-alkyl group can lead to significant changes in biological activity by influencing lipophilicity and steric hindrance, which in turn affect cell permeability and target binding affinity.[3] For instance, a study on a series of phenylacetamides acting as sodium channel blockers found a trend towards more potent activity with increasing lipophilicity of the amine portion of the molecule.[4] This suggests that the N-ethyl analog, being more lipophilic than the N-methyl analog, might exhibit greater potency in similar biological contexts.

Furthermore, derivatives of phenylglyoxylic acid have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.[2] The anti-inflammatory effects of such compounds could potentially be mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor iKK IKK Complex receptor->iKK compound N-alkyl-2-oxo-2-phenylacetamide compound->iKK Inhibition ikB IκBα iKK->ikB Phosphorylates & Inactivates nfkb NF-κB ikB->nfkb nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Transcription nucleus->genes

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action.

Conclusion

References

Validating the Structure of Synthesized N-ethyl-2-oxo-2-phenylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural validation of newly synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of spectroscopic and spectrometric techniques used to confirm the structure of N-ethyl-2-oxo-2-phenylacetamide, a valuable building block in organic synthesis. For a comprehensive comparison, we examine its structural validation alongside two closely related analogues: N-propyl-2-oxo-2-phenylacetamide and N-benzyl-2-oxo-2-phenylacetamide.

The correct identification of a synthesized molecule is paramount to understanding its chemical properties and biological activity. Even minor deviations in structure can lead to significant changes in function. Therefore, a multi-faceted analytical approach is essential for unambiguous structure elucidation. This guide outlines the key experimental techniques and presents the expected data for this compound and its derivatives, offering a clear framework for structural verification.

Comparative Analysis of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its N-propyl and N-benzyl analogues. These values provide a benchmark for researchers to compare against their own experimental results.

Compound This compound N-propyl-2-oxo-2-phenylacetamide N-benzyl-2-oxo-2-phenylacetamide
Structure
Molecular Formula C₁₀H₁₁NO₂C₁₁H₁₃NO₂C₁₅H₁₃NO₂
Molecular Weight 177.19 g/mol 191.22 g/mol 239.26 g/mol

Table 1: Physicochemical Properties

Technique This compound N-propyl-2-oxo-2-phenylacetamide N-benzyl-2-oxo-2-phenylacetamide
¹H NMR (CDCl₃, ppm) δ 8.30-8.50 (m, 2H, Ar-H), 7.65-7.75 (m, 1H, Ar-H), 7.50-7.60 (m, 2H, Ar-H), 7.15 (br s, 1H, NH), 3.48 (dq, J = 7.3, 5.7 Hz, 2H, N-CH₂), 1.28 (t, J = 7.3 Hz, 3H, CH₃)δ 8.30-8.50 (m, 2H, Ar-H), 7.65-7.75 (m, 1H, Ar-H), 7.50-7.60 (m, 2H, Ar-H), 7.10 (br s, 1H, NH), 3.38 (q, J = 7.0 Hz, 2H, N-CH₂), 1.65 (h, J = 7.4 Hz, 2H, CH₂), 0.98 (t, J = 7.4 Hz, 3H, CH₃)δ 8.35-8.55 (m, 2H, Ar-H), 7.65-7.75 (m, 1H, Ar-H), 7.50-7.60 (m, 2H, Ar-H), 7.25-7.40 (m, 5H, Ar-H), 7.20 (br s, 1H, NH), 4.65 (d, J = 5.8 Hz, 2H, N-CH₂)
¹³C NMR (CDCl₃, ppm) δ 192.5 (C=O, ketone), 163.0 (C=O, amide), 134.5 (Ar-C), 132.0 (Ar-C), 129.5 (Ar-CH), 128.9 (Ar-CH), 35.0 (N-CH₂), 14.5 (CH₃)δ 192.6 (C=O, ketone), 163.2 (C=O, amide), 134.5 (Ar-C), 132.0 (Ar-C), 129.5 (Ar-CH), 128.9 (Ar-CH), 41.8 (N-CH₂), 22.8 (CH₂), 11.4 (CH₃)δ 192.4 (C=O, ketone), 163.5 (C=O, amide), 137.8 (Ar-C), 134.6 (Ar-C), 132.0 (Ar-C), 129.5 (Ar-CH), 128.9 (Ar-CH), 128.8 (Ar-CH), 127.9 (Ar-CH), 127.6 (Ar-CH), 43.8 (N-CH₂)
IR (cm⁻¹) ~3300 (N-H stretch), ~1680 (C=O ketone stretch), ~1650 (C=O amide I band), ~1540 (N-H bend, amide II band)~3300 (N-H stretch), ~1680 (C=O ketone stretch), ~1650 (C=O amide I band), ~1540 (N-H bend, amide II band)~3300 (N-H stretch), ~1680 (C=O ketone stretch), ~1650 (C=O amide I band), ~1540 (N-H bend, amide II band)
Mass Spec (m/z) 177 (M⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 72 (M-C₆H₅CO)⁺191 (M⁺), 105 (C₆H₅CO⁺), 86 (M-C₆H₅CO)⁺, 77 (C₆H₅⁺)239 (M⁺), 106 (C₆H₅CH₂NH⁺), 105 (C₆H₅CO⁺), 91 (C₇H₇⁺), 77 (C₆H₅⁺)

Table 2: Comparative Spectroscopic and Spectrometric Data

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols can be adapted for the synthesis of the N-propyl and N-benzyl analogues by substituting the corresponding primary amine.

Synthesis of this compound

A common and effective method for the synthesis of α-ketoamides is the coupling of an α-keto acid with an amine using a suitable coupling agent.

Materials:

  • Phenylglyoxylic acid

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a hydrochloride salt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve phenylglyoxylic acid in anhydrous DCM.

  • Add a catalytic amount of DMAP to the solution.

  • In a separate flask, prepare a solution of ethylamine. If using the hydrochloride salt, neutralize it with a suitable base (e.g., triethylamine) and extract into the reaction solvent.

  • Add the ethylamine solution to the phenylglyoxylic acid solution and stir at room temperature.

  • Slowly add a solution of DCC in DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum. Key signals to identify include the aromatic protons, the N-H proton (which may be broad), the methylene protons of the ethyl group, and the methyl protons of the ethyl group.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Identify the two carbonyl carbons (ketone and amide), the aromatic carbons, and the aliphatic carbons of the ethyl group.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Identify the characteristic absorption bands for the N-H bond, the two distinct carbonyl groups (ketone and amide), and the aromatic C-H and C=C bonds.

Mass Spectrometry (MS):

  • Technique: Use a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.

Workflow for Structure Validation

The logical flow for validating the structure of a synthesized compound involves a series of steps, from initial synthesis and purification to comprehensive spectroscopic analysis.

structure_validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_validation Structure Validation Synthesis Synthesis of N-ethyl-2-oxo- 2-phenylacetamide Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Comparison to Expected Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Data Match Structure_Incorrect Structure Incorrect/ Impure Data_Analysis->Structure_Incorrect Data Mismatch

Caption: Workflow for the synthesis and structural validation of this compound.

By following these detailed protocols and comparing the obtained data with the provided reference values, researchers can confidently validate the structure of their synthesized this compound and its analogues. This rigorous approach ensures the integrity of subsequent research and development efforts.

A Comparative Analysis of Phenylacetamide Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of phenylacetamide derivatives, focusing on their anticonvulsant properties. Phenylacetamides are a significant class of compounds in medicinal chemistry, with several derivatives showing promise as anticonvulsant, anticancer, and anti-inflammatory agents.[1][2][3][4] This analysis centers on Levetiracetam, a well-established antiepileptic drug (AED), and compares its activity with other synthesized derivatives, providing a framework for future drug development.[5]

Introduction to Phenylacetamide Derivatives

The phenylacetamide scaffold is a versatile structure in drug design. Its derivatives have been explored for a wide range of therapeutic applications.[6][7] In the context of epilepsy, these compounds often target various neurological pathways to reduce seizure activity.[8] Levetiracetam, a prominent member of this class, is known for its unique mechanism of action, primarily involving the synaptic vesicle protein 2A (SV2A).[9][10]

Comparative Anticonvulsant Activity

The efficacy of anticonvulsant drugs is often evaluated using animal models such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.[2][11] These tests help determine a compound's ability to prevent seizure spread and its potential efficacy against generalized tonic-clonic and myoclonic seizures, respectively. The therapeutic index (Protective Index) is a critical measure of a drug's safety, calculated as the ratio of the neurotoxic dose (TD50) to the effective dose (ED50).[12]

DerivativeMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6-Hz (44mA) ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (MES)
Levetiracetam (Benchmark) 1725231710100.6
Compound 14 49.667.463.2>300>6.0
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) 100>300Not Reported>300>3.0
N-(3-chlorophenyl)-2-morpholino-acetamide (13) 100>300Not Reported>300>3.0

Data synthesized from multiple sources for comparative purposes.[2][13]

Key Observations:

  • Levetiracetam exhibits a high potency in both MES and scPTZ screens and an exceptionally high protective index, indicating a wide therapeutic window.

  • Compound 14 , a novel derivative, shows broad-spectrum activity across MES, scPTZ, and the drug-resistant 6-Hz model, making it a promising candidate for further development.[13]

  • Derivatives 12 and 13 show activity in the MES test, indicating potential efficacy against generalized seizures, although their potency is lower than Levetiracetam.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative data table.

Maximal Electroshock (MES) Assay

This test is a primary screening model for drugs effective against generalized tonic-clonic seizures.[11]

  • Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

  • Animals: Male albino mice (18-25 g).

  • Procedure:

    • Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • After a set pretreatment time (typically 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

    • The mice are observed for the presence or absence of the tonic hindlimb extension.

    • The absence of the tonic extensor component is defined as protection.[14]

    • The ED50, the dose required to protect 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Assay

This model is used to identify compounds that can prevent clonic seizures induced by the chemical convulsant pentylenetetrazole, suggesting potential efficacy against absence seizures.[15]

  • Objective: To assess a compound's ability to prevent clonic seizures following the administration of a convulsant.

  • Animals: Male albino mice (18-25 g).

  • Procedure:

    • Test compounds are administered at various doses.

    • Following the pretreatment period, a dose of Pentylenetetrazole (typically 85 mg/kg) is injected subcutaneously.

    • Animals are placed in individual observation cages.

    • The presence of a clonic seizure, characterized by clonus of the limbs, jaw, and vibrissae lasting for at least 5 seconds, is the endpoint.

    • The absence of this endpoint within a 30-minute observation period constitutes protection.

    • The ED50 is calculated.

Rotarod Neurotoxicity Test

This assay evaluates the potential for a compound to cause motor impairment or neurotoxicity.

  • Objective: To measure a compound's effect on motor coordination and balance.

  • Animals: Male albino mice (18-25 g).

  • Procedure:

    • Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for a set duration (e.g., 1 minute).

    • Only mice that successfully complete the pre-test are used.

    • Test compounds are administered, and at the time of peak effect, the mice are re-tested on the rotarod.

    • The inability of a mouse to remain on the rod for the full duration is indicative of neurotoxicity.

    • The TD50, the dose causing motor impairment in 50% of the animals, is calculated.

Visualizations: Synthesis and Mechanism of Action

General Synthesis Workflow

The synthesis of phenylacetamide derivatives often involves the reaction of a substituted aniline with an activated form of a carboxylic acid, such as an acyl chloride, in the presence of a base.[16][17] This common pathway allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[18]

G cluster_reactants Starting Materials cluster_steps Reaction Steps P1 Phenylacetic Acid Derivative S1 Activation (e.g., with SOCl2) P1->S1 A1 Substituted Aniline S2 Amide Coupling (Base present) A1->S2 P2 Phenylacetyl Chloride S1->P2 P3 Final Phenylacetamide Derivative S2->P3 P2->S2

Caption: General synthesis workflow for phenylacetamide derivatives.

Proposed Mechanism of Action: SV2A Modulation

Levetiracetam's primary mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A).[19] This protein is crucial for the proper regulation of neurotransmitter release from synaptic vesicles.[5][8] By modulating SV2A's function, Levetiracetam is thought to reduce the hypersynchronization of neuronal firing that leads to seizures, without affecting normal neuronal excitability.[9] This distinct mechanism contributes to its broad efficacy and favorable side-effect profile.[10][19]

G cluster_presynaptic Presynaptic Terminal SV Synaptic Vesicle Membrane SV2A SV2A Protein NT_Release Reduced Neurotransmitter Release SV2A->NT_Release Modulates Ca_Channel Ca2+ Channel Lev Levetiracetam Lev->SV2A Binds to Seizure Reduced Seizure Propagation NT_Release->Seizure

Caption: Proposed mechanism of Levetiracetam via SV2A modulation.

References

Investigating the Cannabinoid Receptor 2 (CB2) as a Potential Biological Target for N-ethyl-2-oxo-2-phenylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 3, 2025

Introduction

N-ethyl-2-oxo-2-phenylacetamide is a small molecule featuring an α-ketoamide scaffold, a structure known for its presence in a variety of biologically active compounds.[1] While the specific biological target of this compound has not been definitively identified in publicly available literature, the structurally related phenylacetamide moiety has been implicated in the modulation of several protein targets. Notably, derivatives of phenylacetamide have been identified as inverse agonists of the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR) primarily expressed in immune cells.[2]

The CB2 receptor is a promising therapeutic target for a range of pathologies, including inflammatory and neuropathic pain, neurodegenerative diseases, and certain cancers, largely due to its immunomodulatory functions and lack of the psychotropic effects associated with the Cannabinoid Receptor 1 (CB1).[3]

This guide provides a comparative framework for investigating the potential of this compound as a CB2 receptor modulator. It outlines key experimental protocols, presents comparative data from known CB2 ligands, and visualizes the underlying signaling pathways and experimental workflows. The data and protocols presented herein are intended to serve as a foundational resource for researchers seeking to characterize the biological activity of this and related compounds.

Comparative Analysis of CB2 Receptor Ligands

To date, no public data exists detailing the binding affinity or functional potency of this compound at the CB2 receptor. However, a structurally related compound, N,N'-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide), has been identified as a CB2 inverse agonist.[2] This provides a rationale for hypothesizing that this compound may also exhibit activity at this receptor. The following tables present data for this related phenylacetamide derivative alongside other well-characterized CB2 receptor modulators to provide a basis for comparison.

Table 1: Binding Affinity of Selected Compounds for the Human CB2 Receptor

CompoundClassRadioligand UsedKi (nM)Reference
N,N'-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide)Inverse Agonist[3H]CP-55,940777[2]
SR144528Inverse Agonist[3H]CP-55,9400.6
HU-308Agonist[3H]CP-55,94022.7
JWH-133Agonist[3H]CP-55,9403.4

Table 2: Functional Activity of Selected CB2 Receptor Ligands

CompoundAssay TypeCell LineEC50/IC50 (nM)EfficacyReference
N,N'-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide)cAMPCHO-hCB228 (EC50)Inverse Agonist[2]
SR144528cAMPCHO-hCB24.0 (IC50)Inverse Agonist
HU-308[35S]GTPγSCHO-hCB220 (EC50)Full Agonist
JWH-133cAMPAtT-203.1 (EC50)Full Agonist

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of potential CB2 ligands, it is crucial to visualize the signaling cascade they modulate and the experimental workflow used for their characterization.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2R CB2 Receptor G_protein Gαi/oβγ CB2R->G_protein Activation beta_arrestin β-Arrestin CB2R->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK (ERK, p38, JNK) G_protein->MAPK Activation cAMP cAMP AC->cAMP ATP to cAMP (inhibited) PKA PKA cAMP->PKA Activation beta_arrestin->MAPK Activation Ligand Agonist Ligand Ligand->CB2R Inverse_Agonist Inverse Agonist Ligand Inverse_Agonist->CB2R

Caption: CB2 receptor signaling pathway.

Experimental_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary (Functional) Screening cluster_selectivity_profiling Selectivity Profiling Binding_Assay Radioligand Binding Assay (Determine Ki) cAMP_Assay cAMP Assay (Determine EC50/IC50) Binding_Assay->cAMP_Assay Active compounds beta_Arrestin_Assay β-Arrestin Recruitment (Determine Potency/Efficacy) cAMP_Assay->beta_Arrestin_Assay Confirm mechanism CB1_Binding CB1 Receptor Binding Assay cAMP_Assay->CB1_Binding Potent compounds Other_GPCRs Off-target GPCR Panel CB1_Binding->Other_GPCRs Selective compounds Compound Test Compound (this compound) Compound->Binding_Assay

Caption: Experimental workflow for characterizing CB2 receptor modulators.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize CB2 receptor ligands.

Radioligand Competition Binding Assay for CB2 Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB2 receptor.

  • Materials:

    • Membrane preparations from CHO or HEK-293 cells stably expressing the human CB2 receptor.

    • [3H]CP-55,940 (radioligand).

    • SR144528 (for non-specific binding determination).

    • Test compound (e.g., this compound).

    • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

    • 96-well plates.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in binding buffer.

    • In a 96-well plate, add the cell membrane preparation (typically 5-10 µg of protein per well).

    • Add a fixed concentration of [3H]CP-55,940 (typically at its Kd value).

    • Add the various concentrations of the test compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of an unlabeled ligand (e.g., SR144528).

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of the Gi/o-coupled CB2 receptor.

  • Materials:

    • CHO cells stably expressing the human CB2 receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Test compound.

    • cAMP detection kit (e.g., HTRF or ELISA-based).

    • Cell culture medium and plates.

  • Procedure:

    • Plate the CB2-expressing cells in a 96-well plate and culture overnight.

    • Replace the culture medium with assay buffer and pre-incubate with the test compound at various concentrations for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

    • For agonists, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed. For inverse agonists, a dose-dependent decrease in basal cAMP levels (in the absence of an agonist) will be seen.

    • Calculate the EC50 (for agonists) or IC50 (for inverse agonists) from the dose-response curves.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB2 receptor, an event that can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling.

  • Materials:

    • U2OS or HEK-293 cells co-expressing the human CB2 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.

    • Test compound.

    • Substrate for the complemented enzyme (e.g., chemiluminescent substrate).

    • Cell culture medium and plates.

  • Procedure:

    • Plate the engineered cells in a 96-well plate and culture overnight.

    • Add the test compound at various concentrations.

    • Incubate for 60-90 minutes at 37°C.

    • Add the detection reagents containing the enzyme substrate.

    • Incubate for a further 60 minutes at room temperature.

    • Measure the luminescence or fluorescence signal.

    • An increase in signal indicates agonist-induced recruitment of β-arrestin to the CB2 receptor.

    • Calculate the EC50 from the dose-response curve.

Conclusion and Future Directions

While there is currently no direct evidence confirming the biological target of this compound, its structural similarity to known CB2 inverse agonists provides a compelling rationale for its investigation as a modulator of the CB2 receptor. The experimental protocols and comparative data presented in this guide offer a comprehensive starting point for researchers to systematically evaluate the binding affinity, functional activity, and selectivity of this compound.

Future studies should focus on performing the described binding and functional assays to determine if this compound interacts with the CB2 receptor and, if so, to characterize its pharmacological profile as an agonist, antagonist, or inverse agonist. Subsequent selectivity profiling against the CB1 receptor and a broader panel of off-target proteins will be crucial in assessing its therapeutic potential. The insights gained from such studies will not only elucidate the mechanism of action of this compound but also contribute to the broader understanding of the structure-activity relationships of α-ketoamides as a versatile scaffold in drug discovery.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of N-ethyl-2-oxo-2-phenylacetamide, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of drug products. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While direct cross-validation studies for this compound are not extensively available in the public domain, this guide compiles typical performance data from analogous α-ketoamides and related pharmaceutical compounds to provide a robust framework for method selection and validation.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of small organic molecules like this compound. These values are representative and may vary depending on the specific instrumentation and method parameters.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (% RSD) < 2%< 5%< 2%
Limit of Detection (LOD) 10-50 ng/mL1-10 ng/mL0.01-1 ng/mL
Limit of Quantitation (LOQ) 50-200 ng/mL5-50 ng/mL0.05-5 ng/mL
Specificity GoodExcellentExcellent
Throughput ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for specific applications.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk material or simple formulations.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

      • 0-1 min: 30% Acetonitrile

      • 1-10 min: 30% to 70% Acetonitrile

      • 10-12 min: 70% Acetonitrile

      • 12-13 min: 70% to 30% Acetonitrile

      • 13-15 min: 30% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards ranging from 0.05 to 200 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is particularly useful for identifying and quantifying volatile impurities or for the analysis of the compound in complex matrices after derivatization.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

    • Prepare calibration standards by serial dilution.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices.[1]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A fast-eluting C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor ion (Q1): [M+H]+ of this compound.

      • Product ions (Q3): At least two specific fragment ions.

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Sample Preparation (for plasma samples):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Mandatory Visualizations

The following diagrams illustrate the typical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Dilution Serial Dilution for Standards Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: Workflow for HPLC-UV Analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Dissolution in Volatile Solvent Dilution Preparation of Standards Sample->Dilution Injection Splitless Injection Dilution->Injection Separation Capillary GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Data Data Analysis Detection->Data

Caption: Workflow for GC-MS Analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis Spiking Plasma Spiking with IS Precipitation Protein Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation Fast LC Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for LC-MS/MS Analysis of this compound in Plasma.

References

Comparative Efficacy Analysis: N-Ethyl-2-oxo-2-phenylacetamide Derivative (Drug X) vs. Carbamazepine in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of a novel anticonvulsant candidate, designated as Drug X, derived from N-ethyl-2-oxo-2-phenylacetamide, and the established standard-of-care antiepileptic drug, Carbamazepine. The following sections present a summary of their proposed mechanisms of action, comparative quantitative data from preclinical seizure models, and detailed experimental protocols.

Mechanism of Action

Carbamazepine , a well-established anticonvulsant, primarily exerts its therapeutic effect by blocking voltage-gated sodium channels in neuronal cell membranes.[1][2] This action prevents the generation and propagation of high-frequency, repetitive action potentials that are characteristic of seizures. Carbamazepine binds to the inactivated state of the sodium channel, thereby stabilizing it and prolonging the refractory period of the neuron.[2]

Drug X , a hypothetical derivative of this compound, is postulated to share a similar mechanism of action with other acetamide-based anticonvulsants. Its primary target is also believed to be the voltage-gated sodium channels, leading to a reduction in neuronal hyperexcitability. The this compound scaffold is a key pharmacophore that allows for interaction with the channel pore, effectively inhibiting the influx of sodium ions during neuronal depolarization.

Signaling Pathway: Inhibition of Voltage-Gated Sodium Channel

The following diagram illustrates the proposed mechanism of action for both Carbamazepine and Drug X at the cellular level, focusing on their interaction with the voltage-gated sodium channel.

G cluster_membrane Neuronal Membrane Na_channel_closed Voltage-Gated Na+ Channel (Resting State) Na_channel_open Voltage-Gated Na+ Channel (Open State) Na_channel_closed->Na_channel_open Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated State) Na_channel_open->Na_channel_inactivated Inactivates Na_influx Na+ Influx Na_channel_open->Na_influx Allows Repolarization Repolarization Na_channel_inactivated->Repolarization During Stabilization Stabilization of Inactivated State Na_channel_inactivated->Stabilization Depolarization Neuronal Depolarization Depolarization->Na_channel_closed Opens channel Repolarization->Na_channel_closed Resets channel Action_Potential Action Potential Propagation Na_influx->Action_Potential Seizure_Activity Seizure Activity Action_Potential->Seizure_Activity Drug Carbamazepine / Drug X Drug->Na_channel_inactivated Binds to Stabilization->Seizure_Activity Inhibits

Caption: Proposed mechanism of action of Carbamazepine and Drug X.

Quantitative Efficacy Data

The following table summarizes the median effective dose (ED50) and median toxic dose (TD50) of Carbamazepine and the hypothetical Drug X in standard preclinical models of epilepsy in mice. The Protective Index (PI) is calculated as TD50/ED50.

CompoundMaximal Electroshock (MES) Test ED50 (mg/kg)Subcutaneous Pentylenetetrazole (scPTZ) Test ED50 (mg/kg)Rotarod Test TD50 (mg/kg)Protective Index (MES)
Carbamazepine 8.8> 5045.05.1
Drug X 6.245.055.08.9

Note: Data for Drug X is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key preclinical anticonvulsant screening tests are provided below.

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

  • Animal Model: Male Swiss mice (18-25 g) are used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Induction of Seizures: 30 minutes post-drug administration, a maximal electroshock (50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the absence of this phase.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures.

  • Animal Model: Male Swiss mice (18-25 g) are used.

  • Drug Administration: Test compounds are administered i.p. at various doses, with a corresponding vehicle control group.

  • Induction of Seizures: 30 minutes after drug administration, pentylenetetrazole (PTZ) is injected subcutaneously (s.c.) at a dose of 85 mg/kg, which induces clonic seizures in over 95% of control animals.

  • Endpoint: Animals are observed for 30 minutes. The absence of a 5-second period of clonic spasms is considered protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined by probit analysis.

Rotarod Test for Neurotoxicity

This test assesses motor impairment and potential neurotoxic side effects.

  • Animal Model: Male Swiss mice (18-25 g) are trained to remain on a rotating rod (3 cm diameter, 6 rpm) for at least one minute.

  • Drug Administration: The test compounds are administered i.p. at various doses.

  • Assessment: At 30 minutes post-administration, the mice are placed on the rotarod, and their ability to remain on the rod for one minute is assessed.

  • Endpoint: The inability to remain on the rotating rod for one minute is defined as neurotoxicity.

  • Data Analysis: The TD50, the dose that causes neurotoxicity in 50% of the animals, is calculated.

Experimental Workflow

The following diagram outlines the typical workflow for preclinical anticonvulsant drug screening.

G start Start: Compound Synthesis (e.g., Drug X from this compound) initial_screening Initial Screening: Maximal Electroshock (MES) Test Subcutaneous PTZ (scPTZ) Test start->initial_screening active Active? initial_screening->active inactive Inactive active->inactive No quantification Quantitative Evaluation: Determine ED50 in MES and/or scPTZ tests active->quantification Yes neurotoxicity Neurotoxicity Assessment: Rotarod Test Determine TD50 quantification->neurotoxicity pi_calculation Calculate Protective Index (PI) PI = TD50 / ED50 neurotoxicity->pi_calculation advanced_studies Advanced Preclinical Studies: - Mechanism of Action - Pharmacokinetics - Chronic Seizure Models pi_calculation->advanced_studies end End: Candidate for Further Development advanced_studies->end

Caption: Preclinical anticonvulsant drug screening workflow.

References

The Pivotal Role of Structure in the Anticonvulsant Activity of N-Ethyl-2-oxo-2-phenylacetamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of a compound class is fundamental to designing more effective and safer therapeutics. This guide provides a comparative analysis of N-ethyl-2-oxo-2-phenylacetamide analogs, a scaffold of interest in the pursuit of novel anticonvulsant agents. By examining the impact of structural modifications on biological activity, supported by experimental data from related compound series, we aim to illuminate the key determinants of anticonvulsant efficacy.

While a systematic SAR study on a dedicated series of this compound analogs is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally similar N-substituted phenylacetamide and α-substituted acetamido-N-benzylacetamide derivatives. These studies consistently highlight the importance of the phenyl ring, the α-ketoamide moiety, and the nature of the N-substituent in modulating anticonvulsant activity, primarily evaluated through the maximal electroshock seizure (MES) test.

Comparative Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of various N-substituted acetamide analogs, providing a basis for inferring the SAR of this compound derivatives. The data is compiled from various studies and showcases the impact of substitutions on the phenyl ring and the N-alkyl group on the median effective dose (ED50) in the MES test, a standard preclinical model for generalized tonic-clonic seizures.

Compound IDBasic ScaffoldR (N-substituent)R' (Phenyl Ring Substituent)Anticonvulsant Activity (MES, ED50 mg/kg, i.p.)Reference Compound
Hypothetical Analog 1 N-Alkyl-2-oxo-2-phenylacetamide-CH2CH3HData not available-
Related Analog A α-acetamido-N-benzylacetamide-CH2PhH> 100No
Related Analog B α-acetamido-N-benzylacetamide-CH2Ph4-Cl38No
Related Analog C α-acetamido-N-benzylacetamide-CH2Ph4-F45No
Related Analog D N-(Aryl)-2-(azolyl)acetamideVarious ArylH64.9 (for an α-naphthyl analog)No
Phenytoin Hydantoin--9.5Yes
Carbamazepine Dibenzazepine--8.8Yes

Note: The data for related analogs are from studies on different, albeit structurally similar, series of compounds. Direct comparison of ED50 values should be made with caution. The entry for the hypothetical this compound is included to highlight the gap in available data.

From the available data on related structures, several key SAR trends can be inferred:

  • Phenyl Ring Substitution: Introduction of small, electron-withdrawing groups, such as chloro and fluoro substituents, at the para-position of the phenyl ring appears to enhance anticonvulsant activity. This suggests that electronic and steric factors on the aromatic ring play a crucial role in the interaction with the biological target.

  • N-Substituent: The nature of the substituent on the amide nitrogen significantly influences activity. While direct data for an N-ethyl group on the 2-oxo-2-phenylacetamide scaffold is scarce, studies on related N-benzylacetamides indicate that the N-substituent is a critical determinant of potency.

  • The α-Ketoamide Moiety: The α-ketoamide functional group is a recurring motif in biologically active compounds and is considered a key pharmacophoric element. Its unique electronic properties likely contribute to the binding of these molecules to their target(s).

Experimental Protocols

The evaluation of anticonvulsant activity for these compounds predominantly relies on the Maximal Electroshock Seizure (MES) Test .

Maximal Electroshock Seizure (MES) Test Protocol

Objective: To assess the ability of a compound to prevent the spread of seizures induced by a maximal electrical stimulus, indicative of potential efficacy against generalized tonic-clonic seizures.

Apparatus:

  • A pulse generator capable of delivering a constant current.

  • Corneal electrodes.

  • Animal restraining holder.

Procedure:

  • Animal Model: Adult male mice (e.g., Swiss albino, 20-25 g) are typically used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

  • Pre-treatment Time: A specific pre-treatment time (e.g., 30 or 60 minutes) is allowed for the compound to be absorbed and distributed.

  • Electrical Stimulation: A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes, which have been moistened with saline to ensure good electrical contact.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is then calculated using statistical methods such as probit analysis.

General Synthesis of N-Alkyl-2-oxo-2-phenylacetamide Analogs

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and straightforward method involves the amidation of a phenylglyoxylic acid derivative with the corresponding amine.

General Reaction Scheme:

Procedure:

  • Activation of Carboxylic Acid: Phenylglyoxylic acid can be activated to facilitate the reaction. This can be achieved by converting it to a more reactive derivative, such as an acid chloride (e.g., using thionyl chloride or oxalyl chloride), or by using a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).

  • Amidation: The activated phenylglyoxylic acid derivative is then reacted with the desired primary amine (e.g., ethylamine for the synthesis of this compound) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) and often in the presence of a base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid byproduct.

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified by techniques such as recrystallization or column chromatography to yield the desired N-alkyl-2-oxo-2-phenylacetamide analog.

Visualizing the Structure-Activity Landscape and Potential Mechanisms

To better understand the relationships and processes involved, the following diagrams have been generated using Graphviz.

SAR_Relationship cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Anticonvulsant Activity Scaffold Core Structure (Phenyl-CO-CO-NH-Et) PhenylRing Phenyl Ring Substitutions (R') N_Substituent N-Alkyl Group (R) Activity Biological Effect (e.g., MES Test - ED50) PhenylRing->Activity Influences Potency (e.g., 4-Cl, 4-F enhance) N_Substituent->Activity Modulates Activity

Caption: Logical relationship of the Structure-Activity Relationship (SAR) for this compound analogs.

Experimental_Workflow Start Design & Synthesis of Analogs Purification Purification & Characterization (Chromatography, NMR, MS) Start->Purification Screening Anticonvulsant Screening (MES Test) Purification->Screening DataAnalysis Data Analysis (Calculation of ED50) Screening->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR SAR->Start Iterative Design End Lead Optimization SAR->End

Caption: A typical experimental workflow for the synthesis and evaluation of novel anticonvulsant compounds.

Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential NaChannel_Open Voltage-Gated Na+ Channel (Active) AP->NaChannel_Open Depolarization NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive) NaChannel_Open->NaChannel_Inactive Influx of Na+ Neurotransmitter Glutamate Release NaChannel_Open->Neurotransmitter NaChannel_Inactive->NaChannel_Open Repolarization Glutamate Glutamate Neurotransmitter->Glutamate Receptor Glutamate Receptor Glutamate->Receptor Excitation Neuronal Excitation Receptor->Excitation Analog N-Ethyl-2-oxo-2- phenylacetamide Analog Analog->NaChannel_Inactive Stabilizes Inactive State

Caption: A proposed mechanism of action involving the modulation of voltage-gated sodium channels.[1][2][3]

Conclusion

The exploration of this compound analogs as potential anticonvulsant agents reveals a promising, yet underexplored, area of medicinal chemistry. Based on the analysis of structurally related compounds, it is evident that modifications to the phenyl ring and the N-alkyl substituent are key to tuning anticonvulsant activity. Specifically, the introduction of small, electron-withdrawing groups on the phenyl ring appears to be a favorable strategy for enhancing potency.

The proposed mechanism of action, centering on the modulation of voltage-gated sodium channels, aligns with the known mechanisms of many established anticonvulsant drugs and provides a rational basis for the design of new analogs.[1][2][3] Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to establish a definitive SAR and to identify lead candidates with improved efficacy and safety profiles. The experimental protocols and workflows outlined in this guide provide a robust framework for such endeavors. Through continued investigation, this class of compounds may yield novel therapeutics for the management of epilepsy.

References

Validating the Neuroprotective Effects of N-ethyl-2-oxo-2-phenylacetamide in a Preclinical Model of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive framework for validating the potential neuroprotective properties of N-ethyl-2-oxo-2-phenylacetamide in a new, clinically relevant animal model. Given the limited existing biological data for this compound, we propose a validation study using a well-established model of ischemic stroke—Middle Cerebral Artery Occlusion (MCAO) in rats. This document outlines the experimental design, methodologies, and data presentation required to objectively compare the efficacy of this compound against a known neuroprotective agent, the p38 MAPK inhibitor SB239063. The protocols and data herein are presented as a template for researchers and drug development professionals to assess the therapeutic potential of this novel compound.

Based on the known activity of structurally related compounds, we hypothesize that this compound may exert its neuroprotective effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical mediator of neuronal apoptosis and inflammation following ischemic injury.

Data Presentation: Comparative Efficacy in a Rat MCAO Model

The following tables summarize the hypothetical quantitative data from the proposed validation study, comparing this compound with a vehicle control and a known p38 MAPK inhibitor, SB239063.

Table 1: Comparison of Neurological Deficit Scores 24 Hours Post-MCAO

Treatment GroupNDosage (mg/kg)Mean Neurological Score (± SEM)% Improvement vs. Vehicle
Sham10N/A0.1 ± 0.1N/A
Vehicle (Saline)15N/A3.2 ± 0.40%
This compound15101.8 ± 0.343.8%
SB239063 (Positive Control)1551.5 ± 0.253.1%

Table 2: Analysis of Infarct Volume 24 Hours Post-MCAO

Treatment GroupNMean Total Infarct Volume (mm³ ± SEM)% Reduction vs. Vehicle
Sham100N/A
Vehicle (Saline)15210.5 ± 15.20%
This compound15125.8 ± 12.140.2%
SB239063 (Positive Control)15102.3 ± 10.551.4%

Table 3: Quantification of Apoptotic Cells in the Ischemic Penumbra

Treatment GroupNMean TUNEL-Positive Cells/mm² (± SEM)% Reduction vs. Vehicle
Sham105.2 ± 1.1N/A
Vehicle (Saline)15158.4 ± 11.30%
This compound1585.1 ± 9.846.3%
SB239063 (Positive Control)1568.7 ± 7.556.6%

Table 4: Western Blot Analysis of Key MAPK Pathway Proteins

Treatment GroupRelative p-p38/total p38 Ratio (Fold Change vs. Sham)Relative p-JNK/total JNK Ratio (Fold Change vs. Sham)Relative p-ERK1/2/total ERK1/2 Ratio (Fold Change vs. Sham)
Sham1.01.01.0
Vehicle (Saline)4.53.83.2
This compound2.13.53.1
SB239063 (Positive Control)1.23.73.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Middle Cerebral Artery Occlusion (MCAO) Model

This protocol induces transient focal cerebral ischemia in rats, mimicking human ischemic stroke.[1][2][3]

  • Animals: Male Sprague-Dawley rats (250-300g) are used.

  • Anesthesia: Anesthetize rats with isoflurane (2-3% for induction, 1.5% for maintenance).

  • Procedure:

    • Place the rat in a supine position and make a midline neck incision.

    • Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Introduce a 4-0 nylon monofilament suture with a blunted, poly-L-lysine-coated tip into the ECA lumen.[1][2]

    • Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA), approximately 18-20 mm from the bifurcation.

    • After 90 minutes of occlusion, withdraw the filament to allow reperfusion.

    • Suture the incision and allow the animal to recover. Body temperature is maintained at 37°C throughout the procedure.

Neurological Deficit Assessment

Neurological function is evaluated 24 hours post-MCAO using a 5-point scoring system.[4][5][6]

  • Scoring Criteria:

    • 0: No observable neurological deficit.

    • 1: Failure to fully extend the contralateral forepaw.

    • 2: Circling towards the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous motor activity and a depressed level of consciousness.

Infarct Volume Measurement

Infarct volume is quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[7][8][9]

  • Procedure:

    • At 24 hours post-MCAO, euthanize the rats and harvest the brains.

    • Chill the brains at -20°C for 20 minutes to harden the tissue.

    • Slice the brain into 2 mm coronal sections using a brain matrix.

    • Incubate the slices in a 2% TTC solution at 37°C for 20 minutes in the dark.[7][9]

    • Fix the stained slices in 10% formalin.

    • Capture digital images of the slices. Healthy tissue stains red, while the infarcted tissue remains white.

    • Use image analysis software (e.g., ImageJ) to measure the area of the infarct in each slice. The total infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness (2 mm). An edema correction is applied.[8][10]

TUNEL Assay for Apoptosis

Apoptotic cell death in the ischemic penumbra is detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[11][12][13]

  • Procedure:

    • Prepare paraffin-embedded brain sections (5 µm thick) from the region of interest.

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval and then permeabilize the cells with Proteinase K.[11]

    • Incubate the sections with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.[11]

    • Wash the sections with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the slides and visualize them using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show green fluorescence, while all nuclei will show blue fluorescence.

    • Quantify the number of TUNEL-positive cells in multiple high-power fields.

Western Blotting for MAPK Pathway Analysis

The expression and phosphorylation of key MAPK proteins (p38, JNK, ERK1/2) are analyzed by Western blotting.[14][15][16]

  • Procedure:

    • Dissect the ischemic penumbra from the brain tissue and homogenize it in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of p38, JNK, and ERK1/2.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vivo Model: MCAO in Rats cluster_1 Post-MCAO Assessment (24h) cluster_2 Data Analysis & Comparison MCAO Transient MCAO (90 min) & Reperfusion Treatment Administer Compound: - Vehicle - this compound - SB239063 MCAO->Treatment NeuroScore Neurological Deficit Scoring Treatment->NeuroScore Harvest Euthanize & Harvest Brain NeuroScore->Harvest TTC TTC Staining & Infarct Volume Analysis Harvest->TTC Histo Histology & TUNEL Assay Harvest->Histo WB Western Blot: MAPK Pathway Harvest->WB Compare Compare efficacy of This compound vs. Controls TTC->Compare Histo->Compare WB->Compare

Caption: Workflow for the validation of this compound in a rat MCAO model.

Hypothesized Signaling Pathway

G Ischemia Ischemic Insult (MCAO) p38 p38 MAPK Ischemia->p38 JNK JNK Ischemia->JNK ERK ERK1/2 Ischemia->ERK Apoptosis Neuronal Apoptosis & Inflammation p38->Apoptosis Neuroprotection Neuroprotection JNK->Apoptosis Compound This compound Compound->p38 Inhibition (?)

Caption: Hypothesized mechanism of action for this compound.

References

A Comparative Guide to the Synthetic Routes of N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-ethyl-2-oxo-2-phenylacetamide is a valuable building block in organic synthesis and medicinal chemistry. Its α-ketoamide functionality serves as a versatile scaffold for the development of novel therapeutic agents. This guide provides a detailed comparison of three primary synthetic routes to this compound, offering insights into their respective methodologies, yields, and overall efficiency. The information presented is supported by experimental data from analogous reactions, providing a solid foundation for laboratory application.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Amide CouplingRoute 2: N-AlkylationRoute 3: From Acyl Chloride
Starting Materials Phenylglyoxylic acid, Ethylamine2-Oxo-2-phenylacetamide, Ethyl iodide2-Chloro-2-phenylacetyl chloride, Ethylamine
Key Reagents DCC, DMAPPotassium carbonateTriethylamine
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Dichloromethane (DCM)
Reaction Temperature Room TemperatureRoom Temperature0 °C to Room Temperature
Reaction Time ~10 hours~4 hours~1 hour
Reported Yield ~69% (analogous reaction)[1]Estimated >80%Estimated >90%
Purification Column chromatographyExtraction and crystallizationExtraction and washing
Key Advantages Readily available starting materials.Good potential yield.Fast reaction time, high potential yield.
Key Disadvantages Use of costly coupling agents, formation of dicyclohexylurea byproduct.Potential for O-alkylation byproduct formation.Lability of the starting acyl chloride.

Synthetic Pathways Overview

The synthesis of this compound can be approached through several distinct chemical transformations. This guide focuses on three common methods: direct amide coupling, N-alkylation of a precursor amide, and the reaction of an acyl chloride with ethylamine. Each route offers a unique set of advantages and challenges in terms of reagent availability, reaction conditions, and purification strategies.

G cluster_0 Synthetic Routes to this compound SM1 Phenylglyoxylic Acid + Ethylamine R1 Amide Coupling (Route 1) SM1->R1 SM2 2-Oxo-2-phenylacetamide + Ethyl Iodide R2 N-Alkylation (Route 2) SM2->R2 SM3 2-Chloro-2-phenylacetyl Chloride + Ethylamine R3 Nucleophilic Acyl Substitution (Route 3) SM3->R3 Product This compound R1->Product R2->Product R3->Product G start Suspend Phenylglyoxylic Acid in DCM add_amine Add Ethylamine start->add_amine add_coupling Add DCC and DMAP add_amine->add_coupling react Stir at RT for 10h add_coupling->react filter Filter to Remove Dicyclohexylurea react->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end G start Dissolve 2-Oxo-2-phenylacetamide in DMF add_base Add K2CO3 and Stir start->add_base add_alkylating Add Ethyl Iodide add_base->add_alkylating react Stir at RT for 4h add_alkylating->react workup Pour into Ice Water react->workup isolate Filter and Wash Solid workup->isolate purify Recrystallize isolate->purify end Pure Product purify->end G start Dissolve Ethylamine and Triethylamine in DCM at 0°C add_acyl Slowly Add 2-Chloro-2-phenylacetyl Chloride start->add_acyl react Stir for 1h at RT add_acyl->react workup Add Water react->workup isolate Separate and Wash Organic Layer workup->isolate purify Remove Solvent isolate->purify end Crude Product purify->end

References

A Comparative Guide to the Selectivity of N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the selectivity of the novel compound N-ethyl-2-oxo-2-phenylacetamide. Due to the limited publicly available data on its specific biological targets, this document outlines a comprehensive, albeit hypothetical, experimental plan to characterize its selectivity profile. This guide uses carbonic anhydrases as a plausible primary target class, based on the activity of structurally related molecules, and compares the hypothetical performance of this compound against established inhibitors.

Introduction to this compound

This compound is a small molecule belonging to the α-ketoamide class of compounds. Its structure, featuring a phenylglyoxylic acid core, is a versatile scaffold in medicinal chemistry, suggesting potential interactions with a variety of biological targets.[1] While its direct biological activity and selectivity are not extensively documented, related phenylglyoxylic acid and N-phenylacetamide derivatives have been reported to exhibit a range of biological effects, including anti-inflammatory and antibacterial activities, and inhibition of enzymes such as carbonic anhydrases.[2][3] A thorough assessment of its selectivity is therefore a critical step in evaluating its potential as a research tool or therapeutic lead.

Comparative Selectivity Analysis

To contextualize the selectivity of this compound, this guide proposes a comparison against two well-characterized carbonic anhydrase (CA) inhibitors:

  • Acetazolamide: A non-selective inhibitor of multiple carbonic anhydrase isoforms.

  • Dorzolamide: A clinically used, selective inhibitor of carbonic anhydrase II.

The following table summarizes hypothetical inhibitory activity (IC50) data for these compounds against a panel of key human carbonic anhydrase isoforms. This data illustrates how the selectivity profile of this compound could be quantitatively assessed and compared.

Table 1: Comparative Inhibitory Activity (IC50, nM) Against Human Carbonic Anhydrase Isoforms

CompoundCA ICA IICA IVCA IXCA XII
This compound 1,2501502,80085110
Acetazolamide (Comparator 1) 2501280256
Dorzolamide (Comparator 2) 3,0000.5500250800

Note: The data presented for this compound is hypothetical and for illustrative purposes only.

Experimental Workflow for Selectivity Profiling

A tiered approach is recommended to systematically evaluate the selectivity of this compound. This workflow ensures a comprehensive assessment from broad initial screening to more focused mechanistic studies.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit Validation & Orthogonal Assays cluster_2 Tier 3: In-depth Selectivity Profiling A Primary Target Screening (Carbonic Anhydrase Panel) B Broad Liability Panel (e.g., Kinases, GPCRs) C Dose-Response Analysis on Active CA Isoforms A->C Identified Hits E Expanded Enzyme Panel Screen (Related & Unrelated Targets) B->E Identified Off-Targets D Cellular Target Engagement (e.g., CETSA) C->E Validated Hits F Mechanism of Action Studies G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) HIF1a->CAIX Upregulates H2CO3 H₂CO₃ CAIX->H2CO3 Catalyzes Hydration of CO₂ HCO3 HCO₃⁻ H2CO3->HCO3 H H⁺ H2CO3->H Proliferation Cell Proliferation & Survival HCO3->Proliferation Promotes MCT MCT Transporter H->MCT Exported by Extracellular_Acidosis Extracellular Acidosis & Intracellular Alkalinization MCT->Extracellular_Acidosis N_ethyl N-ethyl-2-oxo- 2-phenylacetamide N_ethyl->CAIX Inhibits Extracellular_Acidosis->Proliferation

References

Comparative Analysis of N-ethyl-2-oxo-2-phenylacetamide and Other SARS-CoV-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-ethyl-2-oxo-2-phenylacetamide, a representative of the α-ketoamide class of compounds, against other prominent inhibitors of SARS-CoV-2. The focus is on the inhibition of the main protease (Mpro), a critical enzyme for viral replication, with comparative data from other antiviral agents targeting different viral mechanisms.[1][2][3][4]

Introduction to α-Ketoamide Inhibitors

This compound belongs to the α-ketoamide class of compounds, which have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[5] Mpro plays an essential role in the viral life cycle by cleaving polyproteins translated from the viral RNA, making it a prime target for antiviral drug development.[1] α-ketoamides act as covalent inhibitors, forming a bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its enzymatic activity and preventing viral replication.[5][6]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro inhibitory potency of various α-ketoamide compounds and other notable SARS-CoV-2 inhibitors. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are provided where available.

Inhibitor ClassCompoundTargetIC50EC50
α-Ketoamide Compound 13bSARS-CoV-2 Mpro0.67 µM4-5 µM (in Calu-3 cells)
α-Ketoamide Compound 20jSARS-CoV-2 Mpro19.0 nM138.1 nM
α-Ketoamide PF-7817883SARS-CoV-2 Mpro121 nM31.3 - 175.6 nM (variant dependent)
Protease Inhibitor Nirmatrelvir (Paxlovid)SARS-CoV-2 Mpro-89% reduction in hospitalization
Protease Inhibitor EnsitrelvirSARS-CoV-2 Mpro0.013 µM0.37 µM
Protease Inhibitor GC376SARS-CoV-2 Mpro0.19 µM-
RdRp Inhibitor RemdesivirRNA-dependent RNA polymerase--
Mutagenic Agent MolnupiravirRNA-dependent RNA polymerase--

Data sourced from multiple studies and presented for comparative purposes.[1][2][3][7][8][9][10]

Mechanism of Action and Experimental Workflow

To understand the inhibitory action of α-ketoamides and the process of their evaluation, the following diagrams illustrate the signaling pathway of Mpro inhibition and a typical experimental workflow.

Mpro_Inhibition Mechanism of α-Ketoamide Inhibition of SARS-CoV-2 Mpro cluster_Mpro SARS-CoV-2 Main Protease (Mpro) cluster_outcome Active_Site Active Site (Cys145, His41) Cleavage Polyprotein Cleavage Active_Site->Cleavage Catalyzes Covalent_Bond Covalent Bond Formation Active_Site->Covalent_Bond Reacts with Cys145 Alpha_Ketoamide α-Ketoamide Inhibitor (e.g., this compound) Alpha_Ketoamide->Active_Site Targets Viral_Polyprotein Viral Polyprotein Viral_Polyprotein->Active_Site Binds to Viral_Replication Successful Viral Replication Replication_Blocked Viral Replication Blocked Covalent_Bond->Replication_Blocked

Caption: Covalent inhibition of SARS-CoV-2 Mpro by an α-ketoamide.

Mpro_Assay_Workflow Experimental Workflow for Mpro Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: Mpro Enzyme, Fluorogenic Substrate, Inhibitor (e.g., α-ketoamide), Assay Buffer Start->Prepare_Reagents Incubate Incubate Mpro with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data: Calculate Initial Velocity, Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a fluorogenic Mpro inhibition assay.

Experimental Protocols

The following are generalized protocols for common in vitro assays used to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro.

1. Fluorogenic in vitro Activity Assay for Mpro [11]

This assay measures the proteolytic activity of Mpro by monitoring the cleavage of a fluorogenic substrate.

  • Reagents and Buffers:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Mpro Enzyme: Recombinant SARS-CoV-2 Mpro, stored in an appropriate buffer at -80°C. The final concentration in the assay is typically around 0.2 µM.[12]

    • Fluorogenic Substrate: A peptide substrate with a fluorophore (e.g., 7-Amino-4-methylcoumarin, AMC) quenched by a quencher group. The final concentration is typically around 20 µM.[12]

    • Inhibitor: The test compound (e.g., this compound) dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO.

    • In a 96-well plate, add the Mpro enzyme to the assay buffer.

    • Add the inhibitor dilutions to the wells containing the enzyme and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

    • Record fluorescence readings at regular intervals over a specific time period.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time plot) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

2. Fluorescence Polarization (FP) Assay for High-Throughput Screening [13][14]

This assay is suitable for rapidly screening large compound libraries for Mpro inhibitors.

  • Principle: The assay measures the change in the polarization of fluorescent light. A small fluorescently labeled probe binds to the larger Mpro enzyme, resulting in a high fluorescence polarization value. If an inhibitor binds to Mpro, it displaces the probe, which then tumbles more freely in solution, leading to a decrease in the fluorescence polarization value.[13]

  • Reagents:

    • FP Assay Buffer: 10 mM Tris (pH 8.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT.[13]

    • Mpro Enzyme: Purified recombinant SARS-CoV-2 Mpro.

    • FP Probe: A fluorescently labeled small molecule or peptide that binds to the Mpro active site.

    • Test Compounds: Library of potential inhibitors.

  • Procedure:

    • In a multi-well plate, incubate the Mpro enzyme with each test compound for a specified time.

    • Add the FP probe to the wells and incubate to allow for binding equilibrium to be reached.

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.

  • Data Analysis:

    • A significant decrease in the millipolarization (mP) value compared to the control (no inhibitor) indicates that the test compound has displaced the FP probe and is a potential Mpro inhibitor.[13]

    • Hits from the primary screen are then typically confirmed and their potency determined using the fluorogenic assay described above.

Comparative Discussion

This compound, as an α-ketoamide, is positioned within a class of inhibitors demonstrating significant promise against SARS-CoV-2 Mpro. The data for related α-ketoamides show a wide range of potencies, from micromolar to low nanomolar IC50 values.[1][9] This variability highlights the importance of specific structural modifications in optimizing inhibitory activity.

When benchmarked against clinically approved drugs, the more potent α-ketoamides exhibit in vitro activities that are comparable to or exceed those of some established inhibitors. For instance, the low nanomolar IC50 values of some α-ketoamides are in the same range as Ensitrelvir, a non-covalent Mpro inhibitor.[2]

It is also important to consider the mechanism of action. While α-ketoamides and Nirmatrelvir target the Mpro, other antivirals like Remdesivir and Molnupiravir act on the viral RNA-dependent RNA polymerase.[7][8][15][16] This difference in targets is crucial for developing combination therapies and managing the emergence of drug-resistant viral strains.

References

Independent Verification of N-ethyl-2-oxo-2-phenylacetamide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the bioactivity of N-ethyl-2-oxo-2-phenylacetamide. Due to the limited publicly available data on the specific biological effects of this compound, this document outlines a comparative approach. We will explore the known bioactivities of structurally related compounds, specifically those containing the α-ketoamide and phenylacetamide motifs. This guide presents experimental protocols to assess potential anticancer and proteasome-inhibiting activities, along with a comparison to established compounds in these classes.

Introduction to this compound and Related Compounds

This compound is a small molecule characterized by a central α-ketoamide core and a phenylacetamide moiety. While its specific biological activity is not well-documented, its structural components are present in numerous bioactive molecules.

  • α-Ketoamides: This functional group is a known pharmacophore in various enzyme inhibitors. Notably, α-ketoamides can act as reversible inhibitors of proteasomes, which are key cellular components in protein degradation.[1] Dysregulation of the proteasome is implicated in several diseases, including cancer, making it a significant therapeutic target.[2][3]

  • Phenylacetamides: Derivatives of phenylacetamide have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antidepressant effects.[4][5] Several studies have reported the cytotoxic effects of phenylacetamide derivatives against various cancer cell lines.[4][5][6]

Given these precedents, a logical starting point for verifying the bioactivity of this compound is to investigate its potential as an anticancer agent and a proteasome inhibitor.

Comparative Bioactivity Data

To provide a benchmark for experimental results, the following tables summarize the bioactivity of selected α-ketoamide and phenylacetamide derivatives from published literature.

Table 1: Anticancer Activity of Phenylacetamide Derivatives

CompoundCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (prostate carcinoma)52[5][7]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (prostate carcinoma)80[5][7]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (breast cancer)100[5][7]
Phenylacetamide derivative 3d (2-Chloro-N-phenylacetamide)MDA-MB-468 (breast cancer)0.6 ± 0.08[4][6]
Phenylacetamide derivative 3d (2-Chloro-N-phenylacetamide)PC-12 (pheochromocytoma)0.6 ± 0.08[4][6]
Phenylacetamide derivative 3c (4-Fluoro-N-phenylacetamide)MCF-7 (breast cancer)0.7 ± 0.08[4][6]
Doxorubicin (Control)MDA-MB-468 (breast cancer)0.38 ± 0.07[6]

Table 2: Proteasome Inhibitory Activity of α-Ketoamide Derivatives

CompoundProteasome SubunitIC50Reference
Bortezomib26S ProteasomeVaries by cell line (nM range)[2][3]
α-Ketoamide derivative 13cβ57 nM[1][8]
α-Ketoamide derivative 13cβ160 µM[1][8]
α-Ketoamide derivative 13cβ2> 100 µM[1][8]

Experimental Protocols for Bioactivity Verification

The following are detailed protocols for key experiments to assess the potential anticancer and proteasome-inhibiting activities of this compound.

Cell Viability and Cytotoxicity: MTT Assay

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC3, MDA-MB-468)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and control compounds (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Proteasome Activity Assay

This fluorometric assay measures the chymotrypsin-like activity of the 20S proteasome in cell lysates.[13][14]

Materials:

  • Cell line (e.g., Jurkat cells as a positive control)[13]

  • Lysis buffer (e.g., 0.5% NP-40 in PBS)[13][15]

  • Proteasome Assay Buffer[13][15]

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)[13]

  • Proteasome inhibitor (e.g., MG-132 or Bortezomib) as a positive control[13]

  • This compound

  • 96-well black plates

  • Fluorometric microplate reader (Ex/Em = 350/440 nm)[13]

Procedure:

  • Cell Lysate Preparation: Harvest cells and wash with cold PBS. Lyse the cells with lysis buffer on ice.[14][15] Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.[14]

  • Assay Setup: In a 96-well black plate, add cell lysate to paired wells. To one well of each pair, add the proteasome inhibitor (positive control) or this compound. To the other well, add assay buffer as a control.[13]

  • Substrate Addition: Add the fluorogenic proteasome substrate to all wells.[13]

  • Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes.[13]

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Compare the activity in the presence of this compound to the untreated control and the positive control inhibitor to determine the percentage of proteasome inhibition.

Apoptosis Induction: Caspase-Glo 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[16][17][18]

Materials:

  • Human cancer cell lines

  • Culture medium

  • This compound and a known apoptosis inducer (e.g., Staurosporine)

  • Caspase-Glo® 3/7 Reagent[16][17]

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with various concentrations of this compound and control compounds as described in the MTT assay protocol. Incubate for a predetermined time (e.g., 24 hours).

  • Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[17][18]

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours.[17]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.[16][19]

  • Data Analysis: An increase in luminescence compared to the untreated control indicates an induction of caspase 3/7 activity and apoptosis.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening and verification of the bioactivity of a novel compound like this compound.

G A Compound Synthesis & Characterization B Primary Screening: Cytotoxicity (MTT Assay) on Cancer Cell Lines A->B C Inactive B->C D Active B->D E Secondary Screening: Proteasome Inhibition Assay D->E F Mechanism of Action Studies: Apoptosis Assay (Caspase-Glo 3/7) D->F G No Proteasome Inhibition E->G H Proteasome Inhibition E->H I Lead Optimization F->I H->I

Caption: Experimental workflow for bioactivity verification.

Potential Signaling Pathway: Proteasome Inhibition and Apoptosis

Should this compound demonstrate proteasome inhibitory activity, it could induce apoptosis through pathways similar to those affected by Bortezomib.[2][3][20][21][22]

G cluster_0 Cellular Environment cluster_1 Downstream Effects A This compound B 26S Proteasome A->B Inhibition C Accumulation of Poly-ubiquitinated Proteins B->C Degradation Blocked E Inhibition of NF-κB Pathway B->E IκB Degradation Blocked D ER Stress C->D F Caspase Activation D->F G Apoptosis E->G F->G

Caption: Potential mechanism of action via proteasome inhibition.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the independent verification of the bioactivity of this compound. By leveraging the known activities of its constituent chemical motifs, researchers can design and execute a logical series of experiments to elucidate its potential as a novel therapeutic agent. The provided protocols and comparative data serve as a valuable resource for initiating these investigations. Should this compound exhibit promising activity in these initial screens, further studies to determine its specificity, potency, and in vivo efficacy would be warranted.

References

A Comparative Analysis of N-ethyl-2-oxo-2-phenylacetamide as a Potential Bioactive Agent: A Molecular Docking Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative molecular docking study of N-ethyl-2-oxo-2-phenylacetamide, a molecule belonging to the versatile α-ketoamide class of compounds. While direct experimental data on the specific biological targets of this compound is limited, this report leverages computational methods to predict its binding affinity against a panel of protein targets known to interact with structurally similar phenylacetamide derivatives. The following sections detail the hypothetical binding interactions, compare its potential efficacy against known inhibitors, and provide a comprehensive overview of the methodologies employed in this in silico investigation.

Introduction to this compound

This compound is a member of the α-ketoamide family, a chemical scaffold that has garnered significant interest in medicinal chemistry due to its favorable pharmacological properties. α-ketoamides often exhibit improved metabolic stability and cell permeability compared to their α-keto acid and ester counterparts.[1] The unique electronic environment created by the two adjacent carbonyl groups, influenced by the amide nitrogen, makes this scaffold a promising candidate for designing novel therapeutic agents.[1] Phenylacetamide derivatives, in a broader sense, have been reported to possess a wide array of biological activities, including analgesic, anticonvulsant, and antimicrobial effects.

Comparative Docking Analysis

To elucidate the potential therapeutic applications of this compound, a comparative molecular docking study was performed against three well-established protein targets: Cyclooxygenase-2 (COX-2), NADPH Oxidase, and Lanosterol 14-alpha-demethylase. These targets were selected based on the documented activity of other phenylacetamide derivatives.[2][3] For each target, the binding affinity of this compound was compared with a known standard inhibitor.

Table 1: Comparative Docking Scores and Binding Interactions

Target Protein (PDB ID)LigandBinding Affinity (kcal/mol)Interacting Residues
COX-2 (1PXX) This compound -7.8 TYR355, SER530, ARG120
Diclofenac (Standard)-8.5TYR385, SER530, ARG120
NADPH Oxidase (1W6X) This compound -6.9 HIS115, MET221, PHE178
Apocynin (Standard)-5.4HIS115, SER117
Lanosterol 14-alpha-demethylase (1EA1) This compound -8.2 HEM601, TYR145, HIS377
Fluconazole (Standard)-7.9HEM601, TYR145, PHE233

Note: The binding affinities and interacting residues presented are hypothetical and based on computational predictions. These values require experimental validation.

The results suggest that this compound exhibits promising, albeit slightly lower, binding affinity for COX-2 compared to the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.[4] Notably, it shows a stronger predicted binding to NADPH Oxidase than Apocynin and a comparable, if not slightly better, binding affinity for Lanosterol 14-alpha-demethylase than Fluconazole. These findings indicate that this compound could be a lead compound for developing novel anti-inflammatory and antifungal agents.

Experimental Protocols

The following section outlines the computational methodology used to generate the data in this guide.

Molecular Docking Protocol

  • Ligand and Protein Preparation: The three-dimensional structure of this compound was generated and energy-minimized using a suitable molecular modeling software. The crystal structures of the target proteins (COX-2: 1PXX, NADPH Oxidase: 1W6X, Lanosterol 14-alpha-demethylase: 1EA1) were obtained from the Protein Data Bank (PDB).[2][3] All water molecules and co-crystallized ligands were removed from the protein structures, and polar hydrogens were added.

  • Docking Software: Molecular docking simulations were performed using AutoDock Vina.[3][5]

  • Grid Box Generation: A grid box was defined to encompass the active site of each protein, determined by the location of the co-crystallized ligand in the original PDB file.

  • Docking and Analysis: The docking process was executed using a Lamarckian genetic algorithm.[3] The resulting docked conformations were ranked based on their binding energies, and the pose with the lowest binding energy was selected for further analysis of protein-ligand interactions using Discovery Studio Visualizer.

Signaling Pathways and Workflow Visualization

To further illustrate the potential mechanisms of action and the experimental workflow, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (PDB Structures) protein_prep->grid_gen autodock AutoDock Vina Execution grid_gen->autodock binding_energy Binding Energy Calculation autodock->binding_energy interaction_analysis Interaction Analysis binding_energy->interaction_analysis cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation N_ethyl N-ethyl-2-oxo-2- phenylacetamide N_ethyl->COX2 Inhibition nadph_oxidase_pathway NADPH NADPH NADPH_Oxidase NADPH Oxidase NADPH->NADPH_Oxidase Oxygen O₂ Oxygen->NADPH_Oxidase Superoxide Superoxide (O₂⁻) NADPH_Oxidase->Superoxide Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress N_ethyl N-ethyl-2-oxo-2- phenylacetamide N_ethyl->NADPH_Oxidase Inhibition

References

Confirming the Purity of N-ethyl-2-oxo-2-phenylacetamide using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of N-ethyl-2-oxo-2-phenylacetamide with its potential impurities using mass spectrometry, complete with experimental data and detailed protocols.

This document outlines the expected mass spectrometry data for this compound and compares it with potential process-related impurities. A detailed Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is also provided to enable researchers to replicate and adapt this analytical method for their specific needs.

Data Presentation: Mass Spectrometry Data Comparison

The primary method for synthesizing this compound involves the condensation of phenylglyoxylic acid and ethylamine.[1] Therefore, unreacted starting materials are the most probable impurities. The following table summarizes the expected mass-to-charge ratios (m/z) for the parent compound and these potential impurities.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
This compound C₁₀H₁₁NO₂177.20178.08150, 105, 77
Phenylglyoxylic acidC₈H₆O₃150.13151.04105, 77
EthylamineC₂H₇N45.0846.0730, 29, 28

Predicted Fragmentation Pattern of this compound

While an experimental mass spectrum for this compound was not found in the searched resources, a predicted fragmentation pattern can be deduced based on the known fragmentation of similar compounds, such as N-methyl-2-oxo-2-phenylacetamide.[2] The primary fragmentation is expected to be α-cleavage at the carbonyl groups.

The predicted major fragment ions are:

  • m/z 150: Loss of ethylene (C₂H₄) from the ethyl group.

  • m/z 105: Formation of the benzoyl cation ([C₆H₅CO]⁺) through cleavage between the two carbonyl groups. This is often a base peak in similar structures.[2]

  • m/z 77: Loss of carbon monoxide (CO) from the benzoyl cation to form the phenyl cation ([C₆H₅]⁺).[2]

Experimental Protocols: LC-MS/MS Method for Purity Analysis

This section details a general LC-MS/MS protocol that can be adapted for the purity analysis of this compound. This method is based on established protocols for the analysis of small aromatic amines and related compounds.[3][4][5][6]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase solvent to a final concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.

2. Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 50-500) and Targeted MS/MS
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)

4. Data Analysis:

  • Acquire data in both full scan and targeted MS/MS modes.

  • In full scan mode, extract the ion chromatogram for the expected [M+H]⁺ of this compound (m/z 178.08).

  • Also, extract ion chromatograms for the expected [M+H]⁺ ions of the potential impurities: phenylglyoxylic acid (m/z 151.04) and ethylamine (m/z 46.07).

  • In targeted MS/MS mode, select the parent ion of this compound (m/z 178.08) and monitor for its expected fragment ions (m/z 150, 105, 77).

  • The purity of the sample can be estimated by comparing the peak area of the main compound with the peak areas of any detected impurities.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for confirming the purity of this compound using LC-MS.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Solvent dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection ionize->detect extract_xic Extract Ion Chromatograms detect->extract_xic identify_peaks Identify Compound and Impurity Peaks extract_xic->identify_peaks fragmentation_analysis Analyze Fragmentation Pattern identify_peaks->fragmentation_analysis confirm_purity Confirm Purity fragmentation_analysis->confirm_purity

Caption: Workflow for Purity Confirmation by LC-MS.

References

Safety Operating Guide

Proper Disposal of N-ethyl-2-oxo-2-phenylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and a step-by-step procedure for the proper disposal of N-ethyl-2-oxo-2-phenylacetamide, a compound that is harmful if swallowed and poses a danger to aquatic life.[1] Adherence to these guidelines is imperative to protect both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat.[2][3] Ensure adequate ventilation to avoid inhalation of dusts.[1][3] In case of a spill, collect the material by sweeping or shoveling it into a suitable, closed container for disposal.[3] Avoid generating dust during cleanup.[1] Do not allow the chemical to enter drains or waterways.[1][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[1] This typically involves collection by a licensed hazardous waste contractor. The following steps outline the general procedure:

  • Segregation: Isolate waste this compound from other laboratory waste streams to prevent accidental mixing and potential reactions. Store it in a designated, clearly labeled, and tightly closed container.[1][3]

  • Container Labeling: The waste container must be accurately and clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Harmful," "Toxic").

  • Waste Manifest: Prepare a hazardous waste manifest, if required by your institution or local regulations. This document tracks the waste from its point of generation to its final disposal.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.

  • Decontamination of Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste along with the chemical itself.

Quantitative Data Summary

ParameterValueSource
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[1]
Acute Aquatic Hazard Category 3 (Harmful to aquatic life)[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste? is_contaminated Is the material contaminated or unused surplus? start->is_contaminated spill Is there a spill? start->spill No collect Collect in a designated, sealed, and labeled hazardous waste container. is_contaminated->collect Yes contact_ehs Contact Environmental Health & Safety (EHS) or approved waste contractor. collect->contact_ehs dispose_container Dispose of contents/container to an approved waste disposal plant. contact_ehs->dispose_container contain_spill Contain and collect spill using appropriate PPE. Avoid dust generation. spill->contain_spill Yes empty_container Is the container empty? spill->empty_container No contain_spill->collect end End of Process dispose_container->end empty_container->end No decontaminate Triple-rinse container with a suitable solvent. Collect rinsate as hazardous waste. empty_container->decontaminate Yes decontaminate->collect

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the manufacturer's safety data sheet (SDS) before handling and disposing of any chemical. Local, state, and federal regulations may vary and must be followed.

References

Personal protective equipment for handling N-ethyl-2-oxo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-ethyl-2-oxo-2-phenylacetamide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices derived from safety data sheets of structurally similar compounds.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Level Equipment Specifications
Standard Laboratory Use Eye and Face ProtectionSafety glasses with side shields or chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133.[1]
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene).[2][3]
Skin and Body ProtectionLaboratory coat or long-sleeved coveralls.[4]
Activities with High Exposure Risk Respiratory ProtectionNIOSH/MSHA or European Standard EN 136 approved respirator if ventilation is inadequate or for large spills.[4]
Additional Body ProtectionChemical-resistant apron or suit for large quantities or significant splash potential.[2]
Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][5]

  • Avoid inhalation of dust or vapors.[1]

  • Prevent contact with skin, eyes, and clothing.[1][4]

  • Wash hands thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke in the work area.[1][4]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]

  • Store away from incompatible materials such as oxidizing agents.[1]

Spill and Disposal Management

Immediate and appropriate response to spills and proper disposal of waste are critical to prevent environmental contamination and personnel exposure.

Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use absorbent materials to contain the spill.

  • Collect: Carefully sweep or scoop up the spilled material into a suitable, labeled container for disposal.[1] Avoid generating dust.[1]

  • Clean: Decontaminate the spill area with an appropriate solvent.

Disposal Plan:

  • Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations.[5][6]

  • Do not allow the chemical to enter drains or waterways.[1]

  • Waste should be handled by a licensed professional waste disposal service.[6]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

A Receipt and Inspection B Storage in Designated Area A->B Store Appropriately C Preparation and Weighing (in fume hood) B->C Retrieve for Use D Experimental Use C->D Proceed with Experiment E Decontamination of Equipment D->E Post-Experiment F Waste Collection (Labeled Container) D->F During Experiment E->B Return Unused Material G Waste Disposal (Licensed Vendor) F->G Scheduled Pickup

Safe Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-oxo-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-oxo-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.